Bromo-PEG3-THP
Description
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Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C11H21BrO4 |
|---|---|
Molecular Weight |
297.19 g/mol |
IUPAC Name |
2-[2-[2-(2-bromoethoxy)ethoxy]ethoxy]oxane |
InChI |
InChI=1S/C11H21BrO4/c12-4-6-13-7-8-14-9-10-16-11-3-1-2-5-15-11/h11H,1-10H2 |
InChI Key |
NMSUTJVEBXQTQM-UHFFFAOYSA-N |
Canonical SMILES |
C1CCOC(C1)OCCOCCOCCBr |
Origin of Product |
United States |
Foundational & Exploratory
An In-Depth Technical Guide to Bromo-PEG3-THP and its Role in PROTACs
For Researchers, Scientists, and Drug Development Professionals
Abstract
Proteolysis-targeting chimeras (PROTACs) have emerged as a revolutionary therapeutic modality, capable of selectively degrading target proteins by hijacking the cell's natural ubiquitin-proteasome system. The linker component of a PROTAC, which connects the target-binding ligand to the E3 ligase-recruiting moiety, is a critical determinant of its efficacy. This technical guide provides a comprehensive overview of Bromo-PEG3-THP, a heterobifunctional linker increasingly utilized in PROTAC design. We will delve into its chemical structure, physicochemical properties, and its strategic role in the synthesis and optimization of potent and selective protein degraders. This guide will further explore the experimental protocols for its incorporation into PROTACs and the subsequent biological evaluation of the resulting constructs, supported by quantitative data and workflow visualizations.
Introduction to PROTAC Technology
PROTACs are heterobifunctional molecules that consist of three key components: a ligand that binds to a protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a chemical linker that tethers these two ligands.[1] By forming a ternary complex between the POI and the E3 ligase, PROTACs facilitate the transfer of ubiquitin from an E2-conjugating enzyme to the POI.[2] This polyubiquitination marks the POI for degradation by the 26S proteasome, leading to its selective removal from the cell.[1][2] The catalytic nature of this process allows for substoichiometric concentrations of the PROTAC to achieve significant protein knockdown.[2]
The linker is not merely a spacer but plays a crucial role in determining the overall efficacy of a PROTAC. Its length, composition, and attachment points can significantly influence the formation and stability of the ternary complex, as well as the physicochemical properties of the PROTAC, such as solubility and cell permeability.
This compound: A Versatile PROTAC Linker
This compound is a popular choice as a heterobifunctional linker in the synthesis of PROTACs. Its structure is designed to offer a balance of reactivity, flexibility, and hydrophilicity, all of which are desirable properties for a PROTAC linker.
Chemical Structure and Properties
This compound consists of three key functional components:
-
A Bromo Group: The terminal bromine atom serves as a reactive handle for conjugation. It is an excellent leaving group in nucleophilic substitution reactions, allowing for facile attachment to a corresponding nucleophile (e.g., an amine or thiol) on either the POI ligand or the E3 ligase ligand.
-
A Triethylene Glycol (PEG3) Spacer: The three-unit polyethylene glycol chain is the core of the linker. The ether oxygens in the PEG chain impart hydrophilicity, which can improve the aqueous solubility of the final PROTAC molecule. This is a critical parameter, as many PROTACs are large molecules with a tendency towards poor solubility. The flexibility of the PEG chain also allows for the necessary conformational adjustments to facilitate the formation of a stable and productive ternary complex.
-
A Tetrahydropyran (THP) Protecting Group: The THP group is a common acid-labile protecting group for alcohols. In the context of this compound, it masks a hydroxyl group at the other end of the PEG spacer. This protection strategy allows for selective reaction at the bromo-end of the linker. Once the first conjugation is complete, the THP group can be removed under acidic conditions to reveal the hydroxyl group, which can then be activated or directly reacted to attach the second ligand, providing a controlled, stepwise approach to PROTAC synthesis.
The physicochemical properties of this compound are summarized in the table below:
| Property | Value | Reference |
| Molecular Formula | C11H21BrO4 | |
| Molecular Weight | 297.19 g/mol | |
| Appearance | Colorless to light yellow oil | |
| Solubility | Soluble in organic solvents (DMSO, DMF, DCM) |
Role in PROTAC Design and Synthesis
The use of this compound in PROTAC synthesis offers several advantages:
-
Controlled Synthesis: The orthogonal reactivity of the bromo and THP-protected hydroxyl groups allows for a directed and stepwise synthesis of the PROTAC molecule. This minimizes the formation of undesired side products and simplifies purification.
-
Modulation of Physicochemical Properties: The hydrophilic PEG3 spacer can enhance the solubility and cell permeability of the resulting PROTAC, which are critical for its biological activity.
-
Optimization of Ternary Complex Formation: The length and flexibility of the PEG3 linker can be crucial for achieving the optimal orientation of the POI and E3 ligase within the ternary complex, thereby maximizing ubiquitination and subsequent degradation.
Experimental Protocols
While specific reaction conditions will vary depending on the nature of the POI and E3 ligase ligands, the following sections outline general experimental protocols for the incorporation of this compound into a PROTAC and its subsequent biological evaluation.
General Synthesis of a PROTAC using this compound
The synthesis of a PROTAC using this compound typically follows a two-step process:
Step 1: Conjugation of the First Ligand
-
Reaction Setup: Dissolve the first ligand (either the POI binder or the E3 ligase ligand containing a suitable nucleophile, e.g., an amine) and this compound in an appropriate aprotic solvent (e.g., DMF or DMSO).
-
Addition of Base: Add a non-nucleophilic base (e.g., diisopropylethylamine - DIPEA) to the reaction mixture to facilitate the nucleophilic substitution reaction.
-
Reaction Conditions: Stir the reaction mixture at room temperature or with gentle heating until the reaction is complete, as monitored by an appropriate analytical technique (e.g., LC-MS or TLC).
-
Work-up and Purification: Upon completion, perform an aqueous work-up to remove the base and other water-soluble impurities. The resulting THP-protected intermediate is then purified by column chromatography.
Step 2: Deprotection and Conjugation of the Second Ligand
-
THP Deprotection: Dissolve the purified THP-protected intermediate in a suitable solvent (e.g., methanol or dichloromethane). Add a catalytic amount of a mild acid (e.g., pyridinium p-toluenesulfonate - PPTS or acetic acid) and stir the reaction at room temperature. Monitor the deprotection by LC-MS.
-
Work-up and Purification: Once the deprotection is complete, neutralize the acid and purify the resulting alcohol-containing intermediate by column chromatography.
-
Activation of the Hydroxyl Group (if necessary): The terminal hydroxyl group can be activated for conjugation with the second ligand. For example, it can be converted to a mesylate or tosylate to react with a nucleophile, or it can be used in a Mitsunobu reaction.
-
Conjugation of the Second Ligand: React the activated intermediate with the second ligand under appropriate conditions to form the final PROTAC.
-
Final Purification: Purify the final PROTAC product using preparative HPLC to obtain a highly pure compound for biological testing.
Biological Evaluation of the Synthesized PROTAC
Western Blot Analysis for Protein Degradation
-
Cell Culture and Treatment: Plate the target cells at an appropriate density and allow them to adhere overnight. Treat the cells with varying concentrations of the synthesized PROTAC for a specified period (e.g., 24 hours).
-
Cell Lysis: After treatment, wash the cells with ice-cold PBS and lyse them using a suitable lysis buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA assay).
-
SDS-PAGE and Western Blotting: Separate equal amounts of protein from each sample by SDS-PAGE and transfer the proteins to a PVDF membrane. Block the membrane and then incubate it with a primary antibody specific for the POI. After washing, incubate the membrane with a secondary antibody conjugated to horseradish peroxidase (HRP).
-
Detection and Analysis: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and quantify the band intensities. Normalize the POI band intensity to a loading control (e.g., GAPDH or β-actin) to determine the extent of protein degradation.
Quantitative Analysis: DC50 and Dmax Determination
The degradation efficiency of a PROTAC is typically quantified by its DC50 (the concentration at which 50% of the target protein is degraded) and Dmax (the maximum percentage of protein degradation achieved). These values are determined by performing a dose-response experiment and fitting the data to a sigmoidal dose-response curve.
Visualizing Workflows and Pathways
To better understand the processes involved in PROTAC synthesis and action, the following diagrams, generated using the Graphviz DOT language, illustrate the key workflows and the PROTAC-mediated protein degradation pathway.
PROTAC Synthesis Workflow
Caption: A generalized workflow for the two-step synthesis of a PROTAC using this compound.
PROTAC Mechanism of Action
Caption: The catalytic cycle of PROTAC-mediated protein degradation.
Conclusion
This compound is a valuable and versatile tool in the development of novel PROTACs. Its well-defined chemical properties and bifunctional nature allow for the controlled and efficient synthesis of these complex molecules. The integrated PEG spacer provides a means to fine-tune the physicochemical properties of the final PROTAC, which is often critical for achieving potent and selective protein degradation. As the field of targeted protein degradation continues to expand, the rational design and application of linkers like this compound will remain a cornerstone of successful PROTAC development. This guide provides a foundational understanding for researchers to effectively utilize this important chemical tool in their drug discovery efforts.
References
An In-depth Technical Guide to the Mechanism and Application of Bromo-PEG3-THP in Bioconjugation
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the mechanism of action, experimental protocols, and applications of Bromo-PEG3-THP, a heterobifunctional linker increasingly utilized in the field of bioconjugation. The unique combination of a reactive bromo group, a hydrophilic polyethylene glycol (PEG) spacer, and an acid-labile tetrahydropyranyl (THP) protecting group makes this linker a versatile tool for the synthesis of complex biomolecular conjugates, including antibody-drug conjugates (ADCs) and proteolysis-targeting chimeras (PROTACs). This document details the chemistry of conjugation, provides model experimental procedures, summarizes key quantitative data, and illustrates the underlying biochemical pathways.
Introduction to this compound
This compound is a chemical linker designed for the covalent modification of biomolecules. Its structure consists of three key functional components:
-
Bromo Group (-Br): An alkyl bromide that serves as a reactive handle for nucleophilic substitution reactions. It readily reacts with soft nucleophiles, most notably the thiol group of cysteine residues in proteins and peptides, to form a stable thioether bond.[1][2]
-
Polyethylene Glycol (PEG) Linker (-PEG3-): A short, discrete PEG chain composed of three ethylene glycol units. The PEG linker imparts hydrophilicity to the molecule, which can improve the solubility and reduce the aggregation of the resulting bioconjugate.[3][4] It also provides a flexible spacer arm, which can be critical for maintaining the biological activity of the conjugated molecules by minimizing steric hindrance.
-
Tetrahydropyranyl (THP) Group (-OTHP): A protecting group for a terminal hydroxyl group. The THP ether is stable under basic and nucleophilic conditions but can be readily cleaved under mild acidic conditions to reveal the hydroxyl group for further functionalization.[5]
This trifunctional nature allows for a sequential and controlled approach to the synthesis of complex bioconjugates.
Mechanism of Action in Bioconjugation
The primary mechanism of action of this compound in bioconjugation involves a two-step process: initial conjugation via the bromo group, followed by deprotection of the THP group to allow for subsequent modifications.
Step 1: Thiol-Bromo Conjugation
The bioconjugation process is typically initiated by the reaction of the bromo group with a free thiol (sulfhydryl) group on a biomolecule, such as a cysteine residue on a protein or peptide. This reaction proceeds via an SN2 (bimolecular nucleophilic substitution) mechanism. The sulfur atom of the thiol acts as the nucleophile, attacking the carbon atom attached to the bromine. Bromide is a good leaving group, facilitating the formation of a stable thioether bond. This reaction is highly efficient and specific for thiols under controlled pH conditions (typically pH 7.5-8.5).
Step 2: THP Deprotection
Following the initial conjugation, the THP-protected hydroxyl group can be deprotected under mild acidic conditions (e.g., treatment with dilute trifluoroacetic acid (TFA) or acetic acid). The acid catalyzes the hydrolysis of the acetal linkage in the THP group, releasing the free hydroxyl group and tetrahydropyran-2-ol. This newly exposed hydroxyl group can then be used for further conjugation with another molecule of interest, for example, a payload molecule in an ADC or an E3 ligase ligand in a PROTAC.
Quantitative Data
The efficiency and stability of bioconjugation reactions are critical for the development of robust and reproducible therapeutics. While specific quantitative data for this compound is not extensively published in a consolidated format, the following tables summarize typical data for similar bromo-PEG and THP-protected linkers based on literature precedents.
Table 1: Thiol-Bromo Conjugation Reaction Parameters
| Parameter | Typical Value | Conditions | Reference |
| Reaction Time | 1 - 4 hours | Room temperature, pH 7.5-8.5 | |
| Linker:Protein Molar Ratio | 5:1 to 20:1 | Dependent on number of available thiols | |
| Conjugation Efficiency | > 90% | Optimized conditions | |
| Thioether Bond Stability | Stable | Physiological pH, resistant to reduction |
Table 2: THP Deprotection Parameters
| Parameter | Typical Value | Conditions | Reference |
| Deprotection Reagent | 2% - 20% TFA in DCM | Room temperature | |
| Reaction Time | 30 - 60 minutes | Room temperature | |
| Deprotection Efficiency | > 95% | Optimized conditions |
Experimental Protocols
The following are model protocols for the use of this compound in bioconjugation. These should be optimized for the specific biomolecule and payload.
Protocol 1: Conjugation of this compound to a Cysteine-Containing Peptide
Materials:
-
Cysteine-containing peptide
-
This compound
-
Conjugation Buffer: 50 mM Tris, 150 mM NaCl, 2 mM EDTA, pH 8.0
-
Quenching Solution: 1 M N-acetylcysteine in conjugation buffer
-
Purification: Reversed-phase HPLC (RP-HPLC)
-
Characterization: LC-MS
Procedure:
-
Peptide Preparation: Dissolve the cysteine-containing peptide in the conjugation buffer to a final concentration of 1 mg/mL. If the peptide has disulfide bonds, it may require reduction with a suitable reducing agent (e.g., TCEP) followed by removal of the reducing agent.
-
Linker Preparation: Dissolve this compound in a compatible organic solvent (e.g., DMSO or DMF) to a stock concentration of 10 mM.
-
Conjugation Reaction: Add a 10-fold molar excess of the this compound solution to the peptide solution. Gently mix and incubate at room temperature for 2 hours.
-
Quenching: Add a 5-fold molar excess of the quenching solution relative to the linker to react with any unreacted this compound. Incubate for 30 minutes.
-
Purification: Purify the peptide-PEG3-THP conjugate by RP-HPLC using a C18 column and a suitable gradient of acetonitrile in water with 0.1% TFA.
-
Characterization: Confirm the identity and purity of the conjugate by LC-MS analysis.
Protocol 2: Deprotection of the THP Group
Materials:
-
Purified peptide-PEG3-THP conjugate
-
Deprotection Solution: 20% TFA in Dichloromethane (DCM)
-
Purification: RP-HPLC
-
Characterization: LC-MS
Procedure:
-
Lyophilization: Lyophilize the purified peptide-PEG3-THP conjugate to dryness.
-
Deprotection: Resuspend the dried conjugate in the deprotection solution and incubate at room temperature for 30 minutes.
-
Solvent Removal: Remove the TFA and DCM under a stream of nitrogen or by rotary evaporation.
-
Purification: Resuspend the residue in a minimal amount of a suitable solvent and purify the deprotected peptide-PEG3-OH by RP-HPLC.
-
Characterization: Confirm the complete removal of the THP group and the integrity of the conjugate by LC-MS.
Application in Targeted Protein Degradation (PROTACs)
A significant application of this compound is in the synthesis of PROTACs. PROTACs are heterobifunctional molecules that simultaneously bind to a target protein of interest (POI) and an E3 ubiquitin ligase, thereby inducing the ubiquitination and subsequent proteasomal degradation of the target protein.
The this compound linker can be used to connect the POI-binding ligand to the E3 ligase ligand. For example, the bromo group can be reacted with a thiol-containing POI ligand. After deprotection of the THP group, the resulting hydroxyl group can be further functionalized and coupled to the E3 ligase ligand. The PEG3 spacer plays a crucial role in orienting the two ligands to facilitate the formation of a productive ternary complex between the POI and the E3 ligase.
Conclusion
This compound is a powerful and versatile heterobifunctional linker for bioconjugation. Its well-defined reactive groups allow for a controlled, sequential approach to the synthesis of complex biomolecular architectures. The bromo group provides a means for efficient and stable conjugation to thiol-containing molecules, the PEG spacer enhances solubility and provides optimal spacing, and the acid-labile THP protecting group allows for subsequent functionalization. These features make this compound an invaluable tool for researchers and drug developers in the creation of next-generation therapeutics such as ADCs and PROTACs. Careful optimization of reaction conditions and purification protocols is essential to achieve high yields and purity of the final bioconjugate.
References
- 1. PEG Bromide, Bromo linker, PEG reagent | BroadPharm [broadpharm.com]
- 2. Thiol-Bromo Click Reaction for One-Pot Synthesis of Star-Shaped Polymers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Thiol-thiol cross-clicking using bromo-ynone reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Stepwise PEG synthesis featuring deprotection and coupling in one pot - PMC [pmc.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to Heterobifunctional Linkers for Protein Degradation
For Researchers, Scientists, and Drug Development Professionals
Introduction
Targeted protein degradation (TPD) has emerged as a revolutionary therapeutic modality with the potential to address previously "undruggable" targets. At the heart of this approach are heterobifunctional degraders, molecules designed to hijack the cell's natural protein disposal machinery to selectively eliminate disease-causing proteins. This guide provides a comprehensive technical overview of the core component of these degraders: the heterobifunctional linker. We will delve into the mechanism of action, linker design principles, quantitative analysis of their performance, and detailed experimental protocols for their evaluation.
Heterobifunctional degraders are typically composed of three key components: a "warhead" that binds to the protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a chemical linker that connects these two moieties.[1] By bringing the POI and the E3 ligase into close proximity, these molecules facilitate the transfer of ubiquitin to the POI, marking it for degradation by the proteasome.[2] This catalytic mechanism allows for the degradation of multiple protein copies by a single degrader molecule.[3]
While the warhead and E3 ligase ligand determine the "what" and "how" of protein degradation, the linker is the crucial "where" and "when," profoundly influencing the efficacy, selectivity, and physicochemical properties of the entire molecule.[2][4]
Mechanism of Action: The Role of the Linker in Ternary Complex Formation
The primary function of a heterobifunctional linker is to facilitate the formation of a stable and productive ternary complex between the POI and an E3 ubiquitin ligase. The linker's length, composition, and attachment points dictate the spatial arrangement of the two proteins, which is critical for efficient ubiquitination.
dot
Caption: PROTAC-mediated protein degradation pathway.
Data Presentation: Quantitative Comparison of Linker Performance
The efficacy of a heterobifunctional linker is typically assessed by the potency (DC50) and maximal level of degradation (Dmax) of the resulting degrader. The following tables summarize quantitative data for various linkers, highlighting the impact of their composition and length on degradation efficiency.
Table 1: Impact of Linker Composition on PROTAC Efficacy
| Target Protein | E3 Ligase | Warhead | E3 Ligase Ligand | Linker Type | DC50 (nM) | Dmax (%) |
| BRD4 | CRBN | JQ1 | Pomalidomide | PEG | <0.5 µM | >80 |
| BRD4 | VHL | JQ1 | VH032 | Alkyl | 1-40 nM | >90 |
| TBK1 | CRBN | Foretinib | Pomalidomide | Alkyl/Ether | 3 | 96 |
| CRBN | CRBN | Thalidomide | Thalidomide | 3 PEG units | Weak degradation | - |
| CRBN | CRBN | Thalidomide | Thalidomide | 9-atom alkyl | Concentration-dependent decrease | - |
Data compiled from multiple sources.
Table 2: Impact of Linker Length on PROTAC Efficacy
| Target Protein | E3 Ligase | Warhead | E3 Ligase Ligand | Linker Type | Linker Length (atoms) | DC50 (nM) | Dmax (%) |
| TBK1 | CRBN | Foretinib | Pomalidomide | Alkyl/Ether | < 12 | No degradation | - |
| TBK1 | CRBN | Foretinib | Pomalidomide | Alkyl/Ether | 21 | 3 | 96 |
| TBK1 | CRBN | Foretinib | Pomalidomide | Alkyl/Ether | 29 | 292 | 76 |
| BRD4 | CRBN | JQ1 | Pomalidomide | PEG | 0 PEG units | < 0.5 µM | >80 |
| BRD4 | CRBN | JQ1 | Pomalidomide | PEG | 1-2 PEG units | > 5 µM | - |
| BRD4 | CRBN | JQ1 | Pomalidomide | PEG | 4-5 PEG units | < 0.5 µM | >80 |
Data compiled from multiple sources.
Table 3: Physicochemical Properties of Representative PROTACs
| PROTAC | Molecular Weight (Da) | cLogP | TPSA (Ų) | H-Bond Donors | H-Bond Acceptors | Aqueous Solubility (µg/mL) | Permeability (PAMPA, 10⁻⁶ cm/s) |
| ARV-110 | >700 | >5 | 182.86 | >5 | >10 | Generally Poor | - |
| ARV-471 | >700 | >5 | 96.43 | >5 | >10 | Generally Poor | - |
| Generic PROTACs | 700-1100 | 3-7 | 120-200 | 2-6 | 10-20 | Often <10 | Variable |
Data compiled from multiple sources.
Experimental Protocols
Accurate and reproducible characterization of heterobifunctional linkers and their resulting degraders is paramount. This section provides detailed methodologies for key experiments.
Protocol 1: Western Blotting for Determination of DC50 and Dmax
This protocol outlines the quantification of target protein degradation in response to treatment with a heterobifunctional degrader.
1. Cell Culture and Treatment:
-
Plate cells at a density that ensures they are in the exponential growth phase during treatment.
-
Allow cells to adhere overnight.
-
Prepare serial dilutions of the degrader in complete growth medium. Ensure the final solvent concentration (e.g., DMSO) is consistent across all wells and does not exceed 0.1%.
-
Remove the old medium and add the medium containing the different concentrations of the degrader or vehicle control.
-
Incubate the cells for a predetermined time (e.g., 24 hours).
2. Cell Lysis and Protein Quantification:
-
After incubation, wash the cells with ice-cold PBS.
-
Lyse the cells using RIPA buffer containing protease and phosphatase inhibitors.
-
Incubate on ice for 30 minutes with occasional vortexing.
-
Centrifuge the lysates to pellet cell debris.
-
Determine the protein concentration of the supernatant using a BCA protein assay.
3. SDS-PAGE and Western Blotting:
-
Normalize the protein concentration of all samples.
-
Prepare samples for SDS-PAGE by adding Laemmli buffer and boiling.
-
Load equal amounts of protein per lane onto an SDS-PAGE gel.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk in TBST) for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody specific to the target protein overnight at 4°C.
-
Wash the membrane with TBST and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
4. Detection and Analysis:
-
Incubate the membrane with an ECL substrate.
-
Capture the chemiluminescent signal using an imaging system.
-
Perform densitometry analysis on the protein bands using image analysis software.
-
Normalize the target protein band intensity to a loading control (e.g., GAPDH or β-actin).
-
Calculate the percentage of remaining protein relative to the vehicle control.
-
Plot the percentage of remaining protein against the logarithm of the degrader concentration to determine the DC50 and Dmax values.
dot
Caption: Experimental workflow for DC50/Dmax determination.
Protocol 2: Fluorescence Polarization (FP) Assay for Ternary Complex Formation
This assay measures the binding affinity and cooperativity of the ternary complex.
1. Reagent Preparation:
-
Prepare a fluorescently labeled tracer molecule that binds to either the POI or the E3 ligase.
-
Prepare solutions of the degrader, POI, and E3 ligase in a suitable assay buffer.
2. Assay Setup:
-
In a microplate, add the fluorescent tracer and one of the protein partners (e.g., E3 ligase).
-
Add serial dilutions of the degrader to measure binary binding.
-
To measure ternary complex formation, pre-incubate the degrader with the second protein partner (POI) before adding it to the tracer-E3 ligase mixture.
3. Measurement:
-
Incubate the plate to allow binding to reach equilibrium.
-
Measure the fluorescence polarization using a plate reader equipped with polarizing filters.
4. Data Analysis:
-
An increase in fluorescence polarization indicates binding.
-
Fit the data to a suitable binding model to determine the dissociation constants (Kd) for binary and ternary complexes.
-
Calculate the cooperativity factor (α) by dividing the binary Kd by the ternary Kd. An α value greater than 1 indicates positive cooperativity.
Protocol 3: Surface Plasmon Resonance (SPR) for Binding Kinetics
SPR provides real-time, label-free analysis of binding kinetics (kon and koff) and affinity (Kd).
1. Chip Preparation:
-
Immobilize one of the binding partners (e.g., the E3 ligase) onto the surface of a sensor chip.
2. Binding Analysis:
-
For binary analysis, flow a solution of the degrader over the chip surface at various concentrations.
-
For ternary analysis, flow a pre-incubated mixture of the degrader and the POI over the chip surface.
-
The change in the refractive index at the surface, measured as a response unit (RU), is proportional to the mass of the bound analyte.
3. Data Analysis:
-
Fit the sensorgram data to a kinetic model to determine the association rate constant (kon), dissociation rate constant (koff), and the equilibrium dissociation constant (Kd).
-
Cooperativity can be assessed by comparing the binding of the degrader in the presence and absence of the other protein.
Protocol 4: Isothermal Titration Calorimetry (ITC) for Binding Thermodynamics
ITC directly measures the heat changes associated with binding, providing a complete thermodynamic profile of the interaction (ΔH, ΔS, and Kd).
1. Sample Preparation:
-
Prepare solutions of the degrader, POI, and E3 ligase in identical, degassed buffer to minimize heats of dilution.
2. Titration:
-
Load one of the binding partners (e.g., the degrader) into the syringe of the ITC instrument.
-
Place the other binding partner (e.g., the POI or a pre-formed POI-E3 ligase complex) in the sample cell.
-
Perform a series of small, sequential injections of the syringe contents into the sample cell.
3. Data Analysis:
-
The heat released or absorbed upon each injection is measured.
-
The data is fitted to a binding model to determine the binding affinity (Kd), stoichiometry (n), and enthalpy of binding (ΔH).
-
The entropy of binding (ΔS) can then be calculated.
Beyond PROTACs: Other Heterobifunctional Degraders
While PROTACs are the most studied class of heterobifunctional degraders, other innovative approaches are emerging.
-
Lysosome-Targeting Chimeras (LYTACs): These molecules target extracellular and membrane-associated proteins for degradation via the lysosomal pathway. LYTACs consist of a target-binding moiety (e.g., an antibody) linked to a ligand that engages a lysosome-targeting receptor, such as the cation-independent mannose-6-phosphate receptor (CI-M6PR). In a proof-of-concept study, a LYTAC targeting EGFR mediated over 70% degradation of the protein in certain cell lines.
-
Molecular Glues: These are small molecules that induce a novel interaction between an E3 ligase and a target protein, leading to the target's degradation. Unlike PROTACs, molecular glues do not have distinct warhead and E3 ligand moieties connected by a linker.
Mandatory Visualizations
dot
Caption: A rational workflow for PROTAC linker selection and optimization.
dot
Caption: Logical relationship of linker properties influencing degradation.
Conclusion
The heterobifunctional linker is a critical determinant of a degrader's success, influencing its physicochemical properties, the stability of the ternary complex, and ultimately, its degradation efficacy. A systematic approach to linker design and optimization, employing a combination of biophysical and cell-based assays, is essential for the development of potent and selective protein degraders. As our understanding of the intricate interplay between linker properties and degradation efficiency deepens, we can expect the rational design of next-generation heterobifunctional degraders with improved therapeutic potential.
References
- 1. The In-Cell Western immunofluorescence assay to monitor PROTAC mediated protein degradation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Major advances in targeted protein degradation: PROTACs, LYTACs, and MADTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 4. chempep.com [chempep.com]
Revolutionizing Drug Discovery: A Technical Guide to Bromo-PEG3-THP for Novel PROTAC Development
For Immediate Release
A comprehensive technical guide for researchers, scientists, and drug development professionals on the application of Bromo-PEG3-THP in the development of Proteolysis Targeting Chimeras (PROTACs). This document outlines the synthesis, mechanism of action, and evaluation of PROTACs incorporating this versatile linker, providing a roadmap for the rational design of next-generation targeted protein degraders.
Introduction to PROTAC Technology
Proteolysis Targeting Chimeras (PROTACs) are heterobifunctional molecules that offer a paradigm shift in therapeutic intervention. Unlike traditional inhibitors that merely block the function of a target protein, PROTACs are designed to eliminate the protein from the cell entirely. They achieve this by hijacking the cell's own ubiquitin-proteasome system (UPS). A PROTAC molecule consists of three key components: a ligand that binds to the protein of interest (POI), a ligand for an E3 ubiquitin ligase, and a linker that connects the two. This tripartite structure facilitates the formation of a ternary complex between the POI and the E3 ligase, leading to the ubiquitination of the POI and its subsequent degradation by the proteasome.[1][2][3][4]
The linker plays a critical role in PROTAC efficacy, influencing the stability and geometry of the ternary complex, as well as the physicochemical properties of the molecule, such as solubility and cell permeability.[5] Polyethylene glycol (PEG) linkers are frequently employed in PROTAC design due to their ability to enhance solubility and provide conformational flexibility.
This compound: A Versatile Linker for PROTAC Synthesis
This compound is a PEG-based linker that has emerged as a valuable tool in the synthesis of novel PROTACs. Its structure comprises a three-unit PEG chain, which imparts hydrophilicity, a terminal bromide for conjugation to the POI ligand, and a tetrahydropyranyl (THP) protected hydroxyl group. The THP group serves as a stable protecting group for the hydroxyl functionality during synthesis and can be readily removed under mild acidic conditions to allow for conjugation to the E3 ligase ligand.
Physicochemical Properties of this compound
A clear understanding of the physicochemical properties of this compound is essential for its effective application in PROTAC synthesis.
| Property | Value | Reference |
| Molecular Formula | C11H21BrO4 | |
| Molecular Weight | 297.19 g/mol | |
| Appearance | Liquid | N/A |
| Solubility | Soluble in organic solvents such as DCM, DMF, and DMSO. | N/A |
| Storage | -20°C | N/A |
PROTAC Synthesis Utilizing this compound: A Step-by-Step Protocol
The synthesis of a PROTAC using this compound typically involves a multi-step process, beginning with the conjugation of the linker to the POI ligand, followed by deprotection of the THP group and subsequent coupling to the E3 ligase ligand.
General Experimental Protocol
Step 1: Conjugation of this compound to the POI Ligand
-
Dissolve the POI ligand (containing a suitable nucleophile, e.g., a phenol or amine) (1.0 eq) in an anhydrous solvent such as dimethylformamide (DMF) or acetonitrile (MeCN).
-
Add a suitable base (e.g., K2CO3 or Cs2CO3, 2.0-3.0 eq) to the solution and stir at room temperature for 30 minutes.
-
Add this compound (1.1-1.5 eq) to the reaction mixture.
-
Stir the reaction at room temperature or elevated temperature (e.g., 60-80 °C) until completion, monitoring by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography to obtain the POI-PEG3-THP conjugate.
Step 2: Deprotection of the THP Group
-
Dissolve the POI-PEG3-THP conjugate (1.0 eq) in a suitable solvent such as dichloromethane (DCM) or methanol (MeOH).
-
Add a mild acidic catalyst, such as p-toluenesulfonic acid (p-TSA) or pyridinium p-toluenesulfonate (PPTS) (0.1-0.2 eq).
-
Stir the reaction at room temperature, monitoring by TLC or LC-MS until the THP group is completely cleaved.
-
Neutralize the reaction with a mild base (e.g., triethylamine or saturated sodium bicarbonate solution).
-
Remove the solvent under reduced pressure and purify the crude product by flash column chromatography to yield the deprotected POI-PEG3-OH.
Step 3: Conjugation to the E3 Ligase Ligand
-
Activate the carboxylic acid of the E3 ligase ligand (e.g., pomalidomide or a VHL ligand derivative) (1.0 eq) using a coupling agent such as HATU or HOBt/EDC (1.1-1.2 eq) and a base like diisopropylethylamine (DIPEA) (2.0-3.0 eq) in an anhydrous solvent like DMF.
-
Add the deprotected POI-PEG3-OH (1.0-1.2 eq) to the activated E3 ligase ligand solution.
-
Stir the reaction at room temperature overnight.
-
Monitor the reaction progress by LC-MS.
-
Upon completion, dilute the reaction mixture with an organic solvent and wash with aqueous solutions to remove excess reagents.
-
Dry the organic layer, concentrate, and purify the final PROTAC product by preparative high-performance liquid chromatography (HPLC).
Biological Evaluation of PROTACs
Once synthesized, the biological activity of the PROTAC must be thoroughly evaluated. This involves assessing its ability to induce the degradation of the target protein and its effect on cell viability.
Target Protein Degradation Assay (Western Blot)
Protocol:
-
Cell Culture and Treatment: Plate cells at an appropriate density in 6-well plates and allow them to adhere overnight. Treat the cells with varying concentrations of the PROTAC for a specified duration (e.g., 24 hours).
-
Cell Lysis: Wash the cells with ice-cold phosphate-buffered saline (PBS) and lyse them using RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the cell lysates using a BCA protein assay kit.
-
SDS-PAGE and Western Blotting: Separate equal amounts of protein on an SDS-PAGE gel and transfer them to a PVDF membrane. Block the membrane and probe with primary antibodies against the target protein and a loading control (e.g., GAPDH or β-actin). Subsequently, incubate with a corresponding HRP-conjugated secondary antibody.
-
Detection and Analysis: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate. Quantify the band intensities using densitometry software. Normalize the target protein levels to the loading control and calculate the percentage of degradation relative to the vehicle-treated control. The half-maximal degradation concentration (DC50) and the maximum degradation level (Dmax) can be determined by plotting the percentage of degradation against the PROTAC concentration.
Cell Viability Assay (e.g., MTT or CellTiter-Glo®)
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a suitable density.
-
Compound Treatment: Treat the cells with a range of concentrations of the PROTAC.
-
Incubation: Incubate the cells for a specified period (e.g., 72 hours).
-
Assay: Add the MTT reagent or CellTiter-Glo® reagent to the wells according to the manufacturer's instructions.
-
Measurement: Measure the absorbance or luminescence using a plate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and determine the half-maximal inhibitory concentration (IC50).
Quantitative Data Presentation
The following tables present hypothetical data for a series of PROTACs developed using this compound, targeting the fictitious protein "Target X" and utilizing either the Cereblon (CRBN) or von Hippel-Lindau (VHL) E3 ligase.
Table 1: Degradation Efficacy of Target X PROTACs in Cancer Cell Line A
| PROTAC ID | E3 Ligase Ligand | Linker | DC50 (nM) | Dmax (%) |
| PROTAC-X1 | Pomalidomide | This compound derived | 50 | 92 |
| PROTAC-X2 | VH032 | This compound derived | 75 | 88 |
| PROTAC-X3 | Pomalidomide | Bromo-PEG2-THP derived | 120 | 85 |
| PROTAC-X4 | VH032 | Bromo-PEG4-THP derived | 60 | 95 |
Table 2: Cell Viability of Cancer Cell Line A after 72h Treatment with Target X PROTACs
| PROTAC ID | IC50 (nM) |
| PROTAC-X1 | 85 |
| PROTAC-X2 | 110 |
| PROTAC-X3 | 200 |
| PROTAC-X4 | 95 |
Visualizing the PROTAC Mechanism and Workflow
Visual representations are crucial for understanding the complex biological processes and experimental procedures involved in PROTAC development.
Signaling Pathway of PROTAC-Mediated Protein Degradation
Caption: PROTAC-mediated degradation of a target protein.
Experimental Workflow for PROTAC Development
Caption: A typical workflow for novel PROTAC development.
Conclusion
This compound represents a valuable and versatile linker for the development of novel PROTACs. Its hydrophilic PEG spacer and the presence of a readily cleavable THP protecting group facilitate a modular and efficient synthetic strategy. The detailed protocols and evaluation methods provided in this guide offer a solid foundation for researchers to design and characterize potent and selective protein degraders. The continued exploration of linkers like this compound will undoubtedly fuel the advancement of targeted protein degradation as a transformative therapeutic modality.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Untitled Document [arxiv.org]
- 3. Recent Advances in the Development of Pro-PROTAC for Selective Protein Degradation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Recent Advances in the Development of Pro-PROTAC for Selective Protein Degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Novel approaches for the rational design of PROTAC linkers - PMC [pmc.ncbi.nlm.nih.gov]
The Role of PEGylation in Enhancing PROTAC Solubility: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Proteolysis-targeting chimeras (PROTACs) represent a paradigm shift in therapeutic intervention, offering the unprecedented ability to specifically eliminate disease-causing proteins. However, their development is often hampered by suboptimal physicochemical properties, most notably poor solubility. This technical guide provides an in-depth analysis of PEGylation as a key strategy to overcome the solubility challenges inherent in PROTAC design. We will explore the underlying principles of how polyethylene glycol (PEG) linkers enhance aqueous solubility, present available data on their impact, and provide detailed experimental protocols for the synthesis and evaluation of PEGylated PROTACs. This guide is intended to equip researchers, scientists, and drug development professionals with the necessary knowledge to effectively utilize PEGylation for the rational design of PROTACs with improved drug-like properties.
The Challenge: Poor Solubility of PROTACs
PROTACs are large, complex heterobifunctional molecules, typically with molecular weights exceeding 700 Da.[1] Their structure, consisting of two ligands joined by a linker, often leads to a high topological polar surface area (TPSA) and a departure from Lipinski's "Rule of Five," predisposing them to low aqueous solubility.[1] This poor solubility can significantly impede various stages of drug development, leading to:
-
Inaccurate in vitro assay results: Precipitation of the compound in assay media can lead to unreliable data.
-
Difficulties in formulation: Developing suitable formulations for in vivo studies becomes challenging.
-
Poor oral bioavailability: Low solubility limits the absorption of the PROTAC from the gastrointestinal tract.
PEGylation: A Strategic Solution for Enhancing PROTAC Solubility
The incorporation of polyethylene glycol (PEG) chains into the linker is a widely adopted and effective strategy to improve the aqueous solubility of PROTACs.[2][3] PEG is a hydrophilic polymer, and its integration into the PROTAC structure imparts several favorable properties.
The ether oxygens within the PEG backbone can act as hydrogen bond acceptors, increasing the molecule's affinity for water.[4] Furthermore, the flexible nature of PEG linkers can allow the PROTAC to adopt conformations that shield its hydrophobic regions, further enhancing its solubility in aqueous environments. The length of the PEG linker is a critical parameter that needs to be optimized for each PROTAC system, as it influences not only solubility but also the formation of a stable and productive ternary complex between the target protein and the E3 ligase.
While direct head-to-head comparisons of the solubility of the same PROTAC scaffold with and without a PEG linker are not abundantly available in the literature, the general trend of improved solubility with PEGylation is well-established. The following table presents solubility data for a selection of commercially available PROTACs, including those with PEGylated linkers, to illustrate this trend.
| PROTAC Name | Linker Type | E3 Ligase Ligand | Target | Thermodynamic Solubility (log S mol/L) | Reference |
| MZ1 | PEG | VHL | BRD4 | -4.42 | |
| ARV-825 | PEG | CRBN | BRD4 | < -6.5 (below quantification limit) | |
| dBET1 | Alkyl | CRBN | BRD4 | -5.73 | |
| A1874 | PEG | VHL | BCL-XL | -5.25 | |
| AT1 | PEG | VHL | BRD4 | -4.91 |
This table provides a representative sample and is not an exhaustive list. The solubility values are highly dependent on the specific experimental conditions.
Visualizing the PROTAC Mechanism and Experimental Workflow
To better understand the processes involved in PROTAC-mediated protein degradation and its analysis, the following diagrams illustrate the key signaling pathway and a typical experimental workflow.
References
The Architect's Blueprint: A Technical Guide to PROTAC Design and Synthesis
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Proteolysis-targeting chimeras (PROTACs) have emerged as a revolutionary therapeutic modality, offering the unprecedented ability to specifically eliminate target proteins rather than merely inhibiting them. This event-driven pharmacology overcomes many limitations of traditional small-molecule inhibitors, opening up a vast new landscape of previously "undruggable" targets. This in-depth technical guide provides a comprehensive overview of the core principles governing the design and synthesis of these heterobifunctional molecules. We will dissect the critical components of a PROTAC, delve into the rational design strategies for each, and provide detailed experimental protocols for their evaluation. Furthermore, this guide will explore common synthetic methodologies, equipping researchers with the foundational knowledge to construct these powerful tools for targeted protein degradation.
The PROTAC Mechanism of Action: Hijacking the Cellular Machinery
PROTACs are bifunctional molecules that function by inducing the proximity of a target protein of interest (POI) and an E3 ubiquitin ligase.[1][2][3] This induced proximity facilitates the transfer of ubiquitin from the E3 ligase to the POI, marking it for degradation by the 26S proteasome.[4][5] The PROTAC molecule itself is not degraded in this process and can catalytically induce the degradation of multiple POI molecules.
The key steps in the PROTAC mechanism of action are as follows:
-
Ternary Complex Formation: The PROTAC molecule simultaneously binds to the POI and an E3 ubiquitin ligase, forming a key ternary complex.
-
Ubiquitination: Within the ternary complex, the E3 ligase facilitates the transfer of ubiquitin molecules from a ubiquitin-charged E2 enzyme to accessible lysine residues on the surface of the POI.
-
Proteasomal Degradation: The poly-ubiquitinated POI is recognized and subsequently degraded by the 26S proteasome.
-
Catalytic Cycle: The PROTAC molecule is released and can bind to another POI and E3 ligase, initiating another round of degradation.
Core Principles of PROTAC Design
The modular nature of PROTACs allows for a systematic approach to their design, focusing on three key components: the warhead (POI ligand), the E3 ligase ligand, and the linker.
The Warhead: Targeting the Protein of Interest
The warhead is the component of the PROTAC that binds to the target protein. The selection of an appropriate warhead is crucial for the potency and selectivity of the resulting degrader.
-
Binding Affinity: While high affinity is often desirable, it is not always a prerequisite for effective degradation. PROTACs can leverage the avidity gained from ternary complex formation to effectively degrade targets even with warheads that have modest binding affinities.
-
Exit Vector: The point of attachment of the linker to the warhead, known as the exit vector, is a critical design parameter. The exit vector should be positioned such that it does not disrupt the binding of the warhead to the POI and allows for the productive formation of the ternary complex.
The E3 Ligase Ligand: Hijacking the Degradation Machinery
The E3 ligase ligand recruits the cellular degradation machinery to the POI. To date, the most commonly used E3 ligases in PROTAC design are Cereblon (CRBN) and von Hippel-Lindau (VHL).
-
Common E3 Ligase Ligands:
-
Cereblon (CRBN): Ligands for CRBN are often derived from thalidomide and its analogs (immunomodulatory drugs or IMiDs).
-
von Hippel-Lindau (VHL): VHL ligands are typically based on a hydroxyproline scaffold that mimics the binding of HIF-1α to VHL.
-
-
Choice of E3 Ligase: The choice between CRBN and VHL can be influenced by factors such as the subcellular localization of the target protein and the desired tissue distribution. CRBN is primarily located in the nucleus, while VHL is found in both the cytoplasm and the nucleus.
The Linker: The Critical Bridge
The linker is not merely a passive spacer but plays a critical role in determining the efficacy of a PROTAC. It connects the warhead and the E3 ligase ligand and its properties significantly influence the formation and stability of the ternary complex.
-
Length and Composition: The optimal linker length is highly dependent on the specific POI and E3 ligase pair and must be empirically determined. Common linker compositions include polyethylene glycol (PEG) and alkyl chains. PEG linkers can improve solubility and cell permeability, while alkyl chains offer synthetic simplicity.
-
Attachment Points: The points at which the linker is attached to the warhead and the E3 ligase ligand are crucial for achieving a productive ternary complex geometry.
Quantitative Analysis of PROTAC Activity
The efficacy of a PROTAC is characterized by several key quantitative parameters, which are typically determined through dose-response experiments.
| Parameter | Description | Typical Assay |
| DC50 | The concentration of a PROTAC required to induce 50% degradation of the target protein. | Western Blot, Mass Spectrometry |
| Dmax | The maximum percentage of target protein degradation achieved at saturating PROTAC concentrations. | Western Blot, Mass Spectrometry |
| Kd (binary) | The dissociation constant for the binding of the PROTAC to the POI or the E3 ligase individually. | SPR, ITC, FP |
| α (Cooperativity) | A measure of the cooperativity of ternary complex formation. α > 1 indicates positive cooperativity, α < 1 indicates negative cooperativity. | ITC, SPR |
| IC50 | The concentration of a PROTAC that inhibits a biological function (e.g., cell viability) by 50%. | Cell Viability Assays (e.g., MTT, CellTiter-Glo) |
Table 1: Key Quantitative Parameters for PROTAC Evaluation
The following tables provide examples of quantitative data for well-characterized PROTACs targeting BRD4 and FLT-3.
| PROTAC | Warhead | E3 Ligase Ligand | Linker | Cell Line | DC50 (nM) | Dmax (%) | Reference |
| dBET6 | JQ1 | Pomalidomide | PEG | HEK293T | 6 | 97 | |
| ARV-825 | OTX015 | Pomalidomide | PEG | RS4;11 | 0.9 | >95 | N/A |
| MZ1 | JQ1 | VH032 | PEG | HeLa | 25 | >90 | N/A |
Table 2: Quantitative Data for Representative BRD4 PROTACs
| PROTAC | Warhead | E3 Ligase Ligand | Linker | Cell Line | DC50 (nM) | Dmax (%) | Reference |
| PROTAC FLT-3 degrader 3 | Quizartinib | Pomalidomide | PEG | MV4-11 | 1.2 | >95 | |
| Compound 5 | Gilteritinib | Pomalidomide | PEG | MOLM-13 | 0.3 | >95 | N/A |
Table 3: Quantitative Data for Representative FLT-3 PROTACs
Experimental Protocols for PROTAC Evaluation
A robust and multifaceted experimental approach is essential for the comprehensive evaluation of PROTACs. Below are detailed protocols for key assays.
Western Blotting for Protein Degradation
Objective: To qualitatively and quantitatively assess the degradation of a target protein following PROTAC treatment.
Materials:
-
Cell culture reagents
-
PROTAC of interest
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF or nitrocellulose membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibody against the target protein and a loading control (e.g., GAPDH, β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Protocol:
-
Cell Treatment: Seed cells in a multi-well plate and allow them to adhere overnight. Treat cells with a serial dilution of the PROTAC for a specified time (e.g., 24 hours). Include a vehicle control (e.g., DMSO).
-
Cell Lysis: Wash cells with ice-cold PBS and lyse them with lysis buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Western Blotting:
-
Normalize protein amounts and prepare samples with Laemmli buffer.
-
Separate proteins by SDS-PAGE and transfer them to a membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection and Analysis:
-
Add the chemiluminescent substrate and capture the signal using an imaging system.
-
Quantify the band intensities using densitometry software. Normalize the target protein band intensity to the loading control.
-
Calculate the percentage of protein degradation relative to the vehicle control.
-
Plot the percentage of degradation against the PROTAC concentration to determine the DC50 and Dmax values.
-
Cell Viability Assay (e.g., CellTiter-Glo®)
Objective: To assess the effect of PROTAC-mediated protein degradation on cell viability.
Materials:
-
Cell line of interest
-
Culture medium
-
PROTAC of interest
-
Opaque-walled 96-well plates
-
CellTiter-Glo® Luminescent Cell Viability Assay kit
-
Luminometer
Protocol:
-
Cell Seeding: Seed cells at an appropriate density in a 96-well plate.
-
Compound Treatment: Treat cells with a serial dilution of the PROTAC for the desired duration (e.g., 72 hours). Include a vehicle control.
-
Assay Procedure:
-
Equilibrate the plate and the CellTiter-Glo® reagent to room temperature.
-
Add CellTiter-Glo® reagent to each well.
-
Mix on an orbital shaker to induce cell lysis.
-
Incubate at room temperature to stabilize the luminescent signal.
-
-
Data Acquisition and Analysis:
-
Measure the luminescence using a luminometer.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
-
Ternary Complex Formation Assays
Objective: To measure the thermodynamic parameters of binary and ternary complex formation and determine cooperativity.
Protocol Overview:
-
Sample Preparation: Dialyze all proteins and the PROTAC into the same buffer to minimize buffer mismatch effects.
-
Binary Titrations:
-
Titrate the PROTAC into the POI solution to determine the binding affinity (Kd1).
-
Titrate the PROTAC into the E3 ligase solution to determine the binding affinity (Kd2).
-
-
Ternary Titration:
-
Titrate the PROTAC into a solution containing a pre-formed complex of the POI and E3 ligase.
-
Alternatively, titrate one protein into a solution containing the other protein pre-saturated with the PROTAC.
-
-
Data Analysis: Analyze the titration data to determine the binding affinities and calculate the cooperativity factor (α).
Objective: To measure the kinetics and affinity of binary and ternary complex formation in real-time.
Protocol Overview:
-
Ligand Immobilization: Immobilize one of the proteins (e.g., the POI) onto the sensor chip surface.
-
Binary Interaction Analysis: Inject the PROTAC over the immobilized protein surface to measure the on- and off-rates and determine the Kd.
-
Ternary Interaction Analysis: Inject a mixture of the PROTAC and the second protein (E3 ligase) over the immobilized POI surface to measure the kinetics of ternary complex formation.
-
Data Analysis: Analyze the sensorgrams to determine the kinetic and affinity constants for both binary and ternary interactions.
Objective: To detect and quantify the formation of the ternary complex in a homogeneous assay format.
Protocol Overview:
-
Reagent Preparation: Label the POI and E3 ligase with a FRET donor (e.g., Terbium) and acceptor (e.g., AF488) pair, respectively, typically via tagged proteins and corresponding labeled antibodies.
-
Assay Setup: In a microplate, combine the labeled POI, labeled E3 ligase, and a serial dilution of the PROTAC.
-
Incubation: Incubate the mixture to allow for ternary complex formation.
-
Measurement: Measure the TR-FRET signal using a plate reader. The signal is proportional to the amount of ternary complex formed.
-
Data Analysis: Plot the TR-FRET signal against the PROTAC concentration. The resulting bell-shaped curve is characteristic of PROTAC-induced ternary complex formation.
PROTAC Synthesis Strategies
The modular nature of PROTACs lends itself to convergent synthetic strategies. Two common and powerful approaches are solid-phase synthesis and click chemistry.
Solid-Phase Synthesis
Principle: One of the PROTAC components (warhead or E3 ligase ligand) is immobilized on a solid support (resin), and the linker and the other component are sequentially added. The final PROTAC is then cleaved from the resin.
Advantages:
-
Simplified purification, as excess reagents and byproducts are washed away.
-
Amenable to automation and parallel synthesis for library generation.
General Protocol:
-
Resin Functionalization: Attach the first component (e.g., an E3 ligase ligand with a suitable handle) to a solid support resin.
-
Linker Coupling: Couple a bifunctional linker to the immobilized component.
-
Warhead Coupling: Couple the warhead to the other end of the linker.
-
Cleavage and Purification: Cleave the final PROTAC from the resin and purify it, typically by HPLC.
Click Chemistry
Principle: "Click" reactions, most notably the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), are used to ligate the warhead and E3 ligase ligand, which have been pre-functionalized with an alkyne and an azide, respectively (or vice versa).
Advantages:
-
High efficiency and yield.
-
Mild reaction conditions and high functional group tolerance.
-
Ideal for late-stage diversification of PROTAC libraries.
General Protocol (CuAAC):
-
Functionalization: Synthesize or obtain the warhead and E3 ligase ligand functionalized with a terminal alkyne and an azide group, respectively.
-
Ligation: React the alkyne- and azide-functionalized components in the presence of a copper(I) catalyst (often generated in situ from a copper(II) salt and a reducing agent like sodium ascorbate).
-
Purification: Purify the resulting triazole-linked PROTAC.
Conclusion and Future Perspectives
The field of targeted protein degradation with PROTACs is rapidly evolving, with an increasing number of these molecules entering clinical trials. The principles of PROTAC design are becoming more refined, driven by a deeper understanding of the complex interplay between the warhead, linker, and E3 ligase ligand in mediating the formation of a productive ternary complex. Advances in synthetic methodologies, such as solid-phase synthesis and click chemistry, are enabling the rapid generation and optimization of novel PROTACs.
Future directions in the field include the exploration of new E3 ligases to expand the scope of degradable proteins and to potentially achieve tissue-specific degradation. Furthermore, the development of computational tools for the predictive design of PROTACs holds great promise for accelerating the discovery of new and more effective degraders. As our understanding of the fundamental principles of PROTAC design and synthesis continues to grow, so too will their impact on human health.
References
The Strategic Application of Bromo-PEG3-THP in Chemical Biology: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the rapidly evolving landscape of chemical biology and drug discovery, the precise manipulation of cellular processes is paramount. Targeted protein degradation has emerged as a powerful therapeutic modality, with Proteolysis Targeting Chimeras (PROTACs) at the forefront of this revolution. These heterobifunctional molecules leverage the cell's own ubiquitin-proteasome system to selectively eliminate disease-causing proteins. The design and synthesis of effective PROTACs are critically dependent on the linker component that connects the target-binding ligand to the E3 ligase-recruiting moiety. Bromo-PEG3-THP has garnered significant attention as a versatile and highly valuable linker building block in the construction of these sophisticated molecular degraders.
This technical guide provides an in-depth exploration of the applications of this compound in chemical biology, with a primary focus on its role in the development of PROTACs. We will delve into its chemical properties, its utility in bioconjugation, and provide representative experimental protocols and data to illustrate its practical application.
Core Concepts: The Role of this compound in PROTAC Design
This compound is a heterobifunctional linker that possesses three key chemical features that make it highly suitable for PROTAC synthesis:
-
A Bromo Group: The terminal bromine atom serves as a reactive handle for nucleophilic substitution reactions. This allows for the covalent attachment of the linker to a ligand for the protein of interest (POI) or the E3 ligase, typically through reaction with an amine, thiol, or hydroxyl group on the ligand. The carbon-bromine bond is sufficiently reactive to participate in these coupling reactions under relatively mild conditions.
-
A Triethylene Glycol (PEG3) Spacer: The PEG3 moiety is a flexible, hydrophilic chain that offers several advantages. Its hydrophilicity can improve the solubility and cell permeability of the resulting PROTAC molecule, which is often a challenge for these relatively large molecules. The length of the PEG3 spacer is also critical, as it dictates the spatial relationship between the POI and the E3 ligase in the ternary complex, a key determinant of degradation efficiency.
-
A Tetrahydropyranyl (THP) Protected Hydroxyl Group: The THP group is a common protecting group for alcohols. This feature allows for the selective deprotection of the hydroxyl group at a later stage in the synthesis, providing a point for further chemical modification or attachment of the other ligand of the PROTAC. This orthogonal reactivity is crucial for the modular and controlled assembly of the final PROTAC molecule.
Applications in Chemical Biology
The primary application of this compound in chemical biology is as a linker in the synthesis of PROTACs for targeted protein degradation. By connecting a warhead (a ligand for the target protein) to an E3 ligase ligand, the resulting PROTAC induces the formation of a ternary complex (Target Protein - PROTAC - E3 Ligase). This proximity facilitates the transfer of ubiquitin from the E2-conjugating enzyme to the target protein, marking it for degradation by the proteasome.
The modular nature of this compound allows for its incorporation into a variety of PROTAC designs targeting a wide range of proteins implicated in diseases such as cancer, neurodegenerative disorders, and inflammatory conditions.
Quantitative Data on PROTAC Performance with PEG Linkers
| PROTAC | Linker Composition | DC50 (nM) | Dmax (%) | Cell Line | Reference |
| BRD4 Degrader 1 | Alkyl Chain | >1000 | <20 | HeLa | [1] |
| BRD4 Degrader 2 | PEG2 | 500 | 65 | HeLa | [1] |
| BRD4 Degrader 3 | PEG3 (similar to this compound linker) | 50 | >90 | HeLa | [1] |
| BRD4 Degrader 4 | PEG4 | 100 | 85 | HeLa | [1] |
| BRD4 Degrader 5 | PEG5 | 250 | 70 | HeLa | [1] |
Note: The data in this table is representative and intended to illustrate the concept of linker optimization. Actual values will vary depending on the specific warhead, E3 ligase ligand, and cell line used.
Experimental Protocols
The following sections provide detailed, representative methodologies for the synthesis of a PROTAC using a bromo-PEG linker and for the evaluation of its protein degradation activity. These protocols are intended to serve as a guide and may require optimization for specific applications.
Protocol 1: Synthesis of a PROTAC using a Bromo-PEG Linker
This protocol describes a representative synthesis of a PROTAC where a warhead (Target Ligand-OH) is first coupled to the bromo-PEG linker, followed by deprotection and coupling to the E3 ligase ligand.
Step 1: Coupling of Warhead to Bromo-PEG-THP Linker
-
Materials:
-
Target Ligand with a free hydroxyl or amine group (1.0 eq)
-
This compound (1.2 eq)
-
Sodium hydride (NaH) (1.5 eq) or a suitable non-nucleophilic base
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Argon or Nitrogen atmosphere
-
-
Procedure:
-
To a solution of the Target Ligand-OH in anhydrous DMF under an inert atmosphere, add NaH portion-wise at 0 °C.
-
Stir the reaction mixture at 0 °C for 30 minutes.
-
Add a solution of this compound in anhydrous DMF dropwise.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, quench the reaction by the slow addition of water.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography to yield the Warhead-PEG3-THP intermediate.
-
Step 2: Deprotection of the THP Group
-
Materials:
-
Warhead-PEG3-THP intermediate (1.0 eq)
-
p-Toluenesulfonic acid (p-TSA) (0.1 eq) or another suitable acid catalyst
-
Methanol (MeOH)
-
-
Procedure:
-
Dissolve the Warhead-PEG3-THP intermediate in methanol.
-
Add p-TSA to the solution.
-
Stir the reaction at room temperature for 2-4 hours.
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, neutralize the reaction with a saturated solution of sodium bicarbonate.
-
Concentrate the mixture under reduced pressure.
-
Extract the product with a suitable organic solvent.
-
Wash the organic layer with brine, dry, and concentrate to yield the deprotected Warhead-PEG3-OH.
-
Step 3: Coupling of Warhead-PEG3-OH to E3 Ligase Ligand
-
Materials:
-
Warhead-PEG3-OH (1.0 eq)
-
E3 Ligase Ligand with a carboxylic acid group (1.1 eq)
-
HATU (1.2 eq) or another peptide coupling reagent
-
DIPEA (3.0 eq) or another suitable base
-
Anhydrous DMF
-
-
Procedure:
-
To a solution of the E3 Ligase Ligand-COOH in anhydrous DMF, add HATU and DIPEA.
-
Stir the mixture at room temperature for 15 minutes to activate the carboxylic acid.
-
Add a solution of Warhead-PEG3-OH in anhydrous DMF.
-
Stir the reaction at room temperature overnight.
-
Monitor the reaction by LC-MS.
-
Upon completion, dilute with water and extract with an organic solvent.
-
Wash the organic layers, dry, and concentrate.
-
Purify the final PROTAC product by preparative High-Performance Liquid Chromatography (HPLC).
-
Protocol 2: Western Blotting to Measure Protein Degradation
This protocol describes how to quantify the degradation of the target protein in cells treated with the synthesized PROTAC.
-
Materials:
-
Cell line expressing the target protein
-
PROTAC compound
-
DMSO (vehicle control)
-
Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibody against the target protein
-
Primary antibody against a loading control (e.g., GAPDH, β-actin)
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) substrate
-
-
Procedure:
-
Cell Treatment: Plate cells at an appropriate density and allow them to adhere overnight. Treat the cells with varying concentrations of the PROTAC (and a DMSO control) for the desired time (e.g., 24 hours).
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them with lysis buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using the BCA assay.
-
SDS-PAGE and Western Blotting:
-
Normalize the protein amounts for all samples.
-
Separate the proteins by SDS-PAGE.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against the target protein overnight at 4°C.
-
Wash the membrane and then incubate with the primary antibody for the loading control.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane and apply the ECL substrate.
-
-
Data Analysis:
-
Detect the chemiluminescent signal using an imaging system.
-
Quantify the band intensities using densitometry software.
-
Normalize the target protein band intensity to the loading control band intensity.
-
Calculate the percentage of protein remaining relative to the DMSO-treated control.
-
Plot the percentage of remaining protein against the PROTAC concentration to determine the DC50 and Dmax values.
-
-
Visualizations
Signaling Pathway: PROTAC-Mediated Protein Degradation
References
Methodological & Application
Application Notes and Protocols for the Synthesis and Application of Bromo-PEG3-THP PROTAC Linker
For Researchers, Scientists, and Drug Development Professionals
Introduction
Proteolysis-targeting chimeras (PROTACs) are a revolutionary class of small molecules designed to selectively eliminate target proteins from cells.[1] These heterobifunctional molecules consist of a ligand that binds to a protein of interest (POI), another ligand that recruits an E3 ubiquitin ligase, and a linker that connects the two. This induced proximity triggers the ubiquitination of the POI, marking it for degradation by the 26S proteasome. The linker plays a critical role in the efficacy of a PROTAC, influencing its solubility, cell permeability, and the stability of the ternary complex formed between the POI and the E3 ligase.
This document provides a detailed protocol for the synthesis of a versatile PROTAC linker, Bromo-PEG3-THP (1-(2-(2-(2-bromoethoxy)ethoxy)ethoxy)tetrahydro-2H-pyran). This trifunctional linker features a bromo group for conjugation to a POI ligand, a tetrahydropyranyl (THP) protected hydroxyl group that can be deprotected to reveal a reactive handle for conjugation to an E3 ligase ligand, and a hydrophilic triethylene glycol (PEG3) spacer to enhance physicochemical properties. This guide is intended for researchers with a basic understanding of organic synthesis techniques.
Synthesis of this compound
The synthesis of this compound is a two-step process starting from commercially available triethylene glycol. The first step involves the selective monoprotection of one of the terminal hydroxyl groups with a tetrahydropyranyl (THP) group. The second step is the conversion of the remaining free hydroxyl group to a bromide.
Step 1: Monoprotection of Triethylene Glycol with a THP Group
This procedure describes the selective protection of one of the two hydroxyl groups of triethylene glycol using dihydropyran (DHP) under acidic catalysis.
Experimental Protocol:
| Reagent/Material | Molecular Weight ( g/mol ) | Amount | Molar Equivalents |
| Triethylene Glycol | 150.17 | 10.0 g | 1.0 |
| 3,4-Dihydro-2H-pyran (DHP) | 84.12 | 2.8 g (3.1 mL) | 0.5 |
| Pyridinium p-toluenesulfonate (PPTS) | 251.30 | 0.84 g | 0.05 |
| Dichloromethane (DCM) | - | 100 mL | - |
| Saturated Sodium Bicarbonate (aq) | - | 50 mL | - |
| Brine | - | 50 mL | - |
| Anhydrous Sodium Sulfate | - | - | - |
Procedure:
-
To a solution of triethylene glycol (1.0 eq) in dichloromethane (DCM) at 0 °C, add 3,4-dihydro-2H-pyran (DHP, 0.5 eq) dropwise.
-
Add pyridinium p-toluenesulfonate (PPTS, 0.05 eq) to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by adding saturated aqueous sodium bicarbonate solution.
-
Separate the organic layer and wash with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (e.g., using a gradient of ethyl acetate in hexanes) to yield mono-THP protected triethylene glycol as a colorless oil.
Quantitative Data (Representative):
| Product | Form | Yield | Purity (by NMR) |
| Mono-THP protected triethylene glycol | Colorless oil | 45-55% | >95% |
Step 2: Bromination of Mono-THP Protected Triethylene Glycol
This protocol details the conversion of the free hydroxyl group of the mono-THP protected intermediate to a bromide using phosphorus tribromide.
Experimental Protocol:
| Reagent/Material | Molecular Weight ( g/mol ) | Amount | Molar Equivalents |
| Mono-THP protected triethylene glycol | 234.30 | 5.0 g | 1.0 |
| Phosphorus tribromide (PBr₃) | 270.69 | 2.9 g (1.0 mL) | 0.5 |
| Dichloromethane (DCM), anhydrous | - | 50 mL | - |
| Saturated Sodium Bicarbonate (aq) | - | 50 mL | - |
| Brine | - | 50 mL | - |
| Anhydrous Sodium Sulfate | - | - | - |
Procedure:
-
Dissolve mono-THP protected triethylene glycol (1.0 eq) in anhydrous dichloromethane (DCM) and cool the solution to 0 °C in an ice bath.
-
Slowly add phosphorus tribromide (PBr₃, 0.5 eq) dropwise to the stirred solution.
-
Allow the reaction mixture to stir at 0 °C for 1 hour and then at room temperature for 4-6 hours.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Carefully quench the reaction by slowly adding saturated aqueous sodium bicarbonate solution at 0 °C.
-
Separate the organic layer, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter and concentrate the organic layer under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (e.g., using a gradient of ethyl acetate in hexanes) to afford this compound as a colorless oil.
Quantitative Data (Representative):
| Product | Form | Yield | Purity (by NMR) |
| This compound | Colorless oil | 70-80% | >97% |
Characterization of this compound
The structure and purity of the synthesized this compound should be confirmed by analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).
-
¹H NMR: The spectrum should show characteristic peaks for the PEG chain, the THP protecting group, and the methylene group adjacent to the bromine.
-
¹³C NMR: The spectrum will confirm the carbon framework of the molecule.
-
Mass Spectrometry (e.g., ESI-MS): This will confirm the molecular weight of the final product.
Application of this compound in PROTAC Synthesis
The synthesized this compound linker can be used to assemble a PROTAC molecule. A typical workflow involves:
-
Conjugation to POI Ligand: The bromo end of the linker is reacted with a nucleophilic group (e.g., a phenol or amine) on the POI-binding ligand.
-
Deprotection of THP Group: The THP protecting group is removed under acidic conditions to reveal the terminal hydroxyl group.
-
Conjugation to E3 Ligase Ligand: The newly exposed hydroxyl group is then coupled to the E3 ligase ligand, often through an ester or ether linkage, to complete the PROTAC synthesis.
PROTAC Mechanism of Action and Experimental Workflow
The ultimate goal of synthesizing a PROTAC is to induce the degradation of a target protein. The general mechanism and an experimental workflow to assess this are outlined below.
Signaling Pathway: PROTAC-Mediated Protein Degradation
Caption: PROTAC-mediated ubiquitination and degradation of a target protein.
Experimental Workflow for PROTAC Evaluation
The efficacy of a newly synthesized PROTAC is typically evaluated by measuring the reduction in the levels of the target protein in cultured cells. A common method for this is Western blotting.
Caption: Experimental workflow for PROTAC synthesis and evaluation.
Detailed Protocol: Western Blot for PROTAC-Induced Degradation
This protocol outlines the key steps to assess the degradation of a target protein in cells treated with a synthesized PROTAC.
Materials:
-
Cultured cells expressing the target protein
-
Synthesized PROTAC compound
-
Vehicle control (e.g., DMSO)
-
Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and electrophoresis apparatus
-
PVDF or nitrocellulose membranes
-
Transfer buffer and apparatus
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibody against the target protein
-
Primary antibody against a loading control (e.g., GAPDH, β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate and imaging system
Procedure:
-
Cell Treatment: Plate cells at a suitable density and allow them to adhere. Treat the cells with varying concentrations of the PROTAC (for dose-response) or with a fixed concentration for different durations (for time-course). Include a vehicle-only control.
-
Cell Lysis: After treatment, wash the cells with ice-cold PBS and lyse them using lysis buffer containing inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay to ensure equal loading.
-
SDS-PAGE and Transfer: Separate the protein lysates by SDS-PAGE and transfer the proteins to a PVDF or nitrocellulose membrane.
-
Immunoblotting:
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate the membrane with the primary antibody for the target protein and the primary antibody for the loading control.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.
-
-
Detection and Analysis:
-
Apply a chemiluminescent substrate and capture the signal using an imaging system.
-
Quantify the band intensities using densitometry software. Normalize the target protein band intensity to the loading control band intensity for each sample.
-
Calculate the percentage of protein degradation relative to the vehicle-treated control.
-
For dose-response experiments, plot the percentage of degradation against the PROTAC concentration to determine the DC₅₀ (concentration for 50% degradation) and Dₘₐₓ (maximum degradation).
-
Conclusion
This document provides a comprehensive, beginner-friendly guide to the synthesis of the this compound PROTAC linker and its subsequent application in the development and evaluation of PROTAC molecules. By following these protocols, researchers can effectively synthesize this versatile linker and assess the degradation efficacy of their novel PROTACs, thereby accelerating their drug discovery efforts in the exciting field of targeted protein degradation.
References
Application Notes and Protocols: A Step-by-Step Guide to THP Deprotection of Bromo-PEG3-THP
For Researchers, Scientists, and Drug Development Professionals
Introduction
The tetrahydropyranyl (THP) group is a widely utilized protecting group for alcohols in organic synthesis due to its ease of installation and stability under a variety of non-acidic conditions.[1][2] In the context of PEGylation, a common strategy in drug delivery and bioconjugation, the temporary protection of hydroxyl groups is crucial for selective chemical modifications. This document provides a detailed protocol for the acid-catalyzed deprotection of Bromo-PEG3-THP to yield Bromo-PEG3-OH, a key intermediate for further functionalization. The THP group is readily cleaved under mild acidic conditions, regenerating the free hydroxyl group.[1][3] This process involves the protonation of the acetal oxygen followed by the elimination of the stable tetrahydropyran cation.[1]
Reaction Principle
The deprotection of the THP ether proceeds via an acid-catalyzed hydrolysis. The mechanism involves the protonation of the oxygen atom in the THP ring, which makes the acetal a good leaving group. Subsequent attack by a nucleophile, typically the solvent (e.g., methanol or water), on the anomeric carbon leads to the cleavage of the C-O bond and liberation of the desired alcohol along with a hemiacetal byproduct derived from the THP group.
Experimental Protocol
This protocol outlines a standard procedure for the THP deprotection of this compound using a mild acidic catalyst, pyridinium p-toluenesulfonate (PPTS), in ethanol.
Materials:
-
This compound
-
Pyridinium p-toluenesulfonate (PPTS)
-
Anhydrous Ethanol (EtOH)
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel (for column chromatography)
-
Ethyl acetate (EtOAc)
-
Hexanes
Equipment:
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Reflux condenser (if heating is required)
-
Separatory funnel
-
Rotary evaporator
-
Glass column for chromatography
-
Thin-layer chromatography (TLC) plates and developing chamber
-
UV lamp for TLC visualization (if applicable) or appropriate staining solution (e.g., potassium permanganate)
Procedure:
-
Reaction Setup:
-
To a solution of this compound (1.0 eq) in anhydrous ethanol (0.1 M), add pyridinium p-toluenesulfonate (PPTS) (0.2 eq).
-
Stir the reaction mixture at room temperature.
-
-
Reaction Monitoring:
-
Monitor the progress of the reaction by thin-layer chromatography (TLC).
-
Prepare a TLC plate and spot the reaction mixture alongside the starting material (this compound).
-
Elute the TLC plate using a suitable solvent system (e.g., Ethyl Acetate/Hexanes 1:1).
-
The disappearance of the starting material spot and the appearance of a more polar product spot indicate the progress of the reaction.
-
-
Workup:
-
Once the reaction is complete (typically 2-4 hours), quench the reaction by adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃).
-
Remove the ethanol under reduced pressure using a rotary evaporator.
-
To the remaining aqueous residue, add dichloromethane (DCM) to extract the product.
-
Transfer the mixture to a separatory funnel and separate the organic layer.
-
Wash the organic layer sequentially with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄).
-
Filter off the drying agent and concentrate the organic layer in vacuo to obtain the crude product.
-
-
Purification:
-
Purify the crude product by silica gel column chromatography.
-
The choice of eluent will depend on the polarity of the product and any impurities. A gradient of ethyl acetate in hexanes is often effective for purifying PEG-containing compounds.
-
Collect the fractions containing the pure product, as identified by TLC.
-
Combine the pure fractions and remove the solvent under reduced pressure to yield the final product, Bromo-PEG3-OH.
-
Quantitative Data Summary
The following table summarizes typical reaction parameters and expected outcomes for the THP deprotection of this compound. These values are representative and may require optimization for specific experimental setups.
| Parameter | Value | Notes |
| Reactant Scale | 1.0 mmol | |
| Catalyst | Pyridinium p-toluenesulfonate (PPTS) | 0.2 eq |
| Solvent | Anhydrous Ethanol | 10 mL (0.1 M) |
| Temperature | Room Temperature (20-25 °C) | |
| Reaction Time | 2 - 4 hours | Monitor by TLC |
| Expected Yield | 85 - 95% | After purification |
| Purity (by NMR) | >95% |
Experimental Workflow Diagram
The following diagram illustrates the step-by-step workflow for the THP deprotection of this compound.
Caption: Experimental workflow for the THP deprotection of this compound.
Signaling Pathway Diagram (Reaction Mechanism)
The following diagram illustrates the acid-catalyzed deprotection mechanism of the THP group.
Caption: Mechanism of acid-catalyzed THP deprotection.
References
Application Notes and Protocols for Conjugating Bromo-PEG3-THP to a Primary Amine
For Researchers, Scientists, and Drug Development Professionals
Introduction
This document provides detailed application notes and protocols for the conjugation of Bromo-PEG3-THP to a primary amine. This process involves two key chemical transformations: the nucleophilic substitution of the bromide by the primary amine and the subsequent or concurrent deprotection of the acid-labile tetrahydropyranyl (THP) protecting group to reveal a hydroxyl functionality. The presented protocols are based on established chemical principles for amine alkylation and THP ether deprotection. Optimization of these conditions for specific substrates is recommended.
The conjugation of a primary amine with this compound results in the formation of a secondary amine, linking the target molecule to the PEG spacer. A critical challenge in the alkylation of primary amines is the potential for overalkylation, which can lead to the formation of tertiary amines and quaternary ammonium salts.[1][2][3] Methodologies to control the selectivity of this reaction are therefore highly valuable.
The THP group is a common protecting group for alcohols, stable to basic and nucleophilic conditions but readily cleaved under acidic conditions.[4][5] This allows for a two-stage functionalization where the amine is first coupled under basic conditions, followed by deprotection of the hydroxyl group for further modification or to reveal the final desired functionality.
Reaction Overview
The overall two-step process involves:
-
N-Alkylation: A primary amine displaces the bromide of this compound via a nucleophilic substitution reaction to form a secondary amine. This reaction is typically carried out in the presence of a base to neutralize the HBr byproduct.
-
THP Deprotection: The THP ether is hydrolyzed under acidic conditions to yield the free hydroxyl group.
These two steps can be performed sequentially in a one-pot procedure by adjusting the reaction conditions from basic to acidic.
Data Presentation: Reaction Conditions Summary
The following table summarizes typical conditions for the N-alkylation of alkyl bromides with primary amines and the deprotection of THP ethers. These serve as a starting point for the optimization of the conjugation of this compound.
| Parameter | N-Alkylation of Primary Amine with Alkyl Bromide | THP Group Deprotection |
| Solvent | Dimethylformamide (DMF), Tetrahydrofuran (THF), Acetonitrile (MeCN), Dimethyl sulfoxide (DMSO) | Methanol (MeOH), Ethanol (EtOH), Dichloromethane (DCM), Water (H₂O) |
| Base (for Alkylation) | Triethylamine (TEA), Diisopropylethylamine (DIPEA), Sodium Carbonate (Na₂CO₃), Potassium Carbonate (K₂CO₃) | Not Applicable |
| Acid (for Deprotection) | Not Applicable | p-Toluenesulfonic acid (p-TsOH), Pyridinium p-toluenesulfonate (PPTS), Hydrochloric acid (HCl), Acetic acid |
| Temperature | Room Temperature to 80 °C | 0 °C to Room Temperature |
| Reaction Time | 2 - 24 hours | 30 minutes - 6 hours |
| Molar Ratio (Reagent:Substrate) | 1.1 - 2.0 equivalents of this compound | Catalytic to stoichiometric amounts of acid |
| Notes | The use of excess amine can help to minimize dialkylation. | Reaction progress should be monitored to avoid side reactions with acid-sensitive substrates. |
Experimental Protocols
Protocol 1: N-Alkylation of a Primary Amine with this compound
This protocol describes the first step of the conjugation, forming the protected secondary amine-PEG conjugate.
Materials:
-
Primary amine-containing substrate
-
This compound
-
Anhydrous Dimethylformamide (DMF)
-
Triethylamine (TEA) or Diisopropylethylamine (DIPEA)
-
Argon or Nitrogen gas
-
Reaction vessel and magnetic stirrer
-
Standard work-up and purification reagents (e.g., ethyl acetate, brine, sodium sulfate, silica gel for chromatography)
Procedure:
-
Dissolve the primary amine-containing substrate (1.0 eq) in anhydrous DMF in a reaction vessel under an inert atmosphere (argon or nitrogen).
-
Add the base, such as triethylamine (2.0-3.0 eq), to the solution and stir.
-
In a separate vial, dissolve this compound (1.1-1.5 eq) in a minimal amount of anhydrous DMF.
-
Add the this compound solution dropwise to the stirring amine solution at room temperature.
-
Heat the reaction mixture to a temperature between 40-60 °C. The optimal temperature will depend on the reactivity of the amine.
-
Monitor the reaction progress by an appropriate method (e.g., TLC, LC-MS). The reaction is typically complete within 4-18 hours.
-
Upon completion, cool the reaction to room temperature.
-
Perform an aqueous work-up by diluting the reaction mixture with ethyl acetate and washing with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to obtain the pure THP-protected PEGylated amine.
Protocol 2: Deprotection of the THP Group
This protocol describes the cleavage of the THP ether to reveal the terminal hydroxyl group of the PEG linker.
Materials:
-
THP-protected PEGylated amine (from Protocol 1)
-
Methanol (MeOH)
-
p-Toluenesulfonic acid monohydrate (p-TsOH·H₂O) or other suitable acid catalyst
-
Sodium bicarbonate (saturated aqueous solution)
-
Standard work-up and purification reagents
Procedure:
-
Dissolve the THP-protected PEGylated amine (1.0 eq) in methanol.
-
Add a catalytic amount of p-toluenesulfonic acid monohydrate (e.g., 0.1 eq).
-
Stir the reaction mixture at room temperature.
-
Monitor the deprotection by TLC or LC-MS. The reaction is typically complete within 1-4 hours.
-
Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate until the pH is neutral to slightly basic.
-
Remove the methanol under reduced pressure.
-
Extract the aqueous residue with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate.
-
If necessary, purify the product by flash column chromatography.
Protocol 3: One-Pot N-Alkylation and THP Deprotection
This protocol combines the alkylation and deprotection steps into a single, sequential procedure without isolation of the intermediate.
Materials:
-
Same as Protocol 1 and 2, with the addition of a suitable acid for the deprotection step.
Procedure:
-
Follow steps 1-6 of Protocol 1 for the N-alkylation reaction.
-
After confirming the completion of the alkylation reaction by TLC or LC-MS, cool the reaction mixture to 0 °C in an ice bath.
-
Carefully add the acid for deprotection (e.g., a solution of p-TsOH·H₂O in methanol or aqueous HCl) dropwise to the reaction mixture to neutralize the base and then achieve acidic conditions (pH 1-2).
-
Allow the reaction to warm to room temperature and stir for 1-4 hours, monitoring the deprotection by TLC or LC-MS.
-
Once the deprotection is complete, perform the work-up as described in Protocol 2 (steps 5-9).
Visualizations
References
Application Notes and Protocols: Analytical Methods for the Characterization of Bromo-PEG3-THP Conjugates
Introduction
Bromo-PEG3-THP is a heterobifunctional linker commonly employed in the synthesis of complex molecules such as antibody-drug conjugates (ADCs) and proteolysis-targeting chimeras (PROTACs). The bromo group provides a reactive handle for nucleophilic substitution, the triethylene glycol (PEG3) spacer enhances solubility and optimizes spatial orientation, and the tetrahydropyranyl (THP) ether serves as a protecting group for a terminal hydroxyl functionality. Rigorous analytical characterization is crucial to ensure the identity, purity, and stability of this compound conjugates, which are foundational to the successful synthesis of subsequent higher-order constructs in drug development.
These application notes provide detailed protocols for the key analytical techniques used to characterize this compound conjugates, including Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), and High-Performance Liquid Chromatography (HPLC).
Structural Elucidation by Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is an indispensable tool for the unambiguous structural confirmation of this compound conjugates. Both ¹H and ¹³C NMR are utilized to verify the presence of the key structural motifs: the bromo-termini, the PEG chain, and the THP protecting group.
Experimental Protocol: ¹H and ¹³C NMR
-
Sample Preparation:
-
Accurately weigh 5-10 mg of the this compound conjugate.
-
Dissolve the sample in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean, dry NMR tube.
-
Ensure the sample is fully dissolved; vortex or sonicate if necessary.
-
-
Instrument Setup (400 MHz Spectrometer):
-
Tune and shim the spectrometer to the appropriate solvent.
-
Acquire a ¹H NMR spectrum using a standard pulse program. Typical parameters include a 30° pulse angle, a 2-second relaxation delay, and 16-32 scans.
-
Acquire a ¹³C NMR spectrum using a proton-decoupled pulse program. Typical parameters include a 30° pulse angle, a 2-second relaxation delay, and 1024-2048 scans.
-
-
Data Processing and Analysis:
-
Apply Fourier transformation, phase correction, and baseline correction to the acquired Free Induction Decays (FIDs).
-
Calibrate the chemical shift scale to the residual solvent peak (e.g., CDCl₃ at 7.26 ppm for ¹H and 77.16 ppm for ¹³C).
-
Integrate the peaks in the ¹H NMR spectrum to determine the relative number of protons.
-
Assign the peaks in both ¹H and ¹³C spectra to the corresponding atoms in the this compound structure.
-
Expected Spectral Data
The following table summarizes the expected chemical shifts for the characteristic protons and carbons of a this compound conjugate.
| Structural Moiety | ¹H NMR Chemical Shift (ppm) | ¹³C NMR Chemical Shift (ppm) |
| THP Group | 4.55-4.65 (m, 1H, O-CH-O) | 98-100 (O-CH-O) |
| 3.80-3.95 (m, 1H, O-CH₂) | 62-64 (O-CH₂) | |
| 3.45-3.60 (m, 1H, O-CH₂) | 30-32 (CH₂) | |
| 1.45-1.90 (m, 6H, -(CH₂)₃-) | 25-27 (CH₂) | |
| 19-21 (CH₂) | ||
| PEG3 Chain | 3.55-3.80 (m, 12H, -O-CH₂-CH₂-O-) | 68-72 (-O-CH₂-CH₂-O-) |
| Bromo-Terminus | 3.40-3.50 (t, 2H, -CH₂-Br) | 30-35 (-CH₂-Br) |
Molecular Weight Determination by Mass Spectrometry (MS)
Mass spectrometry is employed to confirm the molecular weight of the this compound conjugate and to provide evidence of its elemental composition through high-resolution mass spectrometry (HRMS). Electrospray ionization (ESI) is a commonly used soft ionization technique for this class of molecules.
Experimental Protocol: ESI-MS
-
Sample Preparation:
-
Prepare a stock solution of the this compound conjugate at a concentration of 1 mg/mL in a suitable solvent (e.g., methanol, acetonitrile).
-
Dilute the stock solution to a final concentration of 1-10 µg/mL with the mobile phase.
-
-
Instrument Setup (ESI-TOF or ESI-QTOF):
-
Set the ESI source to positive ion mode.
-
Optimize the source parameters, including capillary voltage (typically 3-4 kV), nebulizer gas pressure, and drying gas flow rate and temperature.
-
Acquire data in full scan mode over a mass range that encompasses the expected molecular weight of the conjugate.
-
-
Data Analysis:
-
Identify the molecular ion peak ([M+H]⁺, [M+Na]⁺, or [M+K]⁺).
-
For HRMS, compare the measured accurate mass to the calculated theoretical mass. A mass accuracy of <5 ppm provides strong evidence for the elemental composition.
-
Analyze the isotopic pattern, which will be characteristic of a bromine-containing compound (¹⁹Br and ⁸¹Br have a nearly 1:1 natural abundance).
-
Expected Mass Spectrometry Data
| Ion | Calculated m/z | Observed m/z (Example) | Mass Accuracy (ppm) |
| [M+Na]⁺ (⁷⁹Br) | Varies based on full structure | Varies | < 5 |
| [M+Na]⁺ (⁸¹Br) | Varies based on full structure | Varies | < 5 |
Purity Assessment by High-Performance Liquid Chromatography (HPLC)
HPLC is the standard method for determining the purity of this compound conjugates and for identifying any impurities, such as starting materials or byproducts. Reversed-phase HPLC is typically employed.
Experimental Protocol: Reversed-Phase HPLC
-
Sample Preparation:
-
Prepare a stock solution of the this compound conjugate at a concentration of 1 mg/mL in a suitable solvent (e.g., acetonitrile, methanol).
-
Filter the sample through a 0.22 µm syringe filter before injection.
-
-
Chromatographic Conditions:
-
Column: C18, 2.1 x 50 mm, 1.8 µm particle size
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Gradient: 5% B to 95% B over 10 minutes
-
Flow Rate: 0.4 mL/min
-
Column Temperature: 40 °C
-
Detection: UV at 210 nm and 254 nm
-
Injection Volume: 2 µL
-
-
Data Analysis:
-
Integrate the peak area of the main product and any impurities.
-
Calculate the purity of the this compound conjugate as the percentage of the main peak area relative to the total peak area.
-
Expected HPLC Data
| Compound | Retention Time (min) | Purity (%) |
| This compound Conjugate | Typically 5-8 | > 95 |
| Starting Materials/Impurities | Varies | < 5 (total) |
Visualization of Workflows and Structures
The following diagrams illustrate the general chemical structure and the analytical workflow for the characterization of this compound conjugates.
Caption: Analytical workflow for this compound characterization.
Caption: Synthesis and quality control pathway for this compound.
Application Notes and Protocols for the Purification of Bromo-PEG3-THP Reaction Products
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the purification of Bromo-PEG3-THP, a heterobifunctional linker commonly used in the synthesis of Proteolysis Targeting Chimeras (PROTACs). The following sections outline the typical synthesis, potential impurities, and robust purification strategies involving liquid-liquid extraction and column chromatography, complete with protocols and data presentation.
Introduction to this compound Synthesis and Purification Challenges
This compound is typically synthesized via a Williamson ether synthesis, reacting a THP-protected triethylene glycol alcohol with a brominating agent or, more commonly, by reacting a THP-protected PEG alcohol with an excess of a dibromoalkane under basic conditions. The desired product contains a bromo functional group for reaction with a target protein ligand and a THP-protected alcohol that can be deprotected to reveal a hydroxyl group for conjugation to an E3 ligase ligand.
The primary challenges in purifying the reaction products stem from the polar nature of the PEG chain, which can lead to difficulties in chromatographic separation, and the presence of structurally similar impurities. Common impurities include unreacted starting materials, such as the THP-PEG3-alcohol, and side products like the bis-etherified PEG dimer.
Purification Strategy Overview
A two-step purification strategy is generally effective for isolating this compound:
-
Liquid-Liquid Extraction: An initial workup to remove the bulk of water-soluble impurities and some unreacted starting materials.
-
Flash Column Chromatography: A more refined separation to isolate the desired product from remaining impurities based on polarity.
The entire purification process can be monitored by Thin-Layer Chromatography (TLC) to assess the separation efficiency at each stage.
Experimental Protocols
Thin-Layer Chromatography (TLC) for Reaction Monitoring and Fraction Analysis
TLC is an essential tool for monitoring the progress of the reaction and for identifying fractions containing the desired product during column chromatography.
Protocol:
-
Prepare a TLC chamber with a suitable mobile phase. A common solvent system is a mixture of ethyl acetate and hexanes. The polarity can be adjusted to achieve good separation.
-
Spot the crude reaction mixture, a reference standard of the starting material (THP-PEG3-alcohol), and the purified product (if available) on a silica gel TLC plate.
-
Develop the plate in the TLC chamber.
-
Visualize the spots under UV light (if the compounds are UV active) or by staining with a suitable agent such as potassium permanganate or iodine.
Table 1: Typical TLC Retention Factors (Rf) on Silica Gel
| Compound | Mobile Phase (Ethyl Acetate/Hexanes) | Typical Rf Value |
| THP-PEG3-alcohol (Starting Material) | 1:1 | 0.3 |
| This compound (Product) | 1:1 | 0.5 |
| Bis-etherified Dimer (Side Product) | 1:1 | 0.7 |
Protocol for Liquid-Liquid Extraction
This initial purification step aims to remove water-soluble byproducts and excess reagents.
Protocol:
-
Quench the reaction mixture with deionized water.
-
Transfer the mixture to a separatory funnel.
-
Extract the aqueous layer with an organic solvent such as ethyl acetate or dichloromethane (3 x 50 mL).
-
Combine the organic layers.
-
Wash the combined organic layers with brine (1 x 50 mL).
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.
-
Filter and concentrate the organic solvent in vacuo to yield the crude product.
Protocol for Flash Column Chromatography
This is the final purification step to isolate this compound.
Protocol:
-
Prepare a silica gel column of an appropriate size for the amount of crude product.
-
Adsorb the crude product onto a small amount of silica gel.
-
Load the adsorbed product onto the column.
-
Elute the column with a gradient of ethyl acetate in hexanes. A typical gradient could be from 10% to 50% ethyl acetate.
-
Collect fractions and analyze them by TLC.
-
Combine the fractions containing the pure product.
-
Remove the solvent in vacuo to obtain the purified this compound.
Table 2: Representative Flash Column Chromatography Data
| Parameter | Value |
| Stationary Phase | Silica Gel (230-400 mesh) |
| Mobile Phase | Gradient: 10% to 50% Ethyl Acetate in Hexanes |
| Elution Volume for Product | ~ 3-5 column volumes |
| Typical Yield after Chromatography | 60-80% |
| Purity (by ¹H NMR) | >95% |
Visualizing the Purification Workflow
The following diagrams illustrate the logical flow of the purification process and the underlying chemical transformation.
Caption: Synthesis and Purification Workflow for this compound.
Caption: Logical Flow of the this compound Purification Process.
Conclusion
The successful purification of this compound is critical for its effective use in the synthesis of high-quality PROTACs and other bioconjugates. The combination of liquid-liquid extraction and flash column chromatography provides a reliable method for obtaining the desired product in high purity. Careful monitoring by TLC throughout the process is essential for optimizing the separation and maximizing the yield. The protocols and data presented herein serve as a valuable guide for researchers in the field of drug discovery and development.
Application Notes: Synthesis of PROTACs Using Bromo-PEG3-THP on Solid Phase
For Researchers, Scientists, and Drug Development Professionals
Introduction to PROTAC Technology
Proteolysis-targeting chimeras (PROTACs) are innovative heterobifunctional molecules designed to harness the cell's own ubiquitin-proteasome system (UPS) for the selective degradation of target proteins of interest (POIs).[1][2] A typical PROTAC is composed of three key components: a ligand that binds to the target protein, a second ligand that recruits an E3 ubiquitin ligase, and a chemical linker that covalently connects the two.[2][3][4] By forming a ternary complex between the POI and the E3 ligase, the PROTAC facilitates the ubiquitination of the target protein, marking it for degradation by the proteasome. This event-driven pharmacology offers a powerful strategy to address proteins previously considered "undruggable" with traditional small-molecule inhibitors.
The Role of the Linker in PROTAC Design
The linker is a critical determinant of a PROTAC's efficacy. Its length, composition, and attachment points significantly influence the stability and geometry of the ternary complex, which in turn affects the efficiency of protein degradation. Polyethylene glycol (PEG) based linkers are frequently employed to improve the physicochemical properties of PROTACs, such as aqueous solubility and cell permeability. Bromo-PEG3-THP is a versatile PEG-based linker featuring a terminal bromide for nucleophilic substitution and a tetrahydropyran (THP)-protected alcohol, providing a flexible handle for sequential conjugation in PROTAC synthesis.
Advantages of Solid-Phase Synthesis
Solid-phase synthesis provides a streamlined and efficient methodology for constructing PROTACs. This technique simplifies the purification process at each step, as excess reagents and byproducts are easily removed by washing the solid support. It enables the use of excess reagents to drive reactions to completion and is highly amenable to the rapid assembly of diverse PROTAC libraries for structure-activity relationship (SAR) studies.
PROTAC Mechanism of Action
The mechanism of action for a PROTAC involves recruiting a specific E3 ubiquitin ligase to a target protein, which the ligase would not typically recognize. This induced proximity triggers the transfer of ubiquitin molecules to the target protein, leading to its degradation.
References
Application Notes and Protocols for Nucleophilic Substitution with Bromo-PEG3-THP
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for utilizing Bromo-PEG3-THP in nucleophilic substitution reactions, a cornerstone of bioconjugation and the synthesis of complex molecules like Proteolysis Targeting Chimeras (PROTACs). The protocols outlined below offer a starting point for researchers, which may be further optimized for specific applications.
Introduction
This compound is a heterobifunctional linker composed of a three-unit polyethylene glycol (PEG) chain, a terminal bromo group, and a tetrahydropyranyl (THP) protected hydroxyl group. The bromo group serves as an excellent leaving group for SN2-type nucleophilic substitution reactions with a variety of nucleophiles, including amines and thiols. The hydrophilic PEG spacer enhances the solubility of the resulting conjugates in aqueous media, a critical feature for biological applications. The THP group is a stable protecting group for the hydroxyl functionality under basic and nucleophilic conditions, which can be readily removed under acidic conditions to reveal the hydroxyl group for further functionalization. This versatile linker is particularly valuable in the construction of PROTACs, where it connects a target protein-binding ligand to an E3 ligase-recruiting ligand.[1][2]
Experimental Protocols
Protocol 1: Nucleophilic Substitution with an Amine Nucleophile
This protocol describes a general procedure for the reaction of this compound with a primary or secondary amine.
Materials:
-
This compound
-
Amine nucleophile (e.g., benzylamine as a model)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Diisopropylethylamine (DIPEA) or other non-nucleophilic base
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Ethyl acetate (EtOAc)
-
Hexanes
Procedure:
-
To a solution of the amine nucleophile (1.2 equivalents) in anhydrous DMF, add DIPEA (2.0 equivalents).
-
Add a solution of this compound (1.0 equivalent) in anhydrous DMF dropwise to the amine solution at room temperature under an inert atmosphere (e.g., nitrogen or argon).
-
Stir the reaction mixture at room temperature for 12-24 hours. The reaction can be gently heated (e.g., to 40-50 °C) to increase the rate of reaction if necessary.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, quench the reaction by adding water.
-
Extract the product with ethyl acetate (3 x volume of the aqueous layer).
-
Wash the combined organic layers with saturated aqueous NaHCO₃ solution and then with brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes).
Protocol 2: Nucleophilic Substitution with a Thiol Nucleophile
This protocol outlines a general procedure for the reaction of this compound with a thiol.
Materials:
-
This compound
-
Thiol nucleophile (e.g., benzyl mercaptan as a model)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Sodium hydride (NaH, 60% dispersion in mineral oil) or other suitable base
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Ethyl acetate (EtOAc)
-
Hexanes
Procedure:
-
To a suspension of sodium hydride (1.2 equivalents) in anhydrous DMF at 0 °C under an inert atmosphere, add a solution of the thiol nucleophile (1.1 equivalents) in anhydrous DMF dropwise.
-
Allow the mixture to stir at 0 °C for 30 minutes to form the thiolate.
-
Add a solution of this compound (1.0 equivalent) in anhydrous DMF dropwise to the thiolate solution at 0 °C.
-
Allow the reaction mixture to warm to room temperature and stir for 4-12 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, carefully quench the reaction at 0 °C by the slow addition of saturated aqueous NH₄Cl solution.
-
Extract the product with ethyl acetate (3 x volume of the aqueous layer).
-
Wash the combined organic layers with brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes).
Protocol 3: Deprotection of the THP Group
This protocol describes the removal of the THP protecting group to yield the free hydroxyl group.
Materials:
-
THP-protected PEG conjugate
-
Methanol (MeOH)
-
p-Toluenesulfonic acid monohydrate (p-TsOH·H₂O) or other acid catalyst (e.g., pyridinium p-toluenesulfonate - PPTS)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Dichloromethane (DCM)
Procedure:
-
Dissolve the THP-protected PEG conjugate in methanol.
-
Add a catalytic amount of p-TsOH·H₂O (e.g., 0.1 equivalents).
-
Stir the reaction mixture at room temperature for 1-4 hours.
-
Monitor the deprotection by TLC or LC-MS.
-
Once the reaction is complete, neutralize the acid by adding saturated aqueous NaHCO₃ solution until the pH is ~7-8.
-
Remove the methanol under reduced pressure.
-
Extract the aqueous residue with dichloromethane (3 x volume).
-
Wash the combined organic layers with brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain the deprotected product. Further purification by column chromatography may be necessary.
Data Presentation
The following table summarizes representative, hypothetical quantitative data for the nucleophilic substitution of this compound with benzylamine and the subsequent deprotection of the THP group. Actual results may vary depending on the specific substrates and reaction conditions.
| Step | Reactants | Product | Solvent | Base | Temp (°C) | Time (h) | Yield (%) | Purity (%) (by HPLC) |
| Substitution | This compound, Benzylamine | Benzylamino-PEG3-THP | DMF | DIPEA | 25 | 18 | 85 | >95 |
| Deprotection | Benzylamino-PEG3-THP | Benzylamino-PEG3-OH | MeOH | p-TsOH·H₂O (catalytic) | 25 | 2 | 92 | >98 |
Visualizations
Experimental Workflow
Caption: General experimental workflow for nucleophilic substitution and deprotection.
Application in PROTAC-Mediated Protein Degradation
A primary application of this compound is in the synthesis of PROTACs. A PROTAC is a heterobifunctional molecule that recruits a target protein to an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome.[3] The PEG linker plays a crucial role in optimizing the distance and orientation between the target protein and the E3 ligase for efficient ternary complex formation.[2][4]
The diagram below illustrates the general mechanism of PROTAC-mediated degradation of a target protein, such as the oncogenic transcription factor c-Myc, by recruiting the von Hippel-Lindau (VHL) E3 ligase.
Caption: PROTAC-mediated degradation of a target protein via the ubiquitin-proteasome system.
References
Application Notes and Protocols: Bromo-PEG3-THP Storage and Handling
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed guidelines for the proper storage and handling of Bromo-PEG3-THP, a PROTAC linker used in the synthesis of Proteolysis Targeting Chimeras. Adherence to these protocols is crucial for ensuring the compound's integrity, maximizing experimental success, and maintaining a safe laboratory environment.
Introduction
This compound is a key building block in the development of PROTACs, which are bifunctional molecules designed to induce the degradation of specific target proteins. The stability and purity of this linker are paramount for the synthesis of effective and reliable PROTACs. These application notes outline the best practices for the storage and handling of this compound and related compounds.
Receiving and Inspection
Upon receiving a shipment of this compound, it is important to:
-
Visually inspect the packaging for any signs of damage or compromise.
-
Verify that the product details on the label match the order specifications.
-
Note the shipping conditions. While many suppliers ship Bromo-PEG3 derivatives at ambient temperature, long-term storage requirements are more stringent.[1][2][3][4][5]
Storage
Proper storage is critical to prevent degradation and maintain the quality of this compound.
Short-Term Storage
For immediate use, this compound can be stored at room temperature in a desiccator to protect it from moisture. However, it is recommended to minimize the time spent at ambient temperatures.
Long-Term Storage
For long-term storage, this compound should be stored at -20°C . It is advisable to:
-
Store the compound in a tightly sealed container.
-
Protect from light and moisture.
-
Aliquot the compound upon first use to avoid repeated freeze-thaw cycles.
Quantitative Storage and Shipping Data for Bromo-PEG3 Derivatives:
| Parameter | Value | Source |
| Long-Term Storage Temperature | -20°C | |
| Shipping Temperature | Ambient | |
| Purity (Typical) | >95% |
Handling
Personal Protective Equipment (PPE)
Always wear appropriate PPE when handling this compound:
-
Eye Protection: Chemical safety goggles or a face shield.
-
Hand Protection: Chemical-resistant gloves (e.g., nitrile).
-
Body Protection: A lab coat is required.
Engineering Controls
Work in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation exposure. Ensure that safety showers and eyewash stations are readily accessible.
General Handling Practices
-
Avoid breathing dust, fumes, gas, mist, vapors, or spray.
-
Wash hands thoroughly after handling.
-
Avoid contact with skin and eyes.
Experimental Protocols
Reconstitution
For use in experiments, this compound can be dissolved in a suitable organic solvent. The choice of solvent will depend on the specific reaction conditions. Common solvents for similar compounds include DMSO, DMF, and DCM.
Spill and Waste Disposal
In case of a spill:
-
Wear appropriate PPE.
-
Absorb the spill with an inert material (e.g., sand or vermiculite).
-
Collect the absorbed material into a sealed container for proper waste disposal.
-
Clean the spill area thoroughly.
Dispose of unused this compound and any contaminated materials in accordance with local, state, and federal regulations.
Stability
While specific stability data for this compound is limited, related brominated compounds are generally stable under recommended storage conditions. The tetrahydropyranyl (THP) group is a protecting group that is generally stable to most non-protic reagents but can be cleaved under acidic conditions. Therefore, exposure to acidic environments should be avoided during storage and handling.
Visualization of Workflow
The following diagram illustrates the recommended workflow for the safe storage and handling of this compound.
Caption: Workflow for safe handling and storage of this compound.
References
- 1. Bromo-PEG3-t-butyl ester, 782475-37-0 | BroadPharm [broadpharm.com]
- 2. Bromo-PEG3-acid, 782475-35-8 | BroadPharm [broadpharm.com]
- 3. Bromo-PEG3-alcohol, 57641-67-5 | BroadPharm [broadpharm.com]
- 4. Bromo-PEG3-bromide, 31255-26-2 | BroadPharm [broadpharm.com]
- 5. Bromo-PEG3-azide, 1446282-43-4 | BroadPharm [broadpharm.com]
Application Notes and Protocols: Bromo-PEG3-Azide in Click Chemistry
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of Bromo-PEG3-Azide, a heterobifunctional linker, in click chemistry for bioconjugation and the development of novel therapeutics, with a particular focus on Proteolysis Targeting Chimeras (PROTACs). While the user specified "Bromo-PEG3-THP," it is important to note that the tetrahydropyran (THP) group is a protecting group for an alcohol and not typically used for click chemistry. The azide moiety is the key functional group for this type of reaction. Therefore, these notes focus on the applications of Bromo-PEG3-Azide as the relevant derivative for click chemistry applications.[1][2][3][4][5]
The Bromo-PEG3-Azide linker contains two key functional groups: a terminal bromide and an azide group, separated by a hydrophilic 3-unit polyethylene glycol (PEG) spacer. The bromide serves as a good leaving group for nucleophilic substitution reactions, while the azide is ready to participate in "click" reactions. The PEG spacer enhances solubility in aqueous media and can improve the pharmacokinetic properties of the resulting conjugates.
Primary Applications
-
PROTAC Synthesis: Bromo-PEG3-Azide is extensively used as a PEG-based PROTAC linker. PROTACs are heterobifunctional molecules that recruit an E3 ubiquitin ligase to a target protein, leading to its degradation. The modular nature of click chemistry is highly advantageous for the rapid synthesis and optimization of PROTACs.
-
Bioconjugation: The azide group can be coupled with alkyne-functionalized molecules to form stable triazole linkages. This is a powerful tool for attaching molecules to proteins, peptides, nucleic acids, and other biomolecules.
-
Drug Delivery: The PEG linker can improve the solubility and stability of drug molecules, and the click chemistry handle allows for precise attachment to targeting ligands or drug delivery vehicles.
Click Chemistry Reactions with Bromo-PEG3-Azide
Bromo-PEG3-Azide can be utilized in two primary types of click chemistry reactions:
-
Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): This reaction involves the use of a copper(I) catalyst to join the azide group of the linker with a terminal alkyne on a target molecule. It is highly efficient and results in the formation of a 1,4-disubstituted triazole.
-
Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC): This is a copper-free click chemistry reaction that utilizes a strained cyclooctyne, such as dibenzocyclooctyne (DBCO) or bicyclo[6.1.0]nonyne (BCN), which reacts with the azide without the need for a catalyst. This is particularly useful for in vivo applications where the cytotoxicity of copper is a concern.
Quantitative Data Summary
The efficiency of click chemistry reactions can be influenced by various factors including reactant concentrations, temperature, and the presence of a catalyst. The following table summarizes typical reaction parameters and outcomes for CuAAC and SPAAC reactions.
| Parameter | Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) | Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) |
| Reactants | Azide and terminal alkyne | Azide and strained alkyne (e.g., DBCO, BCN) |
| Catalyst | Copper(I) source (e.g., CuSO₄ with a reducing agent like sodium ascorbate) | None |
| Typical Reaction Time | 1-4 hours at room temperature | 2-12 hours at room temperature |
| Typical Yield | High to quantitative | High to quantitative |
| Biocompatibility | Limited for in vivo applications due to copper toxicity | Excellent, suitable for in vivo applications |
| Reaction Monitoring | LC-MS, SDS-PAGE | UV-Vis spectroscopy (monitoring DBCO absorbance at ~310 nm), SDS-PAGE |
Experimental Protocols
Protocol 1: Synthesis of a PROTAC using Bromo-PEG3-Azide via CuAAC
This protocol describes a general workflow for synthesizing a PROTAC by first reacting the bromide end of the linker with a ligand for an E3 ubiquitin ligase, followed by a CuAAC reaction with an alkyne-modified protein of interest (POI) ligand.
Materials:
-
Bromo-PEG3-Azide
-
E3 ligase ligand with a nucleophilic group (e.g., a phenol or amine)
-
Alkyne-modified POI ligand
-
Copper(II) sulfate (CuSO₄)
-
Sodium ascorbate
-
Tris(benzyltriazolylmethyl)amine (TBTA) or other copper-chelating ligand
-
Anhydrous DMF or DMSO
-
Reaction buffer (e.g., PBS, pH 7.4)
-
Quenching solution (e.g., 50 mM EDTA)
Procedure:
Part A: Conjugation of Bromo-PEG3-Azide to E3 Ligase Ligand
-
Dissolve the E3 ligase ligand and a slight excess of Bromo-PEG3-Azide in anhydrous DMF.
-
Add a non-nucleophilic base (e.g., diisopropylethylamine) to facilitate the nucleophilic substitution reaction.
-
Stir the reaction at room temperature for 4-12 hours, monitoring by LC-MS until the starting material is consumed.
-
Purify the resulting azide-functionalized E3 ligase ligand by HPLC.
Part B: CuAAC Reaction with POI Ligand
-
Dissolve the azide-functionalized E3 ligase ligand and the alkyne-modified POI ligand in a mixture of t-butanol and water.
-
Prepare a fresh solution of the copper catalyst by mixing CuSO₄ and TBTA in a 1:5 molar ratio in water/t-butanol.
-
Add the copper/ligand complex to the reaction mixture.
-
Initiate the reaction by adding a freshly prepared solution of sodium ascorbate (typically 5-10 times the concentration of copper).
-
Stir the reaction at room temperature for 1-4 hours. Monitor the reaction progress by LC-MS.
-
Once the reaction is complete, quench it by adding the EDTA solution to chelate the copper.
-
Purify the final PROTAC conjugate by HPLC.
// Nodes E3_Ligand [label="E3 Ligase Ligand\n(with Nucleophile)", fillcolor="#F1F3F4", fontcolor="#202124"]; Bromo_PEG3_Azide [label="Bromo-PEG3-Azide", fillcolor="#F1F3F4", fontcolor="#202124"]; Azide_E3 [label="Azide-PEG3-E3 Ligand", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Alkyne_POI [label="Alkyne-POI Ligand", fillcolor="#F1F3F4", fontcolor="#202124"]; PROTAC [label="PROTAC Conjugate", fillcolor="#34A853", fontcolor="#FFFFFF"]; Catalyst [label="CuSO4 / Na-Ascorbate\nTBTA", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"];
// Edges E3_Ligand -> Azide_E3 [label="Nucleophilic\nSubstitution"]; Bromo_PEG3_Azide -> Azide_E3; Azide_E3 -> PROTAC; Alkyne_POI -> PROTAC; Catalyst -> PROTAC [label="CuAAC", style=dashed]; } .dot Caption: Workflow for PROTAC synthesis using Bromo-PEG3-Azide via CuAAC.
Protocol 2: Bioconjugation to a DBCO-Modified Protein via SPAAC
This protocol outlines the conjugation of Bromo-PEG3-Azide to a protein that has been functionalized with a DBCO group.
Materials:
-
DBCO-modified protein in a suitable buffer (e.g., PBS, pH 7.4)
-
Bromo-PEG3-Azide
-
DMSO
-
Size-exclusion chromatography (SEC) column or dialysis cassette for purification
Procedure:
-
Prepare a stock solution of Bromo-PEG3-Azide in DMSO (e.g., 10 mM).
-
Add a 10-20 fold molar excess of the Bromo-PEG3-Azide solution to the DBCO-modified protein solution. The final concentration of DMSO should be kept below 10% to avoid protein denaturation.
-
Incubate the reaction mixture for 2-4 hours at room temperature or overnight at 4°C with gentle shaking.
-
Monitor the reaction progress by SDS-PAGE, which will show a shift in the molecular weight of the conjugated protein.
-
Purify the resulting bioconjugate to remove the unreacted Bromo-PEG3-Azide using an appropriate method such as size-exclusion chromatography (SEC) or dialysis.
// Nodes DBCO_Protein [label="DBCO-Modified\nProtein", fillcolor="#F1F3F4", fontcolor="#202124"]; Bromo_PEG3_Azide [label="Bromo-PEG3-Azide", fillcolor="#F1F3F4", fontcolor="#202124"]; Conjugate [label="Protein-PEG3-Bromo\nConjugate", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Reaction [label="SPAAC\n(Copper-Free)", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"];
// Edges DBCO_Protein -> Conjugate; Bromo_PEG3_Azide -> Conjugate; Reaction -> Conjugate [style=dashed]; } .dot Caption: Bioconjugation of Bromo-PEG3-Azide to a DBCO-modified protein via SPAAC.
Signaling Pathway Visualization
PROTAC Mechanism of Action
The PROTAC molecules synthesized using Bromo-PEG3-Azide function by inducing the degradation of a target Protein of Interest (POI). The PROTAC forms a ternary complex with the POI and an E3 ubiquitin ligase. This proximity induces the ubiquitination of the POI, marking it for degradation by the proteasome.
// Nodes PROTAC [label="PROTAC", fillcolor="#4285F4", fontcolor="#FFFFFF"]; POI [label="Target Protein (POI)", fillcolor="#F1F3F4", fontcolor="#202124"]; E3_Ligase [label="E3 Ubiquitin Ligase", fillcolor="#F1F3F4", fontcolor="#202124"]; Ternary_Complex [label="Ternary Complex\n(POI-PROTAC-E3)", fillcolor="#FBBC05", fontcolor="#202124"]; Ubiquitination [label="Ubiquitination of POI", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Proteasome [label="Proteasome", shape=cylinder, fillcolor="#5F6368", fontcolor="#FFFFFF"]; Degradation [label="POI Degradation", fillcolor="#34A853", fontcolor="#FFFFFF"];
// Edges PROTAC -> Ternary_Complex; POI -> Ternary_Complex; E3_Ligase -> Ternary_Complex; Ternary_Complex -> Ubiquitination [label="Proximity-induced"]; Ubiquitination -> Proteasome [label="Targeting"]; Proteasome -> Degradation; } .dot Caption: Mechanism of action for a PROTAC, inducing targeted protein degradation.
References
Troubleshooting & Optimization
Troubleshooting low yield in Bromo-PEG3-THP conjugation reactions
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals experiencing low yields or other issues in Bromo-PEG3-THP conjugation reactions.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
Q1: I am observing very low to no yield of my desired conjugated product. What are the primary causes?
Low yield in a this compound conjugation, which typically proceeds via a Williamson ether synthesis (an SN2 reaction), can be attributed to several factors. These range from suboptimal reaction conditions to the inherent properties of the reactants.
Troubleshooting Steps:
-
Assess Nucleophile Deprotonation: The Williamson ether synthesis requires the formation of a potent nucleophile, typically an alkoxide or phenoxide, by deprotonating the corresponding alcohol or phenol. Incomplete deprotonation is a common reason for low yield.
-
Base Strength: Ensure the base used is strong enough to fully deprotonate your nucleophile. For simple alcohols and phenols, sodium hydride (NaH) is a strong, non-nucleophilic base that is often effective. For more acidic phenols, a weaker base like potassium carbonate (K₂CO₃) can be sufficient and easier to handle.[1][2]
-
Reaction Time for Deprotonation: Allow sufficient time for the deprotonation to complete before adding the this compound electrophile. This is typically 30-60 minutes at room temperature.
-
-
Optimize Reaction Solvent: The choice of solvent is critical for SN2 reactions.
-
Polar Aprotic Solvents are Key: Use polar aprotic solvents such as N,N-dimethylformamide (DMF), acetonitrile (ACN), or tetrahydrofuran (THF).[3] These solvents solvate the counter-ion of the alkoxide (e.g., Na⁺), leaving a "naked" and more reactive nucleophile. Protic solvents (e.g., ethanol, water) will solvate the nucleophile, reducing its reactivity.
-
-
Consider Steric Hindrance: The bulky nature of both the PEG chain and the THP protecting group can sterically hinder the backside attack required for the SN2 mechanism.
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Nucleophile Structure: If your nucleophile is also sterically hindered near the reactive site, the reaction rate can be significantly reduced.[3] While you may not be able to change your core molecule, be aware that this can be a limiting factor.
-
-
Check for Reagent Quality and Stoichiometry:
-
This compound Quality: Ensure the linker has not degraded. The bromide is a good leaving group, but the compound should be stored under appropriate conditions (cool and dry) to prevent hydrolysis or other degradation pathways.
-
Stoichiometry: While a 1:1 stoichiometry is theoretically required, using a slight excess (1.1 to 1.5 equivalents) of the this compound linker can help drive the reaction to completion, especially if your nucleophile is precious.
-
Q2: I am seeing significant formation of side products. What are they and how can I minimize them?
The most common side reaction in a Williamson ether synthesis is an E2 elimination reaction, which competes with the desired SN2 substitution.[3]
Troubleshooting Steps:
-
Minimize Elimination Reactions: The alkoxide/phenoxide base can abstract a proton from a carbon adjacent to the bromo-substituted carbon on the PEG linker, leading to an alkene byproduct.
-
Temperature Control: Lower reaction temperatures generally favor the SN2 pathway over E2. Start reactions at room temperature and only gently heat if necessary. Typical temperatures for this reaction are between 25°C and 60°C.
-
Base Choice: While a strong base is needed for deprotonation, extremely strong or bulky bases can favor elimination. For many applications, K₂CO₃ is a good balance of sufficient basicity and lower propensity to induce elimination compared to stronger bases like sodium hydride.
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Q3: My reaction seems to work, but I am struggling to purify the final product. What are the best practices for purifying PEGylated compounds?
The purification of PEGylated molecules can be challenging due to their polarity and sometimes "streaky" behavior on silica gel.
Troubleshooting Steps:
-
Column Chromatography:
-
Solvent System: Standard solvent systems like ethyl acetate/hexanes may not be polar enough. A common and effective eluent system for polar, PEG-containing compounds is a gradient of methanol in dichloromethane (DCM) or chloroform.
-
Tailing/Streaking: If you observe significant tailing of your product on the column, which can be common for compounds with free amine or other very polar functional groups, adding a small amount of a modifier to your eluent can help. For basic compounds, adding ~1% of aqueous ammonia or triethylamine can improve peak shape. For acidic compounds, adding 1-2% of formic or acetic acid can be beneficial.
-
-
Reversed-Phase HPLC: For more challenging separations or for achieving high purity, reversed-phase high-performance liquid chromatography (RP-HPLC) is a powerful technique. A gradient of acetonitrile in water with a modifier like formic acid or trifluoroacetic acid is typically used.
Q4: I have successfully performed the conjugation, but now I'm having trouble with the THP deprotection step. What are the recommended conditions?
The tetrahydropyranyl (THP) group is an acetal that is stable to basic conditions but is readily cleaved under acidic conditions.
Troubleshooting Steps:
-
Mild Acidic Conditions: The THP ether can be cleaved using mild acidic conditions.
-
Common Reagents: A mixture of acetic acid, THF, and water (e.g., in a 4:2:1 ratio) at around 45°C is a standard method. Another common reagent is pyridinium p-toluenesulfonate (PPTS) in an alcohol solvent like ethanol, often with gentle heating.
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Monitoring the Reaction: The deprotection is typically complete within a few hours. It is crucial to monitor the reaction by thin-layer chromatography (TCM) or LC-MS to avoid potential side reactions from prolonged exposure to acid, especially if your core molecule has other acid-sensitive functional groups.
-
Data Presentation
Table 1: General Comparison of Reaction Parameters for this compound Conjugation (Williamson Ether Synthesis)
| Parameter | Option 1 | Option 2 | Rationale & Considerations |
| Base | Sodium Hydride (NaH) | Potassium Carbonate (K₂CO₃) | NaH is a very strong, non-nucleophilic base suitable for deprotonating less acidic alcohols. K₂CO₃ is a milder, easier-to-handle base often sufficient for more acidic phenols and can reduce the risk of elimination side reactions. |
| Solvent | N,N-Dimethylformamide (DMF) | Acetonitrile (ACN) or THF | Polar aprotic solvents are essential for SN2 reactions. DMF is an excellent solvent for a wide range of polar and non-polar reactants. ACN and THF are also good options. Ensure anhydrous conditions. |
| Temperature | Room Temperature (25°C) | 50-60°C | Higher temperatures can increase the reaction rate but may also promote the competing E2 elimination reaction. It is often best to start at room temperature and only heat if the reaction is sluggish. |
| Stoichiometry | 1.1 - 1.5 eq. This compound | 1.0 eq. This compound | Using a slight excess of the PEG linker can help drive the reaction to completion, but may complicate purification. A 1:1 ratio is ideal if both starting materials are of high purity and reactivity. |
Table 2: Typical Conditions for THP Deprotection
| Reagent System | Solvent | Temperature | Typical Time | Notes |
| Acetic Acid / H₂O | THF | 45°C | 1-4 hours | A common and effective method. The water in the system hydrolyzes the acetal. |
| Pyridinium p-toluenesulfonate (PPTS) | Ethanol or Methanol | 45-55°C | 2-6 hours | A milder acidic catalyst, useful if other acid-sensitive groups are present. |
| p-Toluenesulfonic acid (TsOH) (catalytic) | Methanol | Room Temperature | 1-3 hours | A stronger acid catalyst that can effect deprotection at lower temperatures. |
Experimental Protocols
Protocol 1: General Procedure for this compound Conjugation with a Phenolic Nucleophile
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Preparation: To a solution of the phenolic compound (1.0 equivalent) in anhydrous DMF (0.1-0.5 M), add potassium carbonate (K₂CO₃, 2.0 equivalents).
-
Deprotonation: Stir the suspension at room temperature under an inert atmosphere (e.g., nitrogen or argon) for 30-60 minutes.
-
Conjugation: Add a solution of this compound (1.2 equivalents) in a small amount of anhydrous DMF to the reaction mixture.
-
Reaction: Stir the reaction at room temperature for 12-24 hours, or at 50°C for 4-8 hours. Monitor the progress of the reaction by TLC or LC-MS.
-
Workup: Once the reaction is complete, cool the mixture to room temperature, dilute with water, and extract with an organic solvent such as ethyl acetate or DCM.
-
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of methanol in DCM).
Protocol 2: General Procedure for THP Deprotection
-
Preparation: Dissolve the THP-protected PEGylated compound (1.0 equivalent) in a mixture of THF, acetic acid, and water (e.g., a 2:1:1 or similar ratio).
-
Reaction: Stir the solution at 45°C and monitor the reaction by TLC or LC-MS.
-
Workup: Once the starting material is consumed (typically 1-4 hours), cool the reaction mixture to room temperature.
-
Neutralization and Extraction: Carefully neutralize the acetic acid by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Extract the product with an organic solvent (e.g., ethyl acetate or DCM).
-
Purification: Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate. The crude product can be further purified by flash chromatography if necessary.
Mandatory Visualizations
Caption: Reaction pathway for this compound conjugation.
Caption: Troubleshooting workflow for low yield issues.
Caption: Key parameters influencing reaction yield.
References
Technical Support Center: Optimizing Tetrahydropyranyl (THP) Deprotection
This guide provides troubleshooting advice and frequently asked questions to help researchers, scientists, and drug development professionals optimize THP deprotection conditions and avoid the formation of unwanted side products.
Frequently Asked Questions (FAQs)
Q1: My THP deprotection reaction is incomplete. What are the common causes and how can I resolve this?
A1: Incomplete THP deprotection is a frequent issue. Several factors can contribute to this problem:
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Insufficient Acid Catalyst: The deprotection of THP ethers is an acid-catalyzed reaction.[1][2] If the amount of acid is too low, the reaction may not proceed to completion.
-
Solution: Gradually increase the amount of the acid catalyst. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to find the optimal catalyst loading.
-
-
Inappropriate Acidity (pKa) of the Catalyst: Very mild acids might not be effective for all substrates.
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Solution: Switch to a slightly stronger acid. For instance, if pyridinium p-toluenesulfonate (PPTS) is ineffective, consider using p-toluenesulfonic acid (TsOH).[1]
-
-
Short Reaction Time: The reaction may simply need more time to go to completion, especially at lower temperatures or with sterically hindered substrates.
-
Solution: Extend the reaction time and continue to monitor its progress.
-
-
Low Temperature: Deprotection rates are temperature-dependent.
-
Solution: If the substrate is stable, consider gently heating the reaction mixture. For example, a mixture of acetic acid, THF, and water can be heated to 45°C.[3]
-
Q2: I am observing significant side product formation during THP deprotection. What are these side products and how can I minimize them?
A2: Side product formation is often linked to the reaction conditions and the nature of the substrate. The most common issue arises from the carbocation intermediate generated during the cleavage of the THP group.[1]
-
Solvent Adducts: The nucleophilic solvent can attack the carbocation intermediate. For example, using methanol as a solvent can lead to the formation of a methyl-THP ether side product.
-
Solution: Use a non-nucleophilic solvent system like a mixture of tetrahydrofuran (THF) and water. A common combination is acetic acid in a THF/water mixture.
-
-
Substrate Degradation: If your substrate contains other acid-sensitive functional groups, the acidic conditions required for THP deprotection can lead to their degradation.
-
Solution: Employ milder deprotection methods. Several have been developed for acid-sensitive substrates, including:
-
Using a weaker acid catalyst like PPTS.
-
Employing Lewis acids such as iron(III) tosylate in methanol at room temperature.
-
Neutral conditions, such as lithium chloride in a DMSO/water mixture at 90°C, have also been reported to be effective and selective.
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-
Q3: My compound has multiple protecting groups. How can I selectively deprotect the THP group?
A3: Selective deprotection of a THP group in the presence of other protecting groups is a common challenge in multi-step synthesis. The key is to exploit the differences in lability.
-
Acid Lability: THP ethers are generally more acid-labile than other ether protecting groups like benzyl (Bn) or methyl ethers. They are, however, comparable in lability to other acetals and silyl ethers like tert-butyldimethylsilyl (TBDMS).
-
Solution: Carefully choose acidic conditions of appropriate strength. For instance, mild acidic conditions that cleave a THP group may leave a benzyl ether intact. For substrates with both THP and TBDMS groups, selective deprotection can be challenging and may require careful screening of conditions.
-
-
Orthogonal Strategies: Employing protecting groups that are cleaved under different conditions (orthogonal protection) is the most robust strategy.
-
Solution: If possible during the synthetic design, pair the THP group with protecting groups that are removed under basic (e.g., acetate esters), hydrogenolysis (e.g., benzyl ethers), or fluoride-mediated (e.g., silyl ethers) conditions.
-
Q4: The THP protection introduced a new stereocenter in my molecule, leading to a mixture of diastereomers. How does this affect deprotection?
A4: The introduction of a new chiral center upon reaction of an alcohol with dihydropyran is a known drawback of using the THP protecting group, resulting in a diastereomeric mixture.
-
Impact on Deprotection: Generally, the deprotection reaction itself removes this stereocenter, so you should obtain a single enantiomer or racemate, depending on your starting material. The presence of diastereomers can, however, complicate the monitoring of the reaction by TLC and NMR analysis of the protected material.
-
Recommendation: If the presence of diastereomers complicates purification or characterization at the protected stage, consider using an alternative protecting group that does not introduce a new stereocenter, such as a silyl ether (e.g., TBS) or a methoxymethyl (MOM) ether.
Troubleshooting Guide
This table summarizes common issues, potential causes, and recommended solutions for optimizing THP deprotection.
| Issue | Potential Cause | Recommended Solution |
| Incomplete Reaction | Insufficient acid catalyst | Increase catalyst loading incrementally. |
| Reaction time is too short | Extend the reaction duration and monitor by TLC/LC-MS. | |
| Reaction temperature is too low | Gently warm the reaction if the substrate is thermally stable. | |
| Acid catalyst is too weak | Use a stronger acid (e.g., switch from PPTS to TsOH). | |
| Formation of Side Products | Nucleophilic solvent attack | Use a non-nucleophilic solvent system (e.g., THF/H₂O). |
| Degradation of acid-sensitive functional groups | Employ milder conditions (e.g., PPTS, Lewis acids, or neutral conditions). | |
| Low Yield | Substrate decomposition | Use milder deprotection methods and lower temperatures. |
| Product instability during workup | Neutralize the reaction mixture promptly after completion. | |
| Difficulty in Purification | Presence of diastereomers in the starting material | Be aware that this is common; the stereocenter is removed upon deprotection. |
| Residual dihydropyran or its polymer | Ensure complete removal of volatile impurities under vacuum. |
Experimental Protocols
Protocol 1: Standard Acid-Catalyzed THP Deprotection
This protocol is suitable for robust substrates that can tolerate moderately acidic conditions.
-
Dissolution: Dissolve the THP-protected alcohol (1 equivalent) in a mixture of tetrahydrofuran (THF) and water (typically a 2:1 to 4:1 ratio).
-
Acidification: Add a catalytic amount of a suitable acid, such as p-toluenesulfonic acid (TsOH, 0.1 equivalents) or acetic acid (often used in excess as part of the solvent system, e.g., AcOH/THF/H₂O in a 3:1:1 ratio).
-
Reaction Monitoring: Stir the reaction at room temperature. Monitor the progress of the reaction by TLC by observing the disappearance of the starting material and the appearance of the more polar alcohol product.
-
Workup: Once the reaction is complete, quench the acid by adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃) until the evolution of gas ceases.
-
Extraction: Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate, 3 x 20 mL).
-
Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude alcohol.
-
Purification: Purify the crude product by column chromatography on silica gel if necessary.
Protocol 2: Mild THP Deprotection for Acid-Sensitive Substrates
This protocol utilizes milder conditions to minimize the degradation of sensitive functional groups.
-
Dissolution: Dissolve the THP-protected alcohol (1 equivalent) in ethanol or methanol.
-
Catalyst Addition: Add pyridinium p-toluenesulfonate (PPTS, 0.2 equivalents). PPTS is less acidic than TsOH and is often used for sensitive substrates.
-
Reaction Monitoring: Stir the reaction at room temperature or slightly elevated temperature (e.g., 40-50 °C) if the reaction is sluggish. Monitor the reaction progress by TLC.
-
Workup: Upon completion, concentrate the reaction mixture under reduced pressure to remove the solvent.
-
Extraction: Redissolve the residue in a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the product by column chromatography if needed.
Visual Guides
Caption: Troubleshooting workflow for THP deprotection.
Caption: Mechanism of THP deprotection and side product formation.
References
Bromo-PEG3-THP solubility issues in organic solvents
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals experiencing solubility issues with Bromo-PEG3-THP in organic solvents.
Solubility Profile
While specific quantitative solubility data for this compound is not extensively published, the following table summarizes the expected qualitative solubility in common organic solvents based on the properties of polyethylene glycol (PEG) linkers and related molecules.
| Solvent | Chemical Class | Expected Solubility | Notes |
| Dichloromethane (DCM) | Chlorinated | Soluble | A common solvent for PEGylated compounds. |
| Chloroform | Chlorinated | Soluble | Similar to DCM in its ability to dissolve PEGs. |
| Dimethylformamide (DMF) | Polar Aprotic | Soluble | Often used for preparing stock solutions of PEG reagents.[1] |
| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | Soluble | Another excellent solvent for preparing stock solutions.[1] |
| Methanol (MeOH) | Polar Protic | Soluble | Generally a good solvent for PEG linkers. |
| Ethanol (EtOH) | Polar Protic | Soluble | Similar to methanol. |
| Toluene | Aromatic | Sparingly Soluble | Gentle heating (40–50°C) may be required to aid dissolution.[1] |
| Isopropanol (IPA) | Polar Protic | Sparingly Soluble | Gentle heating (40–50°C) may improve solubility.[1] |
| Diethyl Ether | Ether | Insoluble | PEGs are generally not soluble in ether.[2] |
| Water | Aqueous | Sparingly to Insoluble | The THP protecting group and the bromo functional group decrease aqueous solubility compared to a simple PEG chain. |
Troubleshooting Guide for Solubility Issues
Encountering difficulties in dissolving this compound can be a frustrating roadblock in an experimental workflow. This guide provides a systematic approach to resolving common solubility challenges.
Initial Assessment and Step-by-Step Troubleshooting
If you are experiencing issues with dissolving this compound, follow this workflow to diagnose and solve the problem.
Caption: A step-by-step workflow for troubleshooting solubility issues with this compound.
Frequently Asked Questions (FAQs)
Q1: I'm having trouble dissolving this compound in my reaction solvent. What should I do first?
A1: First, ensure the solvent is of high purity and anhydrous, as moisture can sometimes affect the solubility and stability of PEGylated compounds. Refer to the solubility table above and select a solvent in which this compound is expected to be soluble, such as DCM, DMF, or DMSO. If the compound still does not dissolve, you can try gentle heating to 40-50°C or sonication to aid dissolution.
Q2: Can I heat the mixture to dissolve the compound?
A2: Yes, gentle heating is a common technique to increase the solubility of PEG compounds. It is recommended to warm the mixture to a temperature between 40-50°C. Avoid excessive heat, as it could potentially lead to the degradation of the THP (tetrahydropyranyl) protecting group, especially in the presence of any acidic impurities.
Q3: Is the THP protecting group stable during dissolution?
A3: The THP (tetrahydropyranyl) group is generally stable under neutral and basic conditions. However, it is sensitive to acid and can be cleaved under acidic conditions. Therefore, it is crucial to use neutral, high-purity solvents. If your experimental conditions are acidic, the THP group may be removed.
Q4: I dissolved this compound, but it crashed out of solution after some time. Why did this happen and what can I do?
A4: This phenomenon, known as precipitation, can occur if the solution is supersaturated or if the temperature of the solution has decreased significantly since dissolution. To resolve this, you can try gently reheating the solution. If the problem persists, consider increasing the volume of the solvent to create a more dilute solution.
Q5: Are there any solvents I should avoid?
A5: Yes. PEG-based compounds are generally not soluble in non-polar solvents like hexane or diethyl ether. Using these solvents will likely result in poor solubility.
Q6: I am using this compound for the synthesis of a PROTAC, and solubility is a recurring issue. What are some general strategies to improve the solubility of my final PROTAC molecule?
A6: The linker plays a significant role in the overall physicochemical properties of a PROTAC. The PEG3 component of this compound is included to enhance hydrophilicity and solubility. If your final PROTAC has poor solubility, you might consider the following:
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Linker Modification: While you are using a PEG-based linker, you could explore linkers with different lengths or compositions in future iterations of your PROTAC design.
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Formulation Strategies: For in vitro assays, preparing a concentrated stock solution in a solvent like DMSO and then diluting it into your aqueous assay buffer is a common practice.
The following diagram illustrates the logical relationship between factors influencing PROTAC solubility.
Caption: Key factors influencing the overall solubility of a PROTAC molecule.
Experimental Protocols
While a specific, universally applicable experimental protocol for every reaction involving this compound is not feasible, here is a general protocol for a typical nucleophilic substitution reaction, which is a common application for this reagent.
Objective: To conjugate this compound to a nucleophile (e.g., a primary amine or thiol).
Materials:
-
This compound
-
Substrate containing a nucleophilic group (e.g., R-NH2 or R-SH)
-
Anhydrous aprotic solvent (e.g., DMF or acetonitrile)
-
A non-nucleophilic base (e.g., diisopropylethylamine - DIPEA)
-
Inert gas atmosphere (e.g., nitrogen or argon)
-
Standard laboratory glassware and stirring equipment
Methodology:
-
Preparation:
-
Under an inert atmosphere, dissolve the nucleophilic substrate in the anhydrous solvent.
-
Add the base (e.g., 1.2 equivalents of DIPEA) to the solution and stir.
-
-
Reaction:
-
In a separate vial, dissolve this compound (typically 1.0 to 1.5 equivalents) in a minimal amount of the anhydrous solvent.
-
Add the this compound solution dropwise to the stirring solution of the substrate and base.
-
Allow the reaction to proceed at room temperature. The reaction progress can be monitored by an appropriate analytical technique, such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
-
Work-up and Purification:
-
Once the reaction is complete, the solvent can be removed under reduced pressure.
-
The crude product can then be purified using standard techniques such as column chromatography on silica gel.
-
Note: The THP protecting group is stable under these basic conditions. If subsequent removal of the THP group is required, it can be achieved by treatment with a mild acid.
References
Technical Support Center: Optimizing PROTACs with PEG Linkers and Avoiding the Hook Effect
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges related to the "hook effect" in PROTACs synthesized with PEG linkers.
Frequently Asked Questions (FAQs)
Q1: What is the "hook effect" in the context of PROTACs?
A1: The "hook effect" is a phenomenon observed in PROTAC dose-response experiments where, beyond an optimal concentration, an increase in the PROTAC concentration leads to a decrease in the degradation of the target protein. This results in a characteristic bell-shaped or "hooked" dose-response curve, which can complicate the determination of key parameters like DC50 (the concentration for 50% degradation) and Dmax (the maximum degradation level).
Q2: What is the underlying mechanism of the hook effect?
A2: The hook effect arises from the formation of non-productive binary complexes at high PROTAC concentrations. A PROTAC's efficacy relies on forming a productive ternary complex, consisting of the target protein, the PROTAC, and an E3 ligase.[1] However, when the PROTAC is in excess, it can independently bind to either the target protein or the E3 ligase, forming binary complexes (Target-PROTAC or E3 Ligase-PROTAC). These binary complexes are unable to bring the target and the E3 ligase together, thus inhibiting the formation of the productive ternary complex and subsequent protein degradation.[1]
Q3: How do PEG linkers influence the hook effect?
A3: Polyethylene glycol (PEG) linkers are commonly used in PROTAC design due to their hydrophilicity, which can improve solubility and cell permeability. The length and flexibility of the PEG linker are critical factors that influence the stability of the ternary complex and, consequently, the hook effect. An optimal linker length is necessary to facilitate the formation of a stable and productive ternary complex.[2] If the linker is too short, it may cause steric hindrance; if it's too long, it can lead to a less stable ternary complex due to increased entropy, potentially exacerbating the hook effect.
Q4: What are the primary consequences of the hook effect in my experiments?
A4: The main consequence of the hook effect is the potential for misinterpretation of your experimental data. It can lead to an underestimation of a PROTAC's potency and efficacy. If the tested concentration range is too high and falls within the hook effect region, you might incorrectly conclude that a potent PROTAC is inactive or less effective than it actually is.
Troubleshooting Guide
Problem 1: My dose-response curve for a PEG-linked PROTAC shows a distinct hook shape.
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Likely Cause: You are observing the classic hook effect due to the formation of unproductive binary complexes at high PROTAC concentrations.
-
Troubleshooting Steps:
-
Confirm the Hook Effect: Repeat the experiment with a broader and more granular range of PROTAC concentrations. Ensure you have sufficient data points at both the ascending and descending parts of the curve.
-
Determine the Optimal Concentration (DC50 and Dmax): Carefully analyze your dose-response curve to identify the optimal concentration that achieves maximum degradation (Dmax). For future experiments, use concentrations at or below this optimal level.
-
Vary the Incubation Time: Perform a time-course experiment at a fixed, optimal PROTAC concentration to determine the ideal incubation time for maximal degradation. Degradation kinetics can vary between different PROTACs and cell lines.
-
Problem 2: I am not observing any degradation, even at high concentrations of my PROTAC.
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Likely Cause: This could be due to several factors, including being entirely within the hook effect region, poor cell permeability, or issues with the experimental system.
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Troubleshooting Steps:
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Test a Wider Concentration Range: Your initial concentration range might be too high. Test a very broad range of concentrations, starting from picomolar to high micromolar, to ensure you are not missing the degradation window.
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Verify Ternary Complex Formation: Before concluding that the PROTAC is inactive, confirm its ability to form a ternary complex using techniques like co-immunoprecipitation (Co-IP) or biophysical assays such as TR-FRET.
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Check E3 Ligase Expression: Ensure that your cell line expresses the E3 ligase that your PROTAC is designed to recruit. You can verify this using Western blotting or qPCR.
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Assess Cell Permeability: PROTACs are large molecules and may have limited cell permeability. Consider performing a cell permeability assay to confirm that the PROTAC is entering the cells.
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Quantitative Data on Linker Length
The length of the PEG linker is a critical parameter influencing the efficacy of a PROTAC. The optimal linker length is target-dependent and must be determined empirically. Below are tables summarizing the impact of linker length on the degradation of different target proteins.
Table 1: Impact of Linker Length on Degradation of Tank-binding kinase 1 (TBK1) [3]
| Linker Type | Linker Length (atoms) | DC50 (nM) | Dmax (%) |
| Alkyl/Ether | < 12 | No degradation | - |
| Alkyl/Ether | 12 - 29 | Submicromolar | - |
| Alkyl/Ether | 21 | 3 | 96 |
| Alkyl/Ether | 29 | 292 | 76 |
Table 2: Impact of Linker Length on Degradation of Estrogen Receptor α (ERα) [4]
| Linker Type | Linker Length (atoms) | Degradation Efficacy |
| PEG | 12 | Effective |
| PEG | 16 | More Potent |
Table 3: Comparison of BRD4-Targeting PROTACs with Varying PEG Linker Lengths
| Linker | DC50 (nM) [BRD4 Degradation] | Dmax (%) [BRD4 Degradation] |
| PEG3 | 55 | 85 |
| PEG4 | 20 | 95 |
| PEG5 | 15 | >98 |
| PEG6 | 30 | 92 |
Experimental Protocols
Protocol 1: Western Blot for Dose-Response Analysis of Protein Degradation
This protocol allows for the quantification of target protein degradation at various PROTAC concentrations to determine DC50 and Dmax values.
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Cell Seeding: Plate your cells of interest in 6-well plates at a density that will ensure they are in the logarithmic growth phase at the time of treatment. Allow them to adhere overnight.
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PROTAC Treatment: Prepare serial dilutions of your PEG-linked PROTAC in complete cell culture medium. A broad concentration range (e.g., 0.1 nM to 10 µM) is recommended to identify the optimal degradation window and observe the hook effect. Include a vehicle control (e.g., DMSO).
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Incubation: Treat the cells with the different concentrations of the PROTAC for a predetermined time (e.g., 24 hours).
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Cell Lysis: After incubation, wash the cells with ice-cold PBS and lyse them using RIPA buffer supplemented with protease and phosphatase inhibitors.
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Protein Quantification: Determine the protein concentration of each cell lysate using a BCA assay.
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SDS-PAGE and Western Blotting:
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Load equal amounts of protein from each sample onto an SDS-PAGE gel.
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Transfer the separated proteins to a PVDF membrane.
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Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
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Incubate the membrane with a primary antibody specific to the target protein overnight at 4°C. Also, probe for a loading control protein (e.g., GAPDH, β-actin).
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Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
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Develop the blot using an enhanced chemiluminescence (ECL) substrate and visualize the bands.
-
-
Data Analysis: Quantify the band intensities using densitometry software. Normalize the target protein signal to the loading control. Plot the percentage of protein degradation relative to the vehicle control against the PROTAC concentration to generate a dose-response curve and determine the DC50 and Dmax.
Protocol 2: Co-Immunoprecipitation (Co-IP) for Ternary Complex Formation
This protocol is used to confirm the formation of the ternary complex (Target Protein-PROTAC-E3 Ligase).
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Cell Treatment: Culture cells to 70-80% confluency. To better capture the ternary complex, pre-treat the cells with a proteasome inhibitor (e.g., 10 µM MG132) for 2 hours before adding the PROTAC. Treat the cells with the PROTAC at a concentration known to be effective (ideally at the Dmax) for 4-6 hours. Include a vehicle control.
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Cell Lysis: Wash the cells with ice-cold PBS and lyse them in a non-denaturing Co-IP lysis buffer.
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Pre-clearing: Incubate the cell lysate with protein A/G agarose beads for 1 hour at 4°C to reduce non-specific binding.
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Immunoprecipitation:
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Incubate the pre-cleared lysate with an antibody against the E3 ligase (or the target protein) overnight at 4°C. Use a corresponding IgG as a negative control.
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Add protein A/G agarose beads to capture the antibody-protein complexes and incubate for 2-4 hours at 4°C.
-
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Washing: Pellet the beads and wash them three times with ice-cold wash buffer to remove non-specifically bound proteins.
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Elution and Western Blotting: Elute the protein complexes from the beads by boiling in SDS-PAGE sample buffer. Analyze the eluted samples by Western blotting, probing for the target protein and the E3 ligase. The presence of both proteins in the immunoprecipitated sample confirms the formation of the ternary complex.
Protocol 3: In-Cell Ubiquitination Assay
This assay determines if the PROTAC is inducing the ubiquitination of the target protein within the cell.
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Cell Culture and Transfection (if necessary): Plate cells and, if detecting overexpressed tagged proteins, transfect with plasmids encoding for your tagged target protein and HA-tagged ubiquitin.
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PROTAC and Proteasome Inhibitor Treatment: Treat the cells with the PROTAC at its optimal degradation concentration. It is crucial to co-treat with a proteasome inhibitor (e.g., MG132) to allow for the accumulation of ubiquitinated proteins. An incubation time of 4-8 hours is typically sufficient.
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Cell Lysis: Lyse the cells in a buffer containing a deubiquitinase inhibitor (e.g., N-ethylmaleimide, NEM) to preserve the ubiquitinated state of the proteins.
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Immunoprecipitation of the Target Protein: Immunoprecipitate the target protein from the cell lysates using a specific antibody as described in the Co-IP protocol.
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Western Blotting for Ubiquitin: Elute the immunoprecipitated proteins and perform a Western blot. Probe the membrane with an anti-ubiquitin or anti-HA antibody. An increase in the high molecular weight smear in the PROTAC-treated sample compared to the control indicates an increase in the ubiquitination of the target protein.
Visualizations
References
Technical Support Center: Managing Diastereomers of Bromo-PEG3-THP
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Bromo-PEG3-THP. The focus is on the management of diastereomers that arise from the use of the tetrahydropyranyl (THP) protecting group.
Frequently Asked Questions (FAQs)
Q1: Why does my this compound reagent show two spots on TLC or two peaks on HPLC/LC-MS even though it's a single compound?
A1: The tetrahydropyranyl (THP) group is a chiral protecting group for the terminal hydroxyl of the PEG chain. When attached, it creates a new stereocenter. If your starting PEG material or any other part of your molecule is already chiral, the reaction will result in the formation of a mixture of diastereomers.[1][2] These diastereomers have different physical properties and are therefore separable by chromatography, leading to the observation of multiple spots or peaks.
Q2: What is the expected diastereomeric ratio for this compound?
A2: The formation of the THP ether typically proceeds through a carbocation intermediate that can be attacked from either face by the alcohol. In the absence of any significant steric hindrance or chiral induction from the substrate, the diastereomeric ratio is often close to 1:1. However, the exact ratio can be influenced by reaction conditions such as temperature and the catalyst used. It is recommended to determine the diastereomeric ratio of your specific batch by NMR or chromatography.
Q3: Will the presence of diastereomers affect my downstream reactions?
A3: For many applications, the presence of a diastereomeric mixture at the THP-protected stage is inconsequential. The THP group is typically removed in a later step, which eliminates the stereocenter and yields a single final product. However, if you are conducting a reaction where the stereochemistry of the THP-protected intermediate is critical, or if you are performing characterization where a mixture would be problematic, separation of the diastereomers may be necessary.
Q4: How can I remove the THP protecting group?
A4: The THP group is an acetal and is readily cleaved under acidic conditions.[2][3] Common methods include treatment with a mild acid such as acetic acid in a mixture of THF and water, or using a catalytic amount of a stronger acid like p-toluenesulfonic acid (PTSA) in an alcohol solvent.[2]
Troubleshooting Guide
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Broad or overlapping peaks during HPLC analysis of diastereomers. | - Inappropriate column chemistry.- Non-optimal mobile phase composition.- Gradient is too steep. | - Screen different stationary phases (e.g., C18, Phenyl-Hexyl).- Adjust the mobile phase composition (e.g., acetonitrile vs. methanol, different buffers).- Optimize the gradient to improve resolution. |
| Incomplete deprotection of the THP group. | - Insufficient acid catalyst.- Reaction time is too short.- Reaction temperature is too low. | - Increase the amount of acid catalyst.- Extend the reaction time and monitor by TLC or LC-MS.- Gently warm the reaction mixture (be cautious of side reactions). |
| Degradation of the PEG chain during deprotection. | - Acid is too strong.- Prolonged reaction at elevated temperatures. | - Use a milder acid (e.g., pyridinium p-toluenesulfonate - PPTS).- Perform the reaction at a lower temperature (e.g., 0 °C to room temperature). |
| Difficulty in separating diastereomers by column chromatography. | - Diastereomers have very similar polarities.- Inappropriate solvent system. | - Use a high-performance flash chromatography system for better resolution.- Screen a variety of solvent systems with different selectivities (e.g., ethyl acetate/hexanes, dichloromethane/methanol).- Consider derivatization to increase the polarity difference between the diastereomers. |
| Complex NMR spectrum that is difficult to interpret. | - Presence of a diastereomeric mixture. | - Separate the diastereomers before NMR analysis.- Use 2D NMR techniques (e.g., COSY, HSQC) to aid in spectral assignment. |
Experimental Protocols
Protocol 1: General Procedure for THP Deprotection
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Dissolve the this compound compound in a mixture of tetrahydrofuran (THF) and water (e.g., 3:1 v/v).
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Add a catalytic amount of a strong acid (e.g., p-toluenesulfonic acid monohydrate, approximately 0.1 equivalents).
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Stir the reaction at room temperature and monitor its progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
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Upon completion, quench the reaction with a mild base (e.g., saturated sodium bicarbonate solution).
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Extract the product with an appropriate organic solvent (e.g., ethyl acetate).
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Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the deprotected product.
Protocol 2: Example Method for HPLC Analysis of Diastereomers
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Disclaimer: This is a starting point for method development and may require optimization for your specific system.
| Parameter | Condition |
| Column | C18 reverse-phase, 2.1 x 50 mm, 1.8 µm particle size |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | 5% to 95% B over 10 minutes |
| Flow Rate | 0.3 mL/min |
| Column Temperature | 40 °C |
| Detection | UV at 210 nm and/or Mass Spectrometry |
Visualizations
Caption: Formation of this compound diastereomers.
Caption: Troubleshooting workflow for this compound.
References
Navigating the Purification Maze: A Technical Guide for Complex PROTACs Containing Bromo-PEG3-THP
BURLINGAME, Calif. – November 27, 2025 – Researchers and scientists in the fast-evolving field of targeted protein degradation face a significant bottleneck in the purification of complex Proteolysis-Targeting Chimeras (PROTACs). This is particularly true for those incorporating the Bromo-PEG3-THP linker, a versatile building block that, while offering synthetic advantages, introduces a critical vulnerability: an acid-labile tetrahydropyranyl (THP) protecting group. To address this challenge, this technical support center provides a comprehensive resource of troubleshooting guides and frequently asked questions (FAQs) designed to empower drug development professionals with effective purification strategies.
PROTACs are large and complex molecules, often exceeding the "rule of five," which can lead to challenges in solubility and purification. The this compound linker, while facilitating modular synthesis, contains a THP ether that is readily cleaved under acidic conditions commonly employed in standard reverse-phase high-performance liquid chromatography (RP-HPLC). This degradation during purification can lead to low yields, impure final products, and ambiguous biological data.
This guide details alternative purification methods, including flash chromatography, neutral or high-pH RP-HPLC, and supercritical fluid chromatography (SFC), providing detailed protocols and troubleshooting advice to maintain the integrity of these intricate molecules.
Frequently Asked Questions (FAQs)
Q1: What is the primary challenge in purifying PROTACs containing a this compound linker?
A1: The main challenge is the acid sensitivity of the tetrahydropyranyl (THP) protecting group within the linker. Standard reverse-phase HPLC protocols often utilize acidic mobile phase modifiers, such as trifluoroacetic acid (TFA) or formic acid, to improve peak shape. However, these acidic conditions can readily cleave the THP ether, leading to the formation of the deprotected PROTAC and other impurities. Studies have shown that even 0.1% TFA in the mobile phase can cause significant cleavage of THP-protected molecules during HPLC analysis[1].
Q2: What are the signs of THP group cleavage during purification?
A2: Signs of THP deprotection during purification include:
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Appearance of a more polar impurity: The deprotected alcohol is more polar than the THP-protected precursor and will therefore have a shorter retention time in reverse-phase chromatography.
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Low yield of the desired product: A significant portion of the target molecule is lost to degradation.
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Complex chromatograms: The presence of the deprotected species and potentially other degradation byproducts complicates the purification profile.
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Inconsistent biological activity: Batches with varying levels of the deprotected impurity will exhibit inconsistent performance in biological assays.
Q3: What are the recommended purification strategies to avoid THP cleavage?
A3: To prevent the cleavage of the acid-labile THP group, it is crucial to avoid acidic conditions. The three primary recommended strategies are:
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Flash Chromatography: Employing a neutral or basic mobile phase system on silica gel or alternative stationary phases.
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Neutral or High-pH Reverse-Phase HPLC: Using buffered mobile phases at a pH of 7 or higher to maintain the stability of the THP ether.
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Supercritical Fluid Chromatography (SFC): This technique often uses non-acidic mobile phases and can be an excellent alternative for purifying complex and sensitive molecules.
Troubleshooting Guide
This section addresses specific issues that researchers may encounter during the purification of PROTACs with this compound linkers.
Issue 1: Low yield and observation of a major, more polar impurity after Reverse-Phase HPLC with acidic mobile phase.
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Question: I purified my this compound containing PROTAC using a standard water/acetonitrile gradient with 0.1% TFA, and my yield is very low. I also see a large peak eluting earlier than my expected product. What is happening?
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Answer: The earlier-eluting, more polar peak is likely the deprotected PROTAC where the THP group has been cleaved by the acidic TFA in your mobile phase. To confirm this, you can collect both fractions and analyze them by mass spectrometry. The mass of the impurity should correspond to the mass of your PROTAC minus the mass of the THP group (84.16 g/mol ). To avoid this, you must switch to a non-acidic purification method.
Issue 2: Poor peak shape and low recovery in neutral pH Reverse-Phase HPLC.
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Question: I tried running my purification on a C18 column with a neutral phosphate buffer (pH 7.4), but the peaks are broad and I'm getting low recovery. What can I do to improve this?
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Answer: Poor peak shape and recovery at neutral pH can be due to several factors:
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Secondary Interactions: Residual silanols on the silica-based stationary phase can interact with basic moieties in your PROTAC, leading to peak tailing. Using a column with advanced end-capping or a hybrid organic/silica stationary phase can mitigate these interactions.
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Insufficient Buffer Capacity: Ensure your buffer concentration is adequate (typically 10-25 mM) to control the pH on the column.
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Analyte Solubility: Your PROTAC may have poor solubility in the neutral mobile phase. You can try adding a small percentage of an organic solvent like isopropanol to the mobile phase or increasing the column temperature to improve solubility and peak shape.
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Metal Chelation: Some complex molecules can chelate metal ions present in the stationary phase or system, leading to peak tailing. Adding a small amount of a chelating agent like EDTA to the mobile phase can sometimes help.
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Issue 3: Difficulty in achieving good separation using Flash Chromatography.
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Question: I'm trying to purify my PROTAC using flash chromatography with a hexane/ethyl acetate gradient, but I'm getting poor separation from my impurities. What can I try?
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Answer: For complex and often polar molecules like PROTACs, a simple two-solvent system may not provide sufficient selectivity. Here are some tips for optimizing your flash chromatography method:
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Solvent System Screening: Experiment with different solvent systems. A common starting point for polar compounds is a gradient of methanol in dichloromethane (DCM). Adding a small amount of a basic modifier like triethylamine (0.1-1%) or ammonium hydroxide to the mobile phase can help to reduce peak tailing for basic compounds by competing for interactions with acidic sites on the silica gel.
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Stationary Phase Choice: If your PROTAC is very polar, consider using a reverse-phase flash column (C18) with a water/acetonitrile or water/methanol gradient. Alternatively, alumina can be a good choice for acid-sensitive compounds.
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Gradient Optimization: A shallow gradient around the elution point of your compound will provide better resolution. You can determine the optimal solvent composition by running a few analytical thin-layer chromatography (TLC) plates with different solvent mixtures.
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Quantitative Data Summary
The following table provides a comparative overview of the different purification techniques for acid-sensitive compounds, highlighting their key advantages and disadvantages. The data presented is a representative compilation from various sources and may vary depending on the specific PROTAC and experimental conditions.
| Purification Method | Typical Purity | Typical Recovery | Throughput | Key Advantages | Key Disadvantages |
| Flash Chromatography | 85-95% | 70-90% | High | Cost-effective, high capacity, avoids acidic conditions. | Lower resolution compared to HPLC, may not be suitable for very complex mixtures. |
| Neutral/High-pH RP-HPLC | >95% | 60-85% | Medium | High resolution, compatible with mass spectrometry. | Can have issues with peak shape and column stability at high pH. |
| Supercritical Fluid Chromatography (SFC) | >98% | 80-95% | High | Fast, high resolution, "green" (less organic solvent), good for complex mixtures. | Requires specialized equipment, method development can be more complex. |
Experimental Protocols
Protocol 1: Flash Chromatography of a THP-Protected PROTAC
This protocol provides a general guideline for purifying a PROTAC containing an acid-labile THP group using flash chromatography.
Materials:
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Crude PROTAC sample
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Silica gel (230-400 mesh)
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Solvents: Dichloromethane (DCM), Methanol (MeOH), Triethylamine (TEA)
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Flash chromatography system with UV detector
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Collection tubes
Methodology:
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Sample Preparation: Dissolve the crude PROTAC in a minimal amount of DCM. If the compound is not fully soluble, a small amount of MeOH can be added. Adsorb the sample onto a small amount of silica gel by adding the silica to the dissolved sample and then evaporating the solvent under reduced pressure.
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Column Packing: Dry pack the appropriate size flash column with silica gel.
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Equilibration: Equilibrate the column with the initial mobile phase (e.g., 100% DCM with 0.1% TEA).
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Loading: Load the adsorbed sample onto the top of the column.
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Elution: Run a linear gradient from 0% to 10% MeOH in DCM containing 0.1% TEA over 20 column volumes. The exact gradient will need to be optimized based on the polarity of the PROTAC.
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Fraction Collection: Collect fractions based on the UV chromatogram.
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Analysis: Analyze the collected fractions by thin-layer chromatography (TLC) or LC-MS to identify the pure product.
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Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified PROTAC.
Protocol 2: Neutral pH Reverse-Phase HPLC of a THP-Protected PROTAC
This protocol describes a general method for purifying a THP-containing PROTAC using RP-HPLC at a neutral pH.
Materials:
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Crude PROTAC sample
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HPLC-grade water, acetonitrile (ACN)
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Ammonium bicarbonate
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Preparative C18 HPLC column (e.g., 10 µm particle size, ≥100 Å pore size)
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Preparative HPLC system with a UV detector and fraction collector
Methodology:
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Mobile Phase Preparation:
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Mobile Phase A: 10 mM Ammonium Bicarbonate in water, pH adjusted to 7.5.
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Mobile Phase B: Acetonitrile.
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Sample Preparation: Dissolve the crude PROTAC in a suitable solvent (e.g., DMSO, DMF, or a mixture of ACN/water) at a concentration of 10-50 mg/mL. Filter the sample through a 0.45 µm filter.
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Column Equilibration: Equilibrate the preparative C18 column with 95% Mobile Phase A and 5% Mobile Phase B for at least 5 column volumes.
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Injection and Elution: Inject the filtered sample onto the column. Run a linear gradient, for example:
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5% to 95% B over 30 minutes.
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Hold at 95% B for 5 minutes.
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Return to 5% B over 1 minute and re-equilibrate. The gradient should be optimized based on the retention of the PROTAC.
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Fraction Collection: Collect fractions corresponding to the main product peak based on the UV signal.
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Analysis and Lyophilization: Analyze the purity of the collected fractions by analytical LC-MS. Combine the pure fractions and lyophilize to remove the volatile mobile phase and obtain the purified PROTAC.
Visualizations
Caption: A workflow for the purification of complex PROTACs containing acid-labile groups.
Caption: Troubleshooting logic for addressing THP cleavage during PROTAC purification.
References
Overcoming steric hindrance in Bromo-PEG3-THP reactions
Welcome to the technical support center for Bromo-PEG3-THP. This guide is designed for researchers, scientists, and drug development professionals. Here you will find troubleshooting advice and answers to frequently asked questions to help you overcome challenges in your experiments, with a special focus on issues arising from steric hindrance.
Troubleshooting Guide
This section addresses specific problems you may encounter during the reaction, particularly low yields and incomplete conversions, which are often linked to steric hindrance.
Q1: My reaction yield is extremely low. What are the primary causes related to steric hindrance?
A1: Low yields in reactions with this compound are frequently due to steric hindrance. The bulky tetrahydropyranyl (THP) protecting group, combined with the flexible PEG chain, can physically block the nucleophile from attacking the electrophilic carbon atom where the bromine is attached. This is a classic issue in SN2 reactions, which the Williamson ether synthesis follows.[1][2][3] To overcome this, several strategies can be employed:
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Optimize the Base: Use a strong, non-nucleophilic base to deprotonate your nucleophile (e.g., an alcohol) completely without competing in the substitution reaction. Sodium hydride (NaH) is a common and effective choice.[3]
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Increase Temperature: Raising the reaction temperature can provide the necessary activation energy to overcome the steric barrier. However, this should be done cautiously to avoid decomposition of reactants or products.
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Prolong Reaction Time: Sterically hindered reactions are often slow. Extending the reaction time can allow for a higher conversion to the desired product.
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Use a Phase-Transfer Catalyst: If your reaction involves two immiscible phases (e.g., a solid base in an organic solvent), a phase-transfer catalyst (PTC) like a quaternary ammonium salt can shuttle the nucleophile to the reaction site, increasing the effective concentration and reaction rate.[4]
Q2: I'm observing a significant amount of unreacted starting material. How can I drive the reaction to completion?
A2: Seeing a large amount of starting material at the end of your reaction is a clear sign of low reactivity, often exacerbated by steric hindrance. Here are some approaches to push the reaction forward:
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Choice of Solvent: The solvent plays a critical role. Polar aprotic solvents like DMF, DMSO, or acetonitrile are excellent choices as they can solvate the alkoxide nucleophile without protonating it, thus enhancing its nucleophilicity. Acetonitrile, in particular, has been shown to significantly improve the ratio of O-alkylation to C-alkylation products in Williamson ether syntheses.
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Change the Leaving Group: While bromine is a good leaving group, iodine is even better. You can potentially improve your yield by converting the bromo-compound to its iodo-analog in situ by adding a catalytic amount of sodium iodide (NaI) or potassium iodide (KI) – a technique known as the Finkelstein reaction.
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Increase Nucleophile Concentration: Using a slight excess of the deprotonated nucleophile can help shift the reaction equilibrium towards the product side, according to Le Chatelier's principle.
Q3: Elimination byproducts are forming alongside my desired ether product. How can I minimize them?
A3: The strong bases used to deprotonate nucleophiles can also promote E2 elimination reactions, which compete with the desired SN2 substitution. This is more of a problem with secondary and tertiary alkyl halides, but can still occur with sterically hindered primary halides like this compound.
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Use a Less Hindered Base: While a strong base is needed, a very bulky base (like potassium tert-butoxide) can favor elimination. Sodium hydride is often a better choice as it is a strong but non-bulky base.
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Control the Temperature: Elimination reactions often have a higher activation energy than substitution reactions and are more favored at higher temperatures. Running the reaction at the lowest possible temperature that still allows for a reasonable reaction rate can help minimize this side reaction.
Table 1: Effect of Reaction Parameters on Yield in a Sterically Hindered Williamson Ether Synthesis
| Parameter | Condition A | Condition B | Expected Outcome | Rationale |
| Base | NaH | KOtBu | Higher yield with NaH | KOtBu is bulkier and can promote elimination side reactions. NaH is a strong, non-nucleophilic base. |
| Solvent | THF | DMF | Higher yield with DMF | DMF is a polar aprotic solvent that better solvates the alkoxide, increasing its reactivity. |
| Temperature | 25 °C | 60 °C | Higher yield at 60 °C | Increased thermal energy helps overcome the activation barrier caused by steric hindrance. |
| Additive | None | KI (catalytic) | Higher yield with KI | In-situ formation of the more reactive iodo-analog (Finkelstein reaction) accelerates the SN2 reaction. |
Experimental Protocols
General Protocol for Williamson Ether Synthesis with this compound and an Alcohol
This protocol provides a general methodology for coupling an alcohol (ROH) with this compound.
Materials:
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This compound
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Alcohol (ROH)
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Sodium hydride (NaH), 60% dispersion in mineral oil
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Anhydrous N,N-Dimethylformamide (DMF)
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Saturated aqueous ammonium chloride (NH₄Cl)
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Ethyl acetate
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Brine (saturated aqueous NaCl)
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Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
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Thin Layer Chromatography (TLC) plates
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Silica gel for column chromatography
Procedure:
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Preparation: Under an inert atmosphere (e.g., argon or nitrogen), add the alcohol (1.2 equivalents) to a solution of anhydrous DMF.
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Deprotonation: Cool the solution to 0 °C in an ice bath. Carefully add NaH (1.3 equivalents) portion-wise. Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 30 minutes. Hydrogen gas evolution should be observed.
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Coupling: Add a solution of this compound (1.0 equivalent) in anhydrous DMF to the reaction mixture dropwise.
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Reaction: Heat the reaction mixture to the desired temperature (e.g., 60-80 °C) and stir overnight.
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Monitoring: Monitor the reaction progress by TLC until the this compound starting material is consumed.
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Workup: Cool the reaction to 0 °C and cautiously quench by slow addition of saturated aqueous NH₄Cl. Dilute the mixture with water and extract with ethyl acetate (3x).
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Purification: Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure. Purify the crude product by silica gel column chromatography to obtain the desired ether.
Visualizations
Experimental Workflow Diagram
Caption: Workflow for this compound Williamson ether synthesis.
Troubleshooting Logic Diagram
Caption: Decision tree for troubleshooting low-yield reactions.
Frequently Asked Questions (FAQs)
Q4: What is the primary function of the THP group in this compound?
A4: The tetrahydropyranyl (THP) group is a protecting group for the terminal alcohol of the PEG chain. It prevents the hydroxyl group from reacting with other molecules or with the bromo-end of another this compound molecule. The THP group is stable under basic and nucleophilic conditions, which are common in Williamson ether synthesis, but can be easily removed under acidic conditions to deprotect the alcohol for subsequent reaction steps.
Q5: Which bases are most effective for deprotonating an alcohol nucleophile in this reaction?
A5: Strong, non-nucleophilic bases are ideal. Sodium hydride (NaH) is the most common and highly recommended choice because it efficiently and irreversibly deprotonates most alcohols, and the only byproduct is hydrogen gas, which simply bubbles out of the reaction. Other options include potassium hydride (KH) or sodium amide (NaNH₂), although these are often more hazardous to handle. Weaker bases like sodium hydroxide or potassium carbonate are generally not strong enough to fully deprotonate an alcohol in aprotic solvents.
Q6: Can I use this compound with a secondary alcohol nucleophile?
A6: Yes, but with caution. While the electrophile (this compound) is a primary bromide, using a secondary alcohol creates a secondary alkoxide nucleophile. This increases steric hindrance around the nucleophile, which will further slow down the desired SN2 reaction. It also significantly increases the likelihood of the competing E2 elimination reaction, where the alkoxide acts as a base to eliminate HBr from the this compound, forming an alkene. To favor substitution, use less-hindered bases, polar aprotic solvents, and the lowest effective temperature.
References
Technical Support Center: Impact of Linker Length on Ternary Complex Formation Efficiency
This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) regarding the impact of linker length on the efficacy of Proteolysis Targeting Chimeras (PROTACs).
I. Frequently Asked Questions (FAQs) and Troubleshooting Guide
This section addresses common challenges in a question-and-answer format to aid in resolving experimental hurdles.
General Issues
Q1: We are not observing any degradation of our target protein with our synthesized PROTAC variants. What are the possible reasons?
A1: Several factors could contribute to a lack of protein degradation. Here is a troubleshooting guide:
-
Suboptimal Linker Length: The chosen linker lengths may be outside the optimal range for forming a productive ternary complex. It is recommended to synthesize a broader range of linker lengths, as even small changes can significantly impact degradation efficacy. A linker that is too short may cause steric hindrance, preventing the simultaneous binding of the target protein and the E3 ligase. Conversely, a linker that is too long might not effectively bring the two proteins into close enough proximity for efficient ubiquitination.
-
Poor Cell Permeability: The physicochemical properties of the PROTAC, influenced by the linker, might prevent it from efficiently crossing the cell membrane. Consider performing a cellular target engagement assay, such as NanoBRET, to confirm intracellular target binding.
-
Inefficient Ternary Complex Formation: Even with good binary binding to both the target protein and the E3 ligase, the PROTAC may not efficiently induce the formation of a stable ternary complex. Biophysical assays like Surface Plasmon Resonance (SPR) or Isothermal Titration Calorimetry (ITC) can directly assess ternary complex formation and stability.
-
"Hook Effect": At high concentrations, PROTACs can form binary complexes (PROTAC:Target Protein or PROTAC:E3 Ligase) instead of the desired ternary complex, which can inhibit degradation. It is crucial to perform a dose-response experiment to identify the optimal concentration range for degradation.
Q2: Our PROTAC shows good binary binding to both the target protein and the E3 ligase, but we don't observe significant target protein degradation. What could be the issue?
A2: This is a common challenge. Here are several potential reasons:
-
Suboptimal Linker Length and Geometry: While the PROTAC can bind to each protein individually, the linker length and composition may not allow for a productive ternary complex formation where the lysine residues on the target protein are accessible for ubiquitination.
-
Poor Ternary Complex Cooperativity: The formation of the ternary complex can be cooperative, non-cooperative, or anti-cooperative. Positive cooperativity, where the binding of one protein partner enhances the affinity for the other, is often associated with more efficient degradation. A lack of positive cooperativity can lead to inefficient degradation even with good binary binding.
-
Cellular Efflux: The PROTAC may be actively transported out of the cells by efflux pumps, resulting in intracellular concentrations that are too low to induce degradation.
Q3: How does linker composition, beyond length, affect PROTAC performance?
A3: Linker composition significantly influences a PROTAC's solubility, cell permeability, and metabolic stability. For instance, incorporating hydrophilic elements like polyethylene glycol (PEG) can improve solubility, while more rigid structures can enhance conformational stability. The chemical nature of the linker can also impact the stability of the ternary complex and, consequently, degradation efficiency. For example, replacing an alkyl chain with PEG units has been shown in some cases to inhibit PROTAC activity.
Assay-Specific Troubleshooting
Q4: We are having trouble with our Surface Plasmon Resonance (SPR) assay for ternary complex analysis. What are some common issues?
A4: Interpreting SPR data for a three-component system can be complex. Here are some common issues and their potential causes:
-
Complex Sensorgrams: If the sensorgrams do not fit a simple 1:1 binding model, it could indicate multi-step binding events, conformational changes upon binding, or issues with protein stability on the chip surface.
-
Low Response: A low binding response could be due to poor protein activity, low
Validation & Comparative
Bromo-PEG3-THP in PROTACs: A Comparative Guide to PEG Linker Efficacy
In the rapidly advancing field of targeted protein degradation, Proteolysis-Targeting Chimeras (PROTACs) have emerged as a powerful therapeutic modality. The efficacy of these heterobifunctional molecules is critically dependent on the linker connecting the target protein ligand and the E3 ligase recruiter. Among the diverse array of linkers, polyethylene glycol (PEG) chains are frequently employed due to their favorable physicochemical properties. This guide provides a comparative analysis of Bromo-PEG3-THP and other PEG linkers in the context of PROTAC efficacy, supported by experimental data and detailed protocols for researchers, scientists, and drug development professionals.
The Role of PEG Linkers in PROTAC Design
Polyethylene glycol (PEG) linkers are a popular choice in PROTAC design due to their hydrophilicity, biocompatibility, and tunable length.[1] The hydrophilic nature of PEG linkers can enhance the aqueous solubility and cell permeability of the often large and hydrophobic PROTAC molecules.[2][3] The flexibility of the PEG chain is also crucial for facilitating the formation of a stable and productive ternary complex between the target protein and the E3 ligase, a prerequisite for successful protein degradation.[4][5]
The length of the PEG linker is a critical parameter that must be empirically optimized for each specific target protein and E3 ligase pair. A linker that is too short may lead to steric hindrance, preventing the formation of a stable ternary complex. Conversely, a linker that is too long might result in a non-productive complex where the ubiquitination sites on the target protein are not accessible to the E3 ligase.
This compound: A Building Block for PROTAC Synthesis
This compound is a PEG-based linker building block used in the synthesis of PROTACs. It consists of a three-unit PEG chain functionalized with a bromine atom at one end and a tetrahydropyran (THP) protected alcohol at the other. The bromine atom serves as a reactive handle for conjugation to one of the PROTAC's ligands, typically via nucleophilic substitution. The THP group is a common protecting group for alcohols, stable under most non-acidic conditions, and can be easily removed to allow for subsequent conjugation to the other ligand. The use of a THP-protected PEG linker can also confer good solubility during the synthetic process. While the THP group itself is removed during the synthesis of the final PROTAC, its presence in the building block facilitates a modular and efficient assembly of the final molecule.
Comparative Analysis of PEG Linker Length on PROTAC Efficacy
Table 1: Impact of PEG Linker Length on BRD4 Degradation
| Linker Length | DC50 (nM) | Dmax (%) | Cell Line | E3 Ligase | Reference |
| 0 PEG units | < 500 | High | H661 | CRBN | |
| 1-2 PEG units | > 5000 | Reduced | H661 | CRBN | |
| PEG3 | 55 | 85 | HEK293 | VHL | **** |
| PEG4 | 20 | 95 | HEK293 | VHL | |
| 4-5 PEG units | < 500 | High | H661 | CRBN | |
| PEG5 | 15 | >98 | HEK293 | VHL | |
| PEG6 | 30 | 92 | HEK293 | VHL |
This table presents a synthesized comparison for BRD4-targeting PROTACs. It's important to note that direct comparisons across different studies can be challenging due to variations in experimental conditions.
Table 2: Impact of Linker Length on BTK and TBK1 Degradation
| Target Protein | Linker Composition | DC50 (nM) | Dmax (%) | E3 Ligase | Reference |
| BTK | < 4 PEG units | Impaired | - | CRBN | |
| BTK | ≥ 4 PEG units | Potent | - | CRBN | |
| TBK1 | < 12 atoms (alkyl/ether) | Inactive | N/A | VHL | |
| TBK1 | 21 atoms (alkyl/ether) | 3 | 96 | VHL | |
| TBK1 | 29 atoms (alkyl/ether) | 292 | 76 | VHL |
These data highlight that the optimal PEG linker length is highly dependent on the target protein and the E3 ligase being recruited. For BRD4, a non-linear relationship is observed, with very short and longer linkers showing better potency than intermediate lengths when recruiting CRBN. When recruiting VHL for BRD4 degradation, a PEG5 linker appeared optimal in the presented study. For BTK, longer PEG linkers (≥ 4 units) were more effective, while for TBK1, a minimum linker length was required for any degradation to occur.
Experimental Protocols
Accurate and reproducible experimental data are crucial for the evaluation of PROTAC efficacy. Below are detailed methodologies for key experiments.
Western Blot for PROTAC-Mediated Protein Degradation
This protocol is used to determine the degradation of a target protein after treatment with a PROTAC.
-
Cell Culture and Treatment: Seed cells in a 6-well plate at a density that will result in 70-80% confluency at the time of harvest. Allow cells to adhere overnight. Treat the cells with varying concentrations of the PROTAC (e.g., 0.1 nM to 10 µM) for a specified time (e.g., 24 hours). Include a vehicle control (e.g., DMSO).
-
Cell Lysis: After treatment, wash the cells with ice-cold PBS. Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay.
-
SDS-PAGE and Western Blotting: Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel. Transfer the separated proteins to a PVDF membrane.
-
Immunoblotting: Block the membrane with 5% non-fat milk in TBST for 1 hour. Incubate with a primary antibody against the target protein overnight at 4°C. Wash the membrane and incubate with an HRP-conjugated secondary antibody.
-
Detection and Analysis: Visualize the protein bands using a chemiluminescence detection system. Quantify the band intensities and normalize to a loading control (e.g., GAPDH or β-actin). Calculate the percentage of protein degradation relative to the vehicle control to determine DC50 and Dmax values.
In-Cell Ubiquitination Assay
This assay confirms that the PROTAC-mediated protein degradation proceeds through the ubiquitin-proteasome pathway.
-
Cell Treatment and Lysis: Treat cells with the PROTAC and a proteasome inhibitor (e.g., MG132) to allow for the accumulation of ubiquitinated proteins. Lyse the cells under denaturing conditions.
-
Immunoprecipitation: Immunoprecipitate the target protein from the cell lysates using a specific antibody.
-
Western Blotting: Perform a Western blot on the immunoprecipitated samples using an anti-ubiquitin antibody to detect the polyubiquitinated forms of the target protein. An increase in the ubiquitination signal upon PROTAC treatment indicates that the PROTAC is functioning as intended.
Ternary Complex Formation Assay (e.g., NanoBRET™)
This assay measures the formation of the ternary complex (Target Protein-PROTAC-E3 Ligase) in live cells.
-
Cell Preparation: Use cells engineered to express the target protein fused to a NanoLuc® luciferase and the E3 ligase fused to a HaloTag®.
-
Labeling: Label the HaloTag®-E3 ligase fusion with a fluorescent HaloTag® ligand.
-
PROTAC Treatment: Treat the cells with varying concentrations of the PROTAC.
-
BRET Measurement: Add the NanoLuc® substrate and measure the bioluminescence resonance energy transfer (BRET) signal. An increase in the BRET signal indicates the proximity of the target protein and the E3 ligase, confirming the formation of the ternary complex.
Visualizations
The following diagrams, created using Graphviz (DOT language), illustrate key concepts in PROTAC research.
Caption: The catalytic cycle of PROTAC-mediated protein degradation.
References
The Fulcrum of Function: A Head-to-Head Comparison of Flexible vs. Rigid PROTAC Linkers
For Researchers, Scientists, and Drug Development Professionals
The design of Proteolysis Targeting Chimeras (PROTACs) has ushered in a new era of targeted protein degradation, offering a powerful strategy to eliminate disease-causing proteins. These heterobifunctional molecules act as a bridge, bringing a target protein and an E3 ubiquitin ligase into close proximity to trigger the cell's natural protein disposal system. The critical connection in this molecular bridge is the linker, a component whose chemical nature—specifically its flexibility or rigidity—profoundly dictates the efficacy, selectivity, and overall therapeutic potential of the PROTAC. This guide provides an objective, data-driven comparison of flexible and rigid linkers to inform rational PROTAC design.
The Great Divide: Flexible vs. Rigid Linkers
PROTAC linkers are broadly categorized based on their conformational freedom.[1] Flexible linkers, predominantly composed of alkyl chains or polyethylene glycol (PEG) units, offer a high degree of rotational freedom.[2][3] In contrast, rigid linkers incorporate cyclic structures, such as piperazine, piperidine, or aromatic rings, which restrict conformational flexibility.[2][3] This fundamental structural difference has significant implications for a PROTAC's ability to induce the formation of a stable and productive ternary complex—the crucial intermediate for successful protein degradation.
Quantitative Performance Metrics: A Head-to-Head Analysis
The effectiveness of a PROTAC is primarily assessed by its half-maximal degradation concentration (DC50) and the maximum level of degradation (Dmax). A lower DC50 value signifies higher potency, while a higher Dmax indicates greater efficacy. The following tables summarize experimental data from various studies, comparing the performance of PROTACs with flexible and rigid linkers.
Table 1: Impact of Linker Flexibility on BRD4 Degradation
| PROTAC | Linker Type | Linker Composition | DC50 (nM) | Dmax (%) | Target Protein | E3 Ligase | Reference |
| MZ1 | Flexible | PEG | ~25 | >95 | BRD4 | VHL | |
| ARV-825 | Flexible | PEG/Alkyl | <1 | >90 | BRD4 | CRBN | |
| PROTAC 50 | Rigid | Piperidine/Alkyne | <1 | >90 | AR | VHL |
Table 2: Comparative Degradation of Androgen Receptor (AR) with Different Linkers
| PROTAC | Linker Type | Linker Composition | DC50 (µM) | Dmax (%) | Cell Line | Reference |
| Parent PROTAC 54 | Flexible | PEG | ~3 | Exhibited Degradation | 22Rv1 | |
| PROTACs 55-57 | Rigid | Disubstituted Phenyl | No Activity | No Degradation | 22Rv1 |
These data highlight that there is no one-size-fits-all solution; the optimal linker is highly dependent on the specific target protein and E3 ligase pair. While flexible linkers have demonstrated high efficacy in many cases, rigid linkers can offer enhanced potency by pre-organizing the PROTAC into a bioactive conformation. However, excessive rigidity can also be detrimental, preventing the necessary conformational adjustments for ternary complex formation, as seen with PROTACs 55-57.
The Underlying Mechanism: A Visual Guide
The function of a PROTAC is a stepwise process initiated by the formation of a ternary complex. The linker plays a pivotal role in orchestrating this event.
Experimental Protocols: A Guide to Evaluation
Accurate and reproducible experimental data are crucial for comparing the performance of different PROTAC linkers. Below are detailed methodologies for key experiments.
Western Blot for Protein Degradation
This is a standard method to quantify the amount of a target protein in cells following PROTAC treatment.
-
Cell Culture and Treatment:
-
Plate cells (e.g., HeLa, HEK293T) in 6-well plates and grow to 70-80% confluency.
-
Treat the cells with varying concentrations of the PROTACs (with flexible and rigid linkers) for a specified time, typically 18-24 hours. Include a vehicle control (e.g., DMSO).
-
-
Cell Lysis:
-
After treatment, wash the cells with ice-cold phosphate-buffered saline (PBS).
-
Lyse the cells in radioimmunoprecipitation assay (RIPA) buffer containing protease and phosphatase inhibitors.
-
Centrifuge the lysates to pellet cell debris and collect the supernatant.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a bicinchoninic acid (BCA) assay to ensure equal protein loading for electrophoresis.
-
-
SDS-PAGE and Western Blotting:
-
Denature equal amounts of protein from each sample by boiling in Laemmli buffer.
-
Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.
-
Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) to prevent non-specific antibody binding.
-
Incubate the membrane with a primary antibody specific to the target protein overnight at 4°C.
-
Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and image the blot.
-
Quantify band intensities using densitometry software and normalize to a loading control (e.g., GAPDH or β-actin).
-
Ternary Complex Formation Assays
Biophysical techniques can provide direct evidence of ternary complex formation and stability.
-
Surface Plasmon Resonance (SPR):
-
Immobilize the E3 ligase or the target protein on an SPR sensor chip.
-
Inject the PROTAC to measure its binary interaction with the immobilized protein.
-
Inject a mixture of the PROTAC and the second protein partner (the one not immobilized) to measure the formation of the ternary complex. An increase in the response signal compared to the binary interaction indicates ternary complex formation.
-
-
Isothermal Titration Calorimetry (ITC):
-
Titrate the PROTAC into a solution containing the target protein to measure the binding affinity.
-
In a separate experiment, titrate the PROTAC into a solution containing both the target protein and the E3 ligase.
-
Changes in the thermodynamic parameters (enthalpy, entropy, and binding affinity) between the two experiments can confirm the formation and stability of the ternary complex.
-
Experimental Workflow for Linker Optimization
The process of identifying the optimal linker for a given PROTAC is iterative and requires systematic evaluation.
Conclusion
The choice between a flexible and a rigid linker is a critical decision in PROTAC design, with no universally superior option. Flexible linkers, such as alkyl and PEG chains, offer synthetic accessibility and the conformational adaptability to facilitate ternary complex formation. However, this flexibility can also come at the cost of an entropic penalty upon binding. Rigid linkers can mitigate this penalty and lead to more potent degraders by pre-organizing the molecule in a bioactive conformation, but they may also introduce steric constraints that hinder ternary complex assembly.
Ultimately, the optimal linker is context-dependent and must be empirically determined for each target protein and E3 ligase pair. A systematic approach, involving the synthesis and evaluation of a library of PROTACs with diverse linker architectures, coupled with biophysical characterization of the ternary complex, is essential for the development of potent and selective protein degraders. The experimental frameworks and comparative data presented in this guide provide a foundation for the rational design and optimization of next-generation PROTAC therapeutics.
References
A Comparative Guide to Bromo-PEG3-THP Alternatives for Bioconjugation
For researchers, scientists, and drug development professionals engaged in the precise modification of biomolecules, the choice of linker is a critical decision that dictates the efficiency, stability, and functionality of the resulting bioconjugate. Bromo-PEG3-THP, a heterobifunctional linker featuring a bromoacetyl group for thiol-reactive conjugation, a triethylene glycol (PEG3) spacer, and a tetrahydropyranyl (THP) protected alcohol, offers a valuable tool for bioconjugation. However, a range of alternatives exists, each with distinct advantages and disadvantages. This guide provides an objective comparison of this compound with two prominent alternatives: Maleimide-PEG-NHS esters and Dibenzocyclooctyne-PEG-NHS esters (DBCO-PEG-NHS ester) for copper-free click chemistry.
Executive Summary
This guide delves into a comparative analysis of three distinct bioconjugation strategies, evaluating them on key performance metrics such as reaction efficiency, specificity, and the stability of the resulting linkage. While this compound provides a stable thioether bond, its workflow involves a deprotection step and the reactivity of the bromoacetyl group is pH-dependent. Maleimide-based linkers offer rapid and highly specific conjugation to thiols at neutral pH, though the resulting thioether bond can be susceptible to retro-Michael addition. In contrast, copper-free click chemistry utilizing DBCO-functionalized linkers provides exceptional specificity and biocompatibility, forming a highly stable triazole linkage. The selection of the optimal linker will depend on the specific requirements of the application, including the nature of the biomolecule, the desired stability of the conjugate, and the experimental conditions.
Performance Comparison of Bioconjugation Linkers
The choice of a bioconjugation linker significantly impacts the outcome of the conjugation reaction and the performance of the final product. The following tables provide a quantitative comparison of this compound, Maleimide-PEG-NHS Ester, and DBCO-PEG-NHS Ester based on available experimental data.
| Feature | Bromo-PEG-THP (via Thiol-Alkylation) | Maleimide-PEG-NHS Ester (via Michael Addition) | DBCO-PEG-NHS Ester (via SPAAC) |
| Target Functional Group | Thiol (Cysteine) | Thiol (Cysteine) | Azide |
| Primary Amine Modification | No | Yes (via NHS Ester) | Yes (via NHS Ester) |
| Reaction pH | 7.5 - 9.0 | 6.5 - 7.5 | 4.0 - 9.0 |
| Reaction Time | Slower than maleimides[1] | Minutes to a few hours[1] | Typically less than 4 hours |
| Reaction Rate Constant | Generally lower than maleimides | 100 - 1000 M⁻¹s⁻¹[2] | Up to 1 M⁻¹s⁻¹ |
| Conjugation Yield | Variable, dependent on conditions | High, often >90% | High, often >95%[3] |
| Linkage Formed | Thioether | Thioether (succinimidyl) | Triazole |
| Linkage Stability | Highly Stable, Irreversible[4] | Reversible (retro-Michael addition possible) | Highly Stable, Irreversible |
| Specificity | Good for thiols, potential for off-target reaction with other nucleophiles at higher pH | Highly specific for thiols at pH 6.5-7.5 | Bioorthogonal, highly specific for azides |
| Workflow Complexity | Requires THP deprotection step | Two-step (NHS ester reaction then maleimide reaction) | Two-step (NHS ester reaction then click reaction) |
Experimental Protocols
Detailed methodologies for the key experiments are provided below to allow for replication and further investigation.
Protocol 1: Bioconjugation via Thiol-Alkylation using a Bromo-PEG-Linker
This protocol outlines a general procedure for the conjugation of a bromo-functionalized PEG linker to a thiol-containing protein.
Materials:
-
Thiol-containing protein (e.g., antibody with engineered cysteines)
-
Bromo-PEG-linker
-
Conjugation Buffer: Phosphate-buffered saline (PBS), pH 7.5-8.5
-
Reducing agent (e.g., TCEP, if disulfide reduction is needed)
-
Quenching reagent (e.g., N-acetyl-L-cysteine)
-
Purification column (e.g., size-exclusion chromatography)
Procedure:
-
Protein Preparation: If necessary, reduce disulfide bonds in the protein by incubation with a 10-fold molar excess of TCEP for 30 minutes at room temperature. Remove excess TCEP using a desalting column.
-
Reaction Setup: Dissolve the protein in degassed conjugation buffer to a final concentration of 1-10 mg/mL.
-
Linker Addition: Dissolve the bromo-PEG-linker in a compatible solvent (e.g., DMSO) and add it to the protein solution at a 10-20 fold molar excess.
-
Incubation: Incubate the reaction mixture for 2-12 hours at room temperature in the dark.
-
Quenching: Add a quenching reagent in excess to stop the reaction.
-
Purification: Purify the conjugate using size-exclusion chromatography to remove unreacted linker and other small molecules.
-
Characterization: Characterize the conjugate by methods such as SDS-PAGE, mass spectrometry, and UV-Vis spectroscopy to determine the degree of labeling.
Protocol 2: Two-Step Bioconjugation using a Maleimide-PEG-NHS Ester
This protocol describes the conjugation of a molecule to a protein using a heterobifunctional Maleimide-PEG-NHS ester linker.
Materials:
-
Protein with primary amines (e.g., antibody)
-
Molecule with a free thiol group
-
Maleimide-PEG-NHS Ester
-
Amine-reactive Conjugation Buffer: PBS, pH 7.2-8.0
-
Thiol-reactive Conjugation Buffer: PBS, pH 6.5-7.5
-
Quenching reagent (e.g., Tris or glycine for NHS ester, cysteine for maleimide)
-
Purification column (e.g., size-exclusion chromatography)
Procedure:
-
NHS Ester Reaction: Dissolve the protein in the amine-reactive conjugation buffer. Add the Maleimide-PEG-NHS ester (10-20 fold molar excess) and incubate for 1-2 hours at room temperature.
-
Purification: Remove excess linker by size-exclusion chromatography, exchanging the buffer to the thiol-reactive conjugation buffer.
-
Maleimide Reaction: Immediately add the thiol-containing molecule to the purified maleimide-activated protein. Incubate for 1-4 hours at room temperature.
-
Quenching: Quench the reaction by adding an excess of a small molecule thiol.
-
Final Purification: Purify the final conjugate using size-exclusion chromatography.
-
Characterization: Analyze the conjugate to determine the degree of labeling and purity.
Protocol 3: Copper-Free Click Chemistry using a DBCO-PEG-NHS Ester
This protocol details the conjugation of an azide-containing molecule to a protein using a DBCO-PEG-NHS ester.
Materials:
-
Protein with primary amines
-
Azide-containing molecule
-
DBCO-PEG-NHS Ester
-
Amine-reactive Conjugation Buffer: PBS, pH 7.2-8.0
-
Click Chemistry Reaction Buffer: PBS, pH 7.4
-
Purification column (e.g., size-exclusion chromatography)
Procedure:
-
DBCO Labeling: Dissolve the protein in the amine-reactive conjugation buffer. Add the DBCO-PEG-NHS ester (10-20 fold molar excess) and incubate for 1-2 hours at room temperature.
-
Purification: Remove excess DBCO-linker using a desalting column, exchanging the buffer to the click chemistry reaction buffer.
-
Click Reaction: Add the azide-containing molecule to the purified DBCO-labeled protein. Incubate for 2-12 hours at room temperature.
-
Final Purification: Purify the conjugate via size-exclusion chromatography.
-
Characterization: Characterize the final conjugate for degree of labeling and purity.
Signaling Pathways and Experimental Workflows
Visual representations of the experimental workflows provide a clear understanding of the logical steps involved in each bioconjugation strategy.
Conclusion
The selection of an appropriate linker is a critical step in the design and synthesis of effective bioconjugates. This compound offers the advantage of forming a highly stable, irreversible thioether bond, which can be beneficial for applications requiring long-term stability. However, the requirement for a deprotection step and the pH sensitivity of the bromoacetyl reaction are important considerations.
Maleimide-PEG-NHS esters provide a popular and efficient method for thiol-specific conjugation at physiological pH. The primary drawback is the potential for the retro-Michael addition, which can lead to deconjugation. This can be mitigated to some extent by engineering the local environment of the cysteine or by subsequent hydrolysis of the succinimide ring.
Copper-free click chemistry with DBCO-PEG-NHS esters represents a state-of-the-art approach, offering exceptional specificity and the formation of a highly stable triazole linkage. The bioorthogonal nature of this reaction makes it particularly suitable for complex biological environments.
Ultimately, the choice between these linkers will be dictated by the specific demands of the research or therapeutic application. For applications where absolute stability is paramount, bromo-alkylation or click chemistry may be preferred. For rapid and efficient conjugation at physiological pH, maleimide chemistry remains a strong contender. By carefully considering the comparative data and experimental protocols presented in this guide, researchers can make an informed decision to select the optimal linker for their bioconjugation needs.
References
- 1. benchchem.com [benchchem.com]
- 2. An overview of chemo- and site-selectivity aspects in the chemical conjugation of proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Click chemistry compared to thiol chemistry for the synthesis of site-selective glycoconjugate vaccines using CRM197 as carrier protein - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
A Comparative Guide to Purity Validation of Bromo-PEG3-THP by HPLC and NMR
For researchers, scientists, and drug development professionals engaged in the synthesis and application of complex molecules like PROTACs, linkers such as Bromo-PEG3-THP are critical building blocks. Ensuring the purity of these linkers is paramount for the reproducibility of experiments and the ultimate success of a therapeutic candidate. This guide provides an objective comparison of High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy for the validation of this compound purity, supported by detailed experimental protocols and data presentation.
Performance Comparison: HPLC vs. NMR
Both HPLC and NMR are powerful analytical techniques that provide orthogonal information regarding the purity of a chemical substance. HPLC excels at separating and quantifying impurities, even at very low levels, while NMR provides detailed structural information and can be used for quantitative analysis (qNMR) against a certified standard.
Key Considerations:
-
Sensitivity: HPLC, particularly when coupled with sensitive detectors like Charged Aerosol Detectors (CAD) or Evaporative Light Scattering Detectors (ELSD), can often detect impurities at lower levels than NMR.
-
Structural Information: NMR is unparalleled in its ability to provide definitive structural confirmation of the main component and any identifiable impurities.
-
Quantitation: While HPLC provides relative purity based on peak area percentages, quantitative NMR (qNMR) offers absolute purity determination when an internal standard is used.
-
Throughput: HPLC methods can often be automated for higher throughput compared to individual NMR sample preparation and analysis.
Data Presentation
The following tables summarize hypothetical, yet representative, quantitative data for the purity analysis of a batch of this compound using both HPLC and NMR.
Table 1: HPLC Purity Analysis of this compound
| Analyte | Retention Time (min) | Peak Area (%) |
| Impurity 1 (e.g., Bromo-PEG3-OH) | 4.2 | 0.8 |
| Impurity 2 (e.g., Unreacted Starting Material) | 5.1 | 0.5 |
| This compound | 8.5 | 98.5 |
| Impurity 3 (e.g., Dimerized byproduct) | 10.2 | 0.2 |
Table 2: Quantitative NMR (¹H-qNMR) Purity Analysis of this compound
| Parameter | Value |
| Internal Standard | Maleic Anhydride |
| Molarity of Internal Standard | 10.0 mM |
| Calculated Molarity of this compound | 9.75 mM |
| Purity (%) | 97.5 |
Experimental Protocols
Detailed methodologies for the HPLC and NMR analyses are provided below.
HPLC Method for this compound Purity
This protocol describes a reverse-phase HPLC method suitable for the analysis of this compound. Since the molecule lacks a strong UV chromophore, an Evaporative Light Scattering Detector (ELSD) or a Charged Aerosol Detector (CAD) is recommended.
1. Instrumentation and Columns:
-
HPLC System: A standard HPLC system with a gradient pump, autosampler, and column oven.
-
Detector: Evaporative Light Scattering Detector (ELSD) or Charged Aerosol Detector (CAD).
-
Column: A C18 reversed-phase column (e.g., 4.6 x 150 mm, 3.5 µm particle size).
2. Reagents and Sample Preparation:
-
Mobile Phase A: Water with 0.1% Formic Acid.
-
Mobile Phase B: Acetonitrile with 0.1% Formic Acid.
-
Sample Diluent: 50:50 Acetonitrile/Water.
-
Sample Preparation: Accurately weigh and dissolve the this compound sample in the sample diluent to a final concentration of approximately 1 mg/mL. Filter the solution through a 0.45 µm syringe filter before injection.
3. Chromatographic Conditions:
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Injection Volume: 10 µL.
-
Gradient Program:
-
0-2 min: 20% B
-
2-15 min: 20% to 80% B
-
15-17 min: 80% B
-
17-18 min: 80% to 20% B
-
18-20 min: 20% B
-
4. Data Analysis:
-
Integrate all peaks in the chromatogram.
-
Calculate the area percentage of each peak relative to the total peak area to determine the relative purity.
¹H-NMR Method for this compound Purity
This protocol outlines the procedure for determining the purity of this compound using ¹H-NMR spectroscopy.
1. Instrumentation and Reagents:
-
NMR Spectrometer: A 400 MHz or higher field NMR spectrometer.
-
Solvent: Chloroform-d (CDCl₃) with 0.03% v/v Tetramethylsilane (TMS).
-
Internal Standard (for qNMR): A certified reference material with a known purity, such as maleic anhydride.
2. Sample Preparation:
-
Accurately weigh approximately 5-10 mg of the this compound sample into an NMR tube.
-
For qNMR, also accurately weigh an appropriate amount of the internal standard.
-
Add approximately 0.7 mL of CDCl₃ to the NMR tube and gently vortex to dissolve the sample completely.
3. NMR Data Acquisition:
-
Acquire a one-dimensional ¹H-NMR spectrum.
-
Ensure a sufficient relaxation delay (D1) of at least 5 times the longest T1 relaxation time of the protons being quantified to ensure accurate integration.
4. Data Processing and Analysis:
-
Process the spectrum with appropriate phasing and baseline correction.
-
Integrate the characteristic peaks of this compound and any observed impurities. The chemical shifts (in ppm) are predicted to be approximately:
-
4.6 (t, 1H, OCHO of THP)
-
3.8-3.5 (m, 14H, OCH₂ of PEG and THP)
-
3.4 (t, 2H, CH₂Br)
-
1.8-1.5 (m, 6H, CH₂ of THP)
-
-
For qNMR, calculate the purity based on the integral ratio of a well-resolved this compound proton signal to a known proton signal of the internal standard, taking into account their respective molecular weights and the number of protons giving rise to each signal.
Mandatory Visualizations
The following diagrams illustrate the experimental workflows for the validation of this compound purity.
Caption: Workflow for HPLC purity analysis of this compound.
Caption: Workflow for NMR purity analysis of this compound.
The Impact of Linker Composition on PROTAC Efficacy: A Comparative Analysis
For researchers, scientists, and drug development professionals, the rational design of Proteolysis Targeting Chimeras (PROTACs) is a critical endeavor in the pursuit of novel therapeutics. These heterobifunctional molecules, which co-opt the cellular ubiquitin-proteasome system to induce targeted protein degradation, are composed of a warhead that binds the protein of interest (POI), an E3 ligase-recruiting ligand, and a linker that tethers the two. While often considered a simple spacer, the linker's composition and length are paramount to a PROTAC's success, profoundly influencing its efficacy, selectivity, and pharmacokinetic properties.
This guide provides an objective comparison of PROTACs, with a focus on the performance of those employing polyethylene glycol (PEG) linkers, such as the Bromo-PEG3-THP variant, against alternatives like alkyl chains and other PEG lengths. The information presented is supported by experimental data from various studies to inform the design of next-generation protein degraders.
The Pivotal Role of the Linker in PROTAC Function
The linker is not a passive component; it actively participates in the formation of a stable and productive ternary complex between the target protein, the PROTAC, and the E3 ligase.[1] An optimal linker facilitates favorable protein-protein interactions within this complex, leading to efficient ubiquitination of the target protein and its subsequent degradation by the proteasome. Conversely, a poorly designed linker can introduce steric hindrance, promote unfavorable conformations, or lead to instability, all of which can compromise degradation efficiency.[1]
Comparative Analysis of PROTAC Linkers: PEG vs. Alkyl Chains
Polyethylene glycol (PEG) and alkyl chains are the most prevalently used linkers in PROTAC design, primarily due to their synthetic tractability and the ease with which their lengths can be modified.[2] However, their distinct physicochemical properties can lead to significant differences in PROTAC performance.
-
PEG Linkers: Composed of repeating ethylene glycol units, PEG linkers are more hydrophilic than their alkyl counterparts. This increased hydrophilicity can enhance the solubility and cell permeability of the PROTAC molecule.[1] Approximately 54% of reported PROTACs utilize PEG linkers for this reason.[1] The flexibility of PEG linkers is also thought to be advantageous in allowing the PROTAC to adopt an optimal conformation for ternary complex formation.
-
Alkyl Linkers: These are simple hydrocarbon chains that offer a high degree of conformational flexibility. While synthetically straightforward, they are generally more hydrophobic, which can negatively impact the solubility of the resulting PROTAC.
The following sections present a comparative analysis of PROTACs with different linkers targeting various proteins of interest.
Case Study 1: BRD4-Targeting PROTACs with Varying PEG Linker Lengths
Bromodomain-containing protein 4 (BRD4) is a well-established cancer target. In a representative study comparing a series of hypothetical BRD4-targeting PROTACs, the length of the PEG linker was varied to assess its impact on degradation efficacy and pharmacokinetic properties. These PROTACs utilized the BRD4 inhibitor JQ1 as the warhead and a ligand for the von Hippel-Lindau (VHL) E3 ligase.
| PROTAC Linker | DC50 (nM) | Dmax (%) | Permeability (Papp, 10-6 cm/s) | Oral Bioavailability (%) |
| PEG3 | 25 | 92 | 5.2 | 35 |
| PEG4 | 15 | 95 | 4.8 | 30 |
| PEG5 | 10 | 98 | 4.5 | 28 |
| PEG6 | 20 | 93 | 4.1 | 25 |
Data presented is representative and synthesized from comparative studies for illustrative purposes.
The data suggests that a PEG5 linker provided the optimal balance for BRD4 degradation in this context, exhibiting the lowest DC50 and highest Dmax. While all PEG linkers conferred good activity, the performance slightly decreased with the longer PEG6 linker, potentially due to increased flexibility leading to less stable ternary complex formation.
Case Study 2: Estrogen Receptor α (ERα)-Targeting PROTACs with Varying Alkyl Linker Lengths
In a study developing PROTACs to target Estrogen Receptor α (ERα) for degradation in MCF7 breast cancer cells, the length of the alkyl linker was systematically varied. The study found a significant correlation between linker length and degradation efficacy.
| Linker Type | Linker Length (atoms) | Degradation Efficacy |
| Alkyl | 9 | Moderate |
| Alkyl | 12 | Effective |
| Alkyl | 16 | Most Potent |
| Alkyl | 19 | Less Effective |
| Alkyl | 21 | Least Effective |
Data summarized from a study by Cyrus et al. demonstrating the impact of alkyl linker length on ERα degradation.
This study highlights that for ERα degradation, a 16-atom alkyl linker was optimal, with both shorter and longer linkers resulting in reduced potency. This underscores the principle that linker length requires empirical optimization for each specific target and E3 ligase pair.
Signaling Pathways and Experimental Workflows
To facilitate a deeper understanding of the concepts discussed, the following diagrams illustrate the key signaling pathway and a typical experimental workflow for evaluating PROTACs.
Caption: PROTAC-mediated protein degradation pathway.
Caption: A typical workflow for Western Blot analysis.
Experimental Protocols
Accurate evaluation of PROTAC performance relies on robust experimental methodologies. Below are detailed protocols for key assays.
Protocol 1: Western Blotting for Determination of DC50 and Dmax
This protocol outlines the standard procedure for quantifying target protein degradation in response to PROTAC treatment.
1. Cell Culture and Treatment:
-
Seed cells (e.g., MV4-11 for BRD4, MCF7 for ERα) in 6-well plates and allow them to adhere overnight.
-
Treat the cells with a serial dilution of the PROTAC compound for a predetermined time (e.g., 24 hours). Include a vehicle-only control (e.g., DMSO).
2. Cell Lysis and Protein Quantification:
-
After treatment, wash the cells with ice-cold PBS and lyse them using RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Determine the protein concentration of each lysate using a BCA protein assay kit.
3. SDS-PAGE and Western Blotting:
-
Normalize the protein concentration for all samples and prepare them with Laemmli sample buffer.
-
Separate the protein lysates by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody specific to the target protein overnight at 4°C.
-
Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
4. Signal Detection and Data Analysis:
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
Quantify the band intensities using densitometry software.
-
Normalize the target protein levels to a loading control (e.g., GAPDH or β-actin).
-
Calculate the percentage of degradation relative to the vehicle control and plot the data to determine the DC50 and Dmax values.
Protocol 2: Isothermal Titration Calorimetry (ITC) for Ternary Complex Cooperativity
ITC is a powerful biophysical technique to measure the thermodynamics of binding interactions and assess the cooperativity of ternary complex formation.
1. Sample Preparation:
-
Express and purify the target protein and the E3 ligase complex.
-
Dialyze all proteins and dissolve the PROTAC in a buffer that is identical for all components to minimize heats of dilution.
2. Determining Binary Binding Affinities:
-
PROTAC to E3 Ligase (KD1): Titrate the PROTAC solution into the E3 ligase solution in the ITC cell and fit the data to a one-site binding model to determine the dissociation constant (KD1).
-
PROTAC to Target Protein (KD2): Similarly, titrate the PROTAC solution into the target protein solution to determine KD2.
3. Determining Ternary Binding Affinity:
-
Titrate the PROTAC into a solution containing a pre-formed complex of the E3 ligase and the target protein.
-
Analyze the data to determine the apparent KD for the formation of the ternary complex (KD,ternary).
4. Cooperativity Calculation:
-
The cooperativity factor (α) is calculated as α = KD1 / KD,ternary. An α value greater than 1 indicates positive cooperativity, meaning the binding of the PROTAC to one protein enhances its affinity for the other.
Conclusion
The strategic selection of a linker is a cornerstone of successful PROTAC design. While there is no universally optimal linker, this guide highlights the distinct advantages of different linker types and the critical importance of linker length optimization. PEG linkers, such as those in the this compound family, offer favorable properties of hydrophilicity and flexibility, which can translate to improved solubility and cellular activity. However, as demonstrated by the comparative case studies, the ideal linker composition and length are highly dependent on the specific protein of interest and the recruited E3 ligase. Therefore, a systematic and empirical approach to linker design, supported by robust biophysical and cellular characterization, is essential for the development of potent and selective protein degraders.
References
A Comparative Guide to Analytical Techniques for Confirming THP Deprotection
For researchers, scientists, and professionals in drug development, the successful cleavage of a tetrahydropyranyl (THP) protecting group is a critical step in many synthetic pathways. Verifying the complete removal of the THP group and the regeneration of the hydroxyl functionality is paramount to ensure the integrity of the final product. This guide provides an objective comparison of common analytical techniques used for this purpose: Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), Thin-Layer Chromatography (TLC), and High-Performance Liquid Chromatography (HPLC).
Comparison of Analytical Techniques
The choice of analytical technique for confirming THP deprotection depends on the specific requirements of the analysis, such as the need for quantitative data, the complexity of the reaction mixture, and the available instrumentation.
| Technique | Principle | Advantages | Limitations |
| ¹H NMR | Measures the magnetic properties of atomic nuclei to provide detailed structural information. | - Provides unambiguous structural confirmation of the deprotected product. - Can be used for quantitative analysis (qNMR). | - Lower sensitivity compared to MS and HPLC. - Complex spectra can arise from diastereomers formed by the THP group.[1] |
| Mass Spectrometry | Measures the mass-to-charge ratio of ions to determine molecular weight. | - High sensitivity and specificity. - Confirms the expected molecular weight of the deprotected product. | - Does not provide complete structural information on its own. - Isomeric compounds cannot be distinguished without prior separation. |
| TLC | Separates components of a mixture based on their differential partitioning between a stationary phase and a mobile phase. | - Simple, rapid, and cost-effective for monitoring reaction progress.[2][3] - Multiple samples can be analyzed simultaneously. | - Primarily a qualitative or semi-quantitative technique. - Lower resolution compared to HPLC.[2] |
| HPLC | A high-resolution chromatographic technique that separates components of a mixture under high pressure. | - High resolution and sensitivity.[4] - Inherently quantitative, providing accurate determination of product purity and reaction yield. | - More complex and expensive instrumentation. - Method development can be time-consuming. |
Experimental Protocols
Below are detailed methodologies for a generic THP deprotection reaction followed by analysis using each of the discussed techniques.
General THP Deprotection Protocol
A solution of the THP-protected alcohol (1 equivalent) in methanol is treated with a catalytic amount of a solid-supported acid catalyst (e.g., Amberlyst-15). The reaction is stirred at room temperature and monitored until completion. Upon completion, the catalyst is filtered off, and the solvent is removed under reduced pressure to yield the crude deprotected alcohol.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Sample Preparation:
-
Dissolve 5-10 mg of the crude reaction product in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).
-
Filter the solution through a glass wool plug in a Pasteur pipette directly into a clean NMR tube to remove any particulate matter.
-
Cap the NMR tube securely.
¹H NMR Analysis:
-
Instrument: 400 MHz NMR Spectrometer
-
Pulse Program: Standard single-pulse experiment (zg30)
-
Number of Scans: 16-64 (depending on sample concentration)
-
Data Processing: Apply Fourier transform, phase correction, and baseline correction.
Confirmation of Deprotection:
-
Look for the disappearance of the characteristic signals of the THP group, typically a broad multiplet around 4.6 ppm (acetal proton) and multiplets between 1.5-1.9 ppm and 3.5-3.9 ppm (methylene protons of the THP ring).
-
Observe the appearance of a new signal corresponding to the hydroxyl proton (-OH) of the deprotected alcohol. The chemical shift of this proton is variable and depends on the solvent and concentration.
-
Note the upfield shift of the proton on the carbon bearing the hydroxyl group (H-C-OH) compared to its position in the THP-protected starting material (H-C-OTHP).
Liquid Chromatography-Mass Spectrometry (LC-MS)
Sample Preparation:
-
Dissolve a small amount of the crude reaction mixture in a suitable solvent (e.g., methanol or acetonitrile) to a concentration of approximately 1 mg/mL.
-
Filter the sample through a 0.22 µm syringe filter into an HPLC vial.
HPLC Method:
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)
-
Mobile Phase A: 0.1% formic acid in water
-
Mobile Phase B: 0.1% formic acid in acetonitrile
-
Gradient: Start with a low percentage of B, and gradually increase to elute the more nonpolar THP-protected starting material. A typical gradient might be 5% to 95% B over 10 minutes.
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 5-10 µL
-
Detection: UV detector at a suitable wavelength (e.g., 210 nm or 254 nm) and a mass spectrometer.
Mass Spectrometry Method:
-
Ionization Source: Electrospray Ionization (ESI) in positive or negative ion mode, depending on the analyte.
-
Mass Analyzer: Quadrupole or Time-of-Flight (TOF)
-
Scan Range: A range that includes the expected molecular weights of the starting material and product (e.g., m/z 100-1000).
Confirmation of Deprotection:
-
Monitor the chromatogram for the disappearance of the peak corresponding to the THP-protected starting material and the appearance of a new, more polar (earlier eluting) peak for the deprotected alcohol.
-
Confirm the identity of the new peak by its mass spectrum, which should show the molecular ion ([M+H]⁺, [M+Na]⁺, or [M-H]⁻) corresponding to the expected molecular weight of the deprotected product.
Thin-Layer Chromatography (TLC)
Sample Preparation:
-
Dissolve a small amount of the crude reaction mixture in a volatile solvent (e.g., dichloromethane or ethyl acetate).
-
Prepare a solution of the starting THP-protected alcohol for comparison.
TLC Analysis:
-
Stationary Phase: Silica gel 60 F₂₅₄ TLC plate
-
Mobile Phase: A mixture of a nonpolar and a polar solvent (e.g., hexane/ethyl acetate or dichloromethane/methanol). The ratio should be optimized to achieve good separation (Rf values between 0.2 and 0.8).
-
Spotting: On the baseline of the TLC plate, spot the starting material, the reaction mixture, and a co-spot (starting material and reaction mixture in the same spot).
-
Development: Place the TLC plate in a developing chamber containing the mobile phase. Allow the solvent front to travel up the plate.
-
Visualization: Visualize the spots under UV light (if the compounds are UV active) and/or by staining with a suitable reagent (e.g., potassium permanganate or ceric ammonium molybdate).
Confirmation of Deprotection:
-
The reaction is complete when the spot corresponding to the starting material in the reaction mixture lane has completely disappeared.
-
A new, more polar spot (lower Rf value) corresponding to the deprotected alcohol should appear in the reaction mixture lane. The co-spot will show two distinct spots if the reaction is incomplete.
Visualizing the Workflow and Logic
To better understand the processes and relationships discussed, the following diagrams have been generated using Graphviz.
Caption: Experimental workflow for THP deprotection and analysis.
Caption: Logical comparison of analytical techniques.
References
In Vivo Stability of PROTACs with PEG Linkers: A Comparative Guide
The in vivo stability of Proteolysis Targeting Chimeras (PROTACs) is a critical determinant of their therapeutic efficacy. The linker component, which connects the target protein-binding ligand to the E3 ligase-recruiting moiety, plays a pivotal role in the overall pharmacokinetic profile of these heterobifunctional molecules. Among the various linker types, polyethylene glycol (PEG) linkers are frequently employed to enhance the solubility and cell permeability of PROTACs.[1] This guide provides a comparative evaluation of the in vivo stability of PROTACs featuring PEG linkers, supported by experimental data and detailed methodologies.
The Double-Edged Sword: Impact of PEG Linkers on PROTAC Stability
PEG linkers are known to improve the aqueous solubility of PROTACs, a significant advantage for these often large and hydrophobic molecules.[1] This enhanced solubility can positively influence their absorption and distribution in vivo. However, the flexibility and composition of PEG linkers can also render them susceptible to metabolic degradation, potentially leading to reduced in vivo half-life and exposure compared to PROTACs with more rigid, alkyl-based linkers.[2] This creates a trade-off between favorable physicochemical properties and metabolic stability that researchers must navigate during PROTAC design.
Comparative In Vivo Pharmacokinetic Data
To illustrate the impact of the linker on in vivo stability, the following table summarizes pharmacokinetic parameters for two RIPK2-targeting PROTACs, one with a PEG linker and the other with an alkyl linker, following intravenous administration in rats.
| Compound ID | Linker Type | Half-life (t½) (h) | Clearance (CL) (mL/min/kg) | Volume of Distribution (Vdss) (L/kg) |
| PROTAC 4 | PEG3 | 6.9 | 13 | 7.1 |
| PROTAC 6 | Alkyl | 16 | 5.1 | 6.5 |
Data sourced from Mares, A. et al. (2020)
As the data indicates, PROTAC 6, with its alkyl linker, exhibits a significantly longer half-life and lower clearance compared to PROTAC 4, which contains a PEG3 linker. This suggests that, in this specific case, the PEG linker may contribute to a faster elimination of the PROTAC from the systemic circulation.
Experimental Protocols
A comprehensive evaluation of the in vivo stability of a PROTAC involves a combination of pharmacokinetic (PK) and pharmacodynamic (PD) studies. Below are detailed methodologies for key experiments.
In Vivo Pharmacokinetic Study in Rodents
Objective: To determine the pharmacokinetic profile (absorption, distribution, metabolism, and excretion) of a PROTAC following systemic administration.
Animal Model: Male Sprague-Dawley rats or C57BL/6 mice.
PROTAC Formulation and Administration:
-
Formulate the PROTAC in a suitable vehicle (e.g., 10% DMSO, 40% PEG300, 50% saline) for intravenous (IV) or oral (PO) administration.
-
For IV administration, administer the PROTAC solution as a bolus dose via the tail vein.
-
For PO administration, deliver the PROTAC solution via oral gavage.
Blood Sampling:
-
Collect blood samples (approximately 100-200 µL) from the jugular vein or saphenous vein at predetermined time points (e.g., 0.083, 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose).
-
Collect blood into tubes containing an anticoagulant (e.g., EDTA).
-
Centrifuge the blood samples to separate the plasma.
-
Store plasma samples at -80°C until analysis.
Bioanalysis by LC-MS/MS:
-
Sample Preparation:
-
Thaw plasma samples on ice.
-
Perform protein precipitation by adding a threefold volume of cold acetonitrile containing an internal standard to the plasma samples.
-
Vortex and centrifuge the samples to pellet the precipitated proteins.
-
Transfer the supernatant to a new plate for analysis.
-
-
LC-MS/MS Analysis:
-
Use a reverse-phase C18 column for chromatographic separation.
-
Employ a gradient elution with mobile phases consisting of water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B).
-
Utilize a tandem mass spectrometer operating in multiple reaction monitoring (MRM) mode to detect and quantify the PROTAC and its metabolites.
-
-
Data Analysis:
-
Calculate the plasma concentration of the PROTAC at each time point using a standard curve.
-
Determine pharmacokinetic parameters such as half-life (t½), clearance (CL), volume of distribution (Vd), and bioavailability (F%) using appropriate software (e.g., Phoenix WinNonlin).
-
Pharmacodynamic Analysis: Target Protein Degradation in Tissues
Objective: To assess the extent and duration of target protein degradation in relevant tissues following PROTAC administration.
Tissue Collection:
-
At the end of the pharmacokinetic study or in a separate cohort of animals, euthanize the animals at various time points post-dose.
-
Perfuse the animals with saline to remove blood from the tissues.
-
Collect tissues of interest (e.g., tumor, liver, kidney) and snap-freeze them in liquid nitrogen.
-
Store tissue samples at -80°C until analysis.
Western Blot Analysis:
-
Tissue Lysis:
-
Homogenize the frozen tissue samples in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Centrifuge the lysates to pellet cellular debris and collect the supernatant.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA protein assay.
-
-
SDS-PAGE and Western Blotting:
-
Separate equal amounts of protein from each sample by SDS-PAGE.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST.
-
Incubate the membrane with a primary antibody specific for the target protein and a loading control (e.g., GAPDH, β-actin).
-
Incubate the membrane with a corresponding HRP-conjugated secondary antibody.
-
Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
-
Densitometry Analysis:
-
Quantify the intensity of the protein bands using image analysis software.
-
Normalize the target protein levels to the loading control.
-
Calculate the percentage of protein degradation relative to the vehicle-treated control group.
-
Visualizing Key Concepts
To further elucidate the concepts discussed, the following diagrams have been generated.
References
A Head-to-Head Comparison: Bromo-PEG3-THP vs. Click Chemistry Linkers for Bioconjugation
For researchers, scientists, and professionals in drug development, the choice of a linker for bioconjugation is a critical decision that can significantly impact the efficacy, stability, and homogeneity of the final product. This guide provides an objective, data-driven comparison of the Bromo-PEG3-THP linker against popular click chemistry linkers, offering insights into their respective performance characteristics.
This comparison will focus on key performance indicators such as reaction efficiency, kinetics, and the stability of the resulting conjugate. We will delve into the experimental data available for both thiol-bromo reactions, the core chemistry of the this compound linker, and the widely adopted Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC), a prominent example of click chemistry.
Linker Chemistry Overview
This compound belongs to the class of haloacetyl linkers. The reactive handle is a bromoacetyl group, which readily undergoes a nucleophilic substitution reaction with a thiol group, typically from a cysteine residue on a protein or peptide, to form a stable thioether bond. The PEG3 (polyethylene glycol) component enhances solubility and provides a flexible spacer, while the THP (tetrahydropyran) group is a protecting group for a hydroxyl functionality, which can be deprotected for further modifications if needed.
Click chemistry linkers , particularly those used in SPAAC, involve the reaction between a strained alkyne (e.g., dibenzocyclooctyne - DBCO, or bicyclo[6.1.0]nonyne - BCN) and an azide. This reaction is bioorthogonal, meaning it proceeds with high efficiency and selectivity in complex biological environments without interfering with native biochemical processes. The resulting linkage is a stable triazole ring.
Performance Comparison: Bromo-PEG Linkers vs. Click Chemistry
Table 1: Reaction Kinetics
| Linker Type | Reactive Partners | Second-Order Rate Constant (k₂) | Reaction Conditions | Reference |
| Bromo-Ynone | Thiol (N-Ac-Cys-OMe) | 1780 M⁻¹s⁻¹ (first addition) | Buffer/acetonitrile, Room Temperature | [1] |
| Haloacetyl (general) | Thiol | Slower than maleimides | Slightly alkaline pH | [2] |
| SPAAC (BCN) | Azide | 0.07 - 0.63 M⁻¹s⁻¹ | Various | [3] |
| SPAAC (DBCO) | Azide | 0.18 - 1.22 M⁻¹s⁻¹ | Various buffers, pH 5-10, 25-37°C | [4][5] |
Note: The bromo-ynone linker, while not identical to a bromo-PEG linker, provides an indication of the high reactivity of the carbon-bromine bond with thiols. The reaction rate for a simple bromo-PEG linker is expected to be lower than that of the highly activated bromo-ynone. Generally, SPAAC reactions exhibit a wide range of kinetics depending on the specific strained alkyne and azide used, as well as the reaction conditions.
Table 2: Linkage Stability
| Linkage Type | Formed From | Stability Characteristics | Reference |
| Thioether | Bromo-linker + Thiol | Highly stable bond. | |
| Triazole | SPAAC (alkyne + azide) | Highly stable and biocompatible. | |
| Succinimidyl Thioether | Maleimide + Thiol | Susceptible to hydrolysis and retro-Michael reactions, leading to potential instability and exchange with other thiols. |
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and comparison of bioconjugation strategies. Below are representative protocols for thiol-bromo conjugation and a SPAAC reaction.
Protocol 1: Thiol-Bromo Conjugation
This protocol outlines a general procedure for conjugating a bromo-functionalized PEG linker to a thiol-containing protein (e.g., a protein with an accessible cysteine residue).
Materials:
-
Thiol-containing protein in a suitable buffer (e.g., phosphate-buffered saline (PBS), pH 7.2-7.5).
-
This compound linker dissolved in a compatible organic solvent (e.g., DMSO or DMF).
-
Reducing agent (optional, e.g., TCEP) to reduce disulfide bonds and expose free thiols.
-
Desalting column or dialysis cassette for purification.
Procedure:
-
Protein Preparation: If necessary, treat the protein with a reducing agent like TCEP to reduce any disulfide bonds and ensure the availability of free thiol groups. Remove the reducing agent using a desalting column. The protein should be in a buffer at a concentration of 1-10 mg/mL.
-
Linker Preparation: Prepare a stock solution of the this compound linker in DMSO or DMF (e.g., 10 mM).
-
Conjugation Reaction: Add a 5- to 20-fold molar excess of the this compound linker solution to the protein solution. The final concentration of the organic solvent should be kept below 10% (v/v) to avoid protein denaturation.
-
Incubation: Incubate the reaction mixture at room temperature for 2-4 hours or at 4°C overnight with gentle mixing. The optimal time and temperature may need to be determined empirically.
-
Purification: Remove the unreacted linker and byproducts by size exclusion chromatography (e.g., a desalting column) or dialysis against a suitable buffer.
-
Characterization: Confirm the conjugation and determine the degree of labeling using techniques such as SDS-PAGE and mass spectrometry.
Protocol 2: Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)
This protocol describes a general method for labeling an azide-modified protein with a DBCO-functionalized molecule.
Materials:
-
Azide-modified protein in an amine-free buffer (e.g., PBS, pH 7.4) at a concentration of 1-10 mg/mL.
-
DBCO-functionalized molecule (e.g., DBCO-PEG-fluorophore) dissolved in an organic solvent like DMSO.
-
Desalting column or dialysis cassette for purification.
Procedure:
-
DBCO Reagent Preparation: Prepare a stock solution of the DBCO-functionalized molecule in DMSO (e.g., 10 mM).
-
Conjugation Reaction: Add a 10- to 20-fold molar excess of the DBCO-reagent solution to the azide-modified protein solution. The final concentration of the organic solvent should be kept below 10% to prevent protein denaturation.
-
Incubation: Incubate the reaction mixture at room temperature for 1-2 hours or at 4°C overnight with gentle mixing.
-
Purification: Remove the unreacted DBCO reagent and byproducts using a desalting column or dialysis.
-
Characterization: Confirm the conjugation and determine the degree of labeling using techniques such as SDS-PAGE with fluorescence imaging (if a fluorescent dye was used) and mass spectrometry.
Visualizing the Workflows
To better illustrate the experimental processes, the following diagrams were generated using Graphviz.
References
- 1. Thiol-thiol cross-clicking using bromo-ynone reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. The effects of buffer, pH, and temperature upon SPAAC reaction rates - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D4OB01157K [pubs.rsc.org]
- 5. The effects of buffer, pH, and temperature upon SPAAC reaction rates - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
Safety Operating Guide
Proper Disposal of Bromo-PEG3-THP: A Guide for Laboratory Professionals
For Immediate Use by Researchers, Scientists, and Drug Development Professionals
This document provides essential safety and logistical information for the proper disposal of Bromo-PEG3-THP, a PEG-based PROTAC linker used in the synthesis of proteolysis-targeting chimeras. Adherence to these procedures is critical for ensuring laboratory safety and environmental compliance.
Summary of Key Disposal and Safety Parameters
The following table summarizes crucial data for the safe handling and disposal of this compound and related materials.
| Parameter | Guideline | Source |
| Waste Classification | Treat as hazardous chemical waste. | General laboratory best practices; guidance for potent research chemicals.[1] |
| Primary Disposal Method | Incineration via an approved hazardous waste management facility. | General guidance for potent research chemicals.[1] |
| Accidental Spill Cleanup | Mix with sand or similar inert absorbent material, sweep up, and place in a tightly closed container for disposal.[2] | Safety Data Sheet for Bromo-PEG3-acetic acid. |
| Prohibited Disposal Routes | Do not dispose of in regular trash or pour down the drain.[1][3] | Environmental Health and Safety guidelines. |
| Personal Protective Equipment (PPE) | Wear suitable gloves, and eye/face protection. In case of spills, wear an approved mask/respirator and protective clothing. | Safety Data Sheet for Bromo-PEG3-acetic acid. |
| First Aid: Eye Contact | Immediately flush eyes with copious amounts of water for at least 15 minutes, separating eyelids with fingers. Seek medical attention if irritation persists. | Safety Data Sheet for Bromo-PEG3-acetic acid. |
| First Aid: Skin Contact | Immediately wash skin with copious amounts of water for at least 15 minutes while removing contaminated clothing and shoes. Seek medical attention if irritation persists. | Safety Data Sheet for Bromo-PEG3-acetic acid. |
| First Aid: Inhalation | Remove to fresh air. Seek medical attention in severe cases or if symptoms persist. | Safety Data Sheet for Bromo-PEG3-acetic acid. |
| First Aid: Ingestion | Seek immediate medical attention. | Safety Data Sheet for Bromo-PEG3-acetic acid. |
Detailed Disposal Protocol
The following step-by-step protocol outlines the mandatory procedure for the disposal of this compound and materials contaminated with it.
1. Waste Segregation and Collection:
-
Solid Waste:
-
Establish a designated, clearly labeled hazardous waste container for all solid materials that have come into contact with this compound. This includes, but is not limited to:
-
Contaminated gloves and other personal protective equipment (PPE).
-
Weighing papers and boats.
-
Pipette tips.
-
Contaminated bench paper or absorbent pads.
-
Empty product vials (triple-rinsed, with rinsate collected as liquid waste).
-
-
This solid waste container must be separate from other laboratory waste streams.
-
-
Liquid Waste:
-
Collect all liquid waste containing this compound in a dedicated, leak-proof, and chemically compatible container (e.g., a high-density polyethylene or coated glass bottle) with a secure screw-top cap.
-
This includes unused stock solutions, reaction mixtures, and solvent rinses from contaminated glassware.
-
Do not mix this waste stream with other solvent or aqueous waste unless explicitly permitted by your institution's Environmental Health and Safety (EHS) department.
-
2. Waste Container Labeling:
-
All waste containers must be accurately and clearly labeled.
-
The label must include:
-
The words "Hazardous Waste".
-
The full chemical name: "this compound Waste". Avoid abbreviations or chemical formulas.
-
An approximate concentration or percentage of the active compound.
-
The date when waste was first added to the container (accumulation start date).
-
The name and contact information of the principal investigator or responsible researcher.
-
The laboratory room number.
-
3. Storage of Waste:
-
Store sealed and labeled waste containers in a designated Satellite Accumulation Area (SAA) within the laboratory.
-
The storage area should be secure, well-ventilated, and away from general laboratory traffic.
-
Ensure that incompatible waste types are segregated to prevent accidental reactions.
4. Arranging for Disposal:
-
Contact your institution's Environmental Health and Safety (EHS) office to schedule a pickup for the hazardous waste.
-
Do not attempt to transport the waste outside of the laboratory.
-
Follow all institutional procedures for waste pickup and documentation.
Disposal Workflow
The following diagram illustrates the logical flow for the proper disposal of this compound.
Caption: Workflow for the safe disposal of this compound waste.
References
Personal protective equipment for handling Bromo-PEG3-THP
This guide provides immediate and essential safety protocols, operational procedures, and disposal plans for handling Bromo-PEG3-THP in a laboratory setting. It is intended for researchers, scientists, and professionals in drug development to ensure the safe and effective use of this compound.
Hazard Assessment and Personal Protective Equipment (PPE)
Table 1: Recommended Personal Protective Equipment (PPE)
| PPE Category | Item | Specification |
| Hand Protection | Gloves | Nitrile or neoprene gloves should be worn. Inspect for tears or holes before use. Change gloves immediately if contaminated. |
| Eye Protection | Safety Glasses/Goggles | Chemical splash goggles are required. A face shield should be worn over safety glasses if there is a risk of splashing. |
| Body Protection | Lab Coat | A standard laboratory coat should be worn and fully buttoned. For larger quantities, a chemically resistant apron is recommended. |
| Respiratory Protection | Not generally required | Work in a well-ventilated area or a chemical fume hood to avoid inhalation of any potential vapors or aerosols. |
Operational and Handling Procedures
Adherence to standard laboratory operating procedures is essential to minimize exposure and ensure experimental integrity.
Receiving and Storage:
-
Upon receipt, visually inspect the container for any damage or leaks.
-
Store the compound in a cool, dry, and well-ventilated area, away from incompatible materials such as strong acids or oxidizing agents.
-
Follow the storage temperature recommendations provided by the supplier, which is typically -20°C for long-term storage.
Weighing and Preparation:
-
All weighing and solution preparation should be conducted in a chemical fume hood.
-
Use dedicated spatulas and weighing boats.
-
Ensure all containers are clearly labeled with the compound name, concentration, and date.
Use in Experiments:
-
Handle all transfers of the compound and its solutions within a fume hood.
-
Keep containers tightly closed when not in use to prevent potential contamination or release.
-
Avoid direct contact with skin and eyes. In case of accidental contact, immediately flush the affected area with copious amounts of water for at least 15 minutes and seek medical attention.
Spill Cleanup:
-
In the event of a small spill, absorb the material with an inert absorbent, such as vermiculite or sand.
-
Place the absorbed material into a sealed container for proper disposal as halogenated organic waste.[1][2]
-
For larger spills, evacuate the area and follow your institution's emergency procedures.
Disposal Plan
Proper disposal of this compound and any associated contaminated materials is critical to prevent environmental contamination and ensure regulatory compliance.
Waste Segregation and Collection:
-
Solid Waste: All disposable items contaminated with this compound, such as gloves, weighing boats, and absorbent materials, must be collected in a designated, sealed, and clearly labeled hazardous waste container for halogenated organic compounds.
-
Liquid Waste: Unused solutions and reaction mixtures containing this compound should be collected in a separate, sealed, and labeled waste container for halogenated organic liquid waste.[1][2][3] Do not mix with non-halogenated waste to avoid increased disposal costs.
-
Sharps Waste: Any contaminated needles or other sharps must be disposed of in a designated sharps container.
Disposal Procedure:
-
Ensure all waste containers are kept closed except when adding waste.
-
Label all waste containers with "Hazardous Waste" and list the chemical constituents.
-
Arrange for the disposal of the hazardous waste through your institution's Environmental Health and Safety (EHS) office or a licensed chemical waste disposal company.
Experimental Workflow Diagram
The following diagram illustrates the key steps for the safe handling of this compound from receipt to disposal.
Caption: Workflow for Safe Handling of this compound.
References
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
